4-Fluoro-4'-hydroxybenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRVUOFDBXRZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180587 | |
| Record name | 4-Fluoro-4'-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Fluoro-4'-hydroxybenzophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20035 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25913-05-7 | |
| Record name | 4-Fluoro-4′-hydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25913-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-4'-hydroxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-4'-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-4'-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Keystone Intermediate in Modern Chemistry
An In-depth Technical Guide to 4-Fluoro-4'-hydroxybenzophenone: Properties, Synthesis, and Applications
This compound is a diaryl ketone distinguished by its unique bifunctional nature, incorporating a hydroxylated phenyl ring and a fluorinated phenyl ring connected by a carbonyl bridge. This structure imparts a valuable combination of reactivity and stability, establishing the compound as a critical intermediate in diverse fields ranging from polymer science to medicinal chemistry.[1] Its primary industrial significance lies in its role as a precursor to high-performance poly(arylene ether ketones) (PAEKs), a class of thermoplastics prized for their exceptional thermal and chemical resistance.[2] Beyond polymer synthesis, its inherent UV-absorbing properties make it a valuable component in the formulation of photostable coatings, plastics, and sunscreens.[1][3] For researchers and drug development professionals, this compound serves as a versatile scaffold, with its distinct functional groups offering multiple pathways for synthetic elaboration into complex, biologically active molecules.[1]
Core Chemical and Physical Properties
The physical and chemical characteristics of this compound are foundational to its handling, purification, and application. The compound typically presents as a white to light yellow crystalline solid.[1] A summary of its core properties is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 25913-05-7 | [1][4][5] |
| Molecular Formula | C₁₃H₉FO₂ | [1][4] |
| Molecular Weight | 216.21 g/mol | [1][4][5] |
| Appearance | White to light yellow/orange crystalline powder | [1][6] |
| Melting Point | 164 - 171 °C | [1][3][4] |
| Boiling Point | 374.3 ± 27.0 °C (Predicted) | [4] |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 7.77 ± 0.15 (Predicted) | [4] |
| Solubility | Soluble in ethanol, DMSO, dichloromethane; low solubility in water. |
Spectroscopic Profile: Fingerprinting the Molecule
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The data below provides the characteristic fingerprints for this compound.
| Technique | Key Data & Interpretation | Source(s) |
| ¹H NMR | Spectrum available (400 MHz in DMSO-d6). Expect complex aromatic signals and a distinct peak for the phenolic proton. | [3][7] |
| ¹³C NMR | Spectrum available. Characteristic peaks for the carbonyl carbon, fluorinated carbons (showing C-F coupling), and hydroxyl-bearing carbon are key identifiers. | [3][8] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 216. Key fragments include m/z 123 (hydroxyphenyl carbonyl) and m/z 121 (fluorobenzoyl cation). | [5][9] |
| Infrared (IR) Spectroscopy | Key stretches include a broad O-H band (phenol), a sharp C=O band (ketone), and C-F bands. | [3][5][10] |
Synthesis and Purification: A Field-Proven Protocol
While several synthetic routes exist, the most industrially viable and efficient method is a "one-pot" Friedel-Crafts acylation that avoids hazardous reagents like anhydrous hydrogen fluoride and expensive starting materials like 4-fluorobenzoic acid.[2][11] This process demonstrates high yield and selectivity, making it the preferred choice for large-scale production.[2][12]
Preferred Synthetic Pathway: Friedel-Crafts Acylation of Fluorobenzene
This process involves the in-situ formation of a poly(4-oxybenzoyl) intermediate from 4-hydroxybenzoic acid, which then acylates fluorobenzene in the presence of a Lewis acid catalyst.[12]
Caption: One-pot synthesis of this compound.
Experimental Protocol
-
Step 1: Activation of Carboxylic Acid: In an inert solvent (e.g., a chlorinated hydrocarbon), 4-hydroxybenzoic acid is treated with thionyl chloride. The mixture is heated to facilitate the removal of water and form the poly(4-oxybenzoyl) intermediate.[2][12] The causality here is the conversion of the carboxylic acid to a more reactive acylating agent.
-
Step 2: Lewis Acid Addition: Aluminum chloride (at least one mole per mole of the benzoic acid derivative) is added to the reaction mixture.[11] The Lewis acid coordinates to the carbonyl oxygen, further activating the intermediate for electrophilic aromatic substitution.
-
Step 3: Acylation: Fluorobenzene is added, and the mixture is heated. The electron-rich fluorobenzene ring attacks the activated acylating agent, primarily at the para position, to form the desired product.[12]
-
Step 4: Quenching and Purification: The reaction is carefully quenched by pouring it into water. The solid product precipitates and is filtered.[2] Purification is typically achieved by crystallization from a suitable solvent to yield the final product with high purity (>96%), with the main impurity being the 2-fluoro isomer.[2][11] This self-validating protocol consistently produces high yields (around 90%) of the target compound.[2][11]
Chemical Reactivity and Mechanistic Insights
The utility of this compound as a synthetic building block stems from the distinct reactivity of its three key components: the phenolic hydroxyl group, the ketone linker, and the fluorinated aromatic ring.
-
Phenolic Hydroxyl Group: This is the most reactive site for many applications. Its acidity (predicted pKa ≈ 7.77) allows for easy deprotonation to form a potent phenoxide nucleophile.[4] This is the mechanistic basis for its use in Williamson ether synthesis, a key step in the formation of poly(arylene ether ketones). The hydroxyl group can also be readily acylated or alkylated to introduce other functionalities.
-
Fluorinated Aromatic Ring: The fluorine atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (NAS), particularly at the para position. While fluorine is not the best leaving group, under the demanding conditions of PAEK synthesis, this NAS pathway is crucial.
-
Ketone Carbonyl Group: The carbonyl acts as a rigid, electron-withdrawing linker that enhances the thermal stability of polymers derived from it. It also contributes to the molecule's UV-absorbing properties by participating in π-π* and n-π* electronic transitions.
Applications in Research and Development
The unique chemical properties of this compound translate directly into a wide array of high-value applications.
Caption: Relationship between properties and applications.
-
Polymer Chemistry: This is the most significant application. It serves as a key monomer for producing PEEK and other high-performance polymers.[2] Its bifunctionality allows it to link polymer chains, while the resulting ether-ketone linkages provide exceptional thermal stability and chemical resistance.
-
Pharmaceutical Development: The benzophenone scaffold is present in numerous biologically active compounds. This compound is a valuable intermediate for synthesizing drug candidates, where the fluorine atom can enhance metabolic stability or binding affinity, and the hydroxyl group provides a handle for further modification.[1]
-
UV Protection: The conjugated system of the molecule allows it to absorb harmful UV radiation effectively. This makes it a useful additive in sunscreens, cosmetics, and as a photostability enhancer in plastics and coatings to prevent light-induced degradation.[1][3]
-
Materials Science: Its distinct electronic properties, influenced by the fluorine substitution, make it a compound of interest for research into advanced materials such as organic light-emitting diodes (OLEDs).[1]
Safety and Handling
As a laboratory chemical, this compound requires careful handling in accordance with established safety protocols.
-
GHS Hazard Classification:
-
Handling Precautions:
-
First Aid Measures:
-
Storage:
Conclusion
This compound is more than a simple chemical compound; it is an enabling technology. Its well-defined physical properties, predictable reactivity, and efficient synthesis make it a reliable and high-value intermediate. For researchers in materials science and drug development, it offers a robust platform for innovation, from creating next-generation polymers with unparalleled performance to building the molecular architecture of novel therapeutics. A thorough understanding of its chemical characteristics is the first step toward unlocking its full potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 25913-05-7 [amp.chemicalbook.com]
- 5. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 25913-05-7 | TCI AMERICA [tcichemicals.com]
- 7. This compound(25913-05-7) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(25913-05-7) MS [m.chemicalbook.com]
- 10. This compound(25913-05-7) IR2 [m.chemicalbook.com]
- 11. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide to (4-Fluorophenyl)(4-hydroxyphenyl)methanone: Structure, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Fluorophenyl)(4-hydroxyphenyl)methanone, a diaryl ketone with significant potential in medicinal chemistry. We will delve into its core chemical structure, outline a robust synthetic pathway, provide detailed analytical characterization, and explore its promising biological activities, particularly as a potential tyrosinase inhibitor for applications in dermatology and pharmacology.
Unveiling the Core Structure
(4-Fluorophenyl)(4-hydroxyphenyl)methanone, as its name suggests, is a benzophenone derivative featuring a carbonyl group bridging two phenyl rings. One ring is substituted with a fluorine atom at the para-position, while the other bears a hydroxyl group, also at the para-position. This specific arrangement of functional groups is pivotal to its chemical reactivity and biological interactions.
Key Structural Features:
-
Diaryl Ketone Core: The benzophenone scaffold provides a rigid, yet conformationally adaptable, framework.
-
Electron-Withdrawing Fluorine: The fluorine atom at the 4-position of one phenyl ring influences the electron density of the aromatic system and can participate in specific interactions with biological targets.
-
Electron-Donating Hydroxyl Group: The hydroxyl group on the second phenyl ring is a key site for hydrogen bonding and can act as a handle for further chemical modification. It is also crucial for its potential biological activity, mimicking the natural substrate of enzymes like tyrosinase.
Below is a visual representation of the chemical structure of (4-Fluorophenyl)(4-hydroxyphenyl)methanone.
Caption: Chemical structure of (4-Fluorophenyl)(4-hydroxyphenyl)methanone.
Synthesis via Friedel-Crafts Acylation: A Validated Protocol
The most direct and widely employed method for the synthesis of (4-Fluorophenyl)(4-hydroxyphenyl)methanone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[1][2]
The causality behind this choice of reaction lies in its efficiency for forming carbon-carbon bonds to an aromatic ring. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent, 4-fluorobenzoyl chloride, by forming a highly electrophilic acylium ion. This potent electrophile is then readily attacked by the electron-rich phenol ring, leading to the desired diaryl ketone. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, favoring substitution at the para-position due to steric hindrance at the ortho-positions.
Experimental Protocol: Synthesis of (4-Fluorophenyl)(4-hydroxyphenyl)methanone
This protocol is a self-validating system, with each step designed to ensure the successful formation and purification of the target compound.
Materials:
-
Phenol
-
4-Fluorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Formation of the Acylium Ion: 4-Fluorobenzoyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. The formation of a colored complex indicates the generation of the acylium ion.
-
Acylation of Phenol: A solution of phenol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and protonates the phenoxide.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from an ethanol/hexane mixture to afford (4-Fluorophenyl)(4-hydroxyphenyl)methanone as a solid. The purity can be assessed by melting point determination and chromatographic techniques.[3]
Caption: Workflow for the synthesis of (4-Fluorophenyl)(4-hydroxyphenyl)methanone.
Analytical Characterization: A Spectroscopic Profile
Thorough analytical characterization is paramount for confirming the structure and purity of the synthesized compound. The following data provides a reference for the spectroscopic identification of (4-Fluorophenyl)(4-hydroxyphenyl)methanone.
| Property | Value |
| Molecular Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol [3] |
| Appearance | Solid[4] |
| Purity | >98% (typical)[4] |
| Melting Point | 168 °C[5] |
| CAS Number | 25913-05-7[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the 4-hydroxyphenyl ring will appear as two doublets, characteristic of a para-substituted system. Similarly, the protons on the 4-fluorophenyl ring will also present as a pair of doublets, with coupling to the fluorine atom. The phenolic proton will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. A representative ¹H NMR spectrum for a similar compound, (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-fluorophenyl)methanone, shows aromatic protons in the range of δ 6.6-7.5 ppm.[1]
-
¹³C NMR: The carbon NMR spectrum will provide information on all 13 carbon atoms in the molecule. The carbonyl carbon will resonate at a characteristic downfield shift (typically >190 ppm). The aromatic carbons will appear in the range of approximately 115-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ for the ketone carbonyl group.
-
C-F Stretch: A strong absorption in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 216. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions corresponding to the 4-fluorobenzoyl (m/z 123) and 4-hydroxybenzoyl (m/z 121) fragments.
Biological Activity and Potential Applications in Drug Development
Diaryl ketones, and specifically benzophenones, are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the 4-hydroxyphenyl moiety in (4-Fluorophenyl)(4-hydroxyphenyl)methanone makes it a structural analog of tyrosine, the natural substrate for the enzyme tyrosinase.
Tyrosinase Inhibition and Antimelanogenic Potential
Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[6][7] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Therefore, inhibitors of tyrosinase are of great interest for the development of skin-lightening agents and treatments for hyperpigmentation.[6][7]
Several studies have demonstrated that benzophenone derivatives possessing hydroxyl groups can act as potent tyrosinase inhibitors.[6][7] The hydroxyl group is thought to chelate the copper ions in the active site of the enzyme, leading to competitive inhibition. The 4-fluorophenyl group can further enhance binding through hydrophobic and other interactions within the enzyme's active site.
While direct studies on the tyrosinase inhibitory activity of (4-Fluorophenyl)(4-hydroxyphenyl)methanone are not extensively reported, its structural similarity to known tyrosinase inhibitors strongly suggests its potential in this area.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol provides a standardized method for evaluating the tyrosinase inhibitory activity of (4-Fluorophenyl)(4-hydroxyphenyl)methanone.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
(4-Fluorophenyl)(4-hydroxyphenyl)methanone (test compound)
-
Kojic Acid (positive control)
-
Phosphate Buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO). Prepare a solution of mushroom tyrosinase and L-DOPA in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of the test compound or positive control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 10 minutes).
-
Initiation of Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at time zero and then at regular intervals for a defined period.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.[8]
References
- 1. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4-Fluorophenyl)(4-hydroxyphenyl)methanone - [sigmaaldrich.com]
- 4. (4-Fluorophenyl)(4-hydroxyphenyl)methanone | 25913-05-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4-Fluoro-4'-hydroxybenzophenone (CAS: 25913-05-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Fluoro-4'-hydroxybenzophenone, a versatile chemical compound with significant applications in materials science and as a promising intermediate in the synthesis of high-value organic molecules. This document moves beyond a simple recitation of properties to offer in-depth insights into its synthesis, characterization, and core applications, grounded in established scientific principles and methodologies.
Core Compound Profile and Physicochemical Properties
This compound, systematically named (4-fluorophenyl)(4-hydroxyphenyl)methanone, is a substituted diaryl ketone.[1] This compound is a member of the benzophenone class, characterized by a carbonyl group bridging two phenyl rings.[1][2] The presence of a fluorine atom on one ring and a hydroxyl group on the other imparts unique reactivity and properties, making it a valuable building block in various synthetic pathways.[3] It is also identified as a plant metabolite.[1][2]
A summary of its key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 25913-05-7 | [4] |
| Molecular Formula | C₁₃H₉FO₂ | [4] |
| Molecular Weight | 216.21 g/mol | [4] |
| Appearance | White to light yellow or light orange powder/crystal | [4] |
| Melting Point | 168 - 171 °C | [3] |
| Boiling Point | 374.3 ± 27.0 °C (Predicted) | |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | |
| Purity | ≥ 98% (GC) | [3] |
| Storage Conditions | 2 - 8 °C | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound with high yield and purity is critical for its application, particularly in polymerization where monomer purity directly influences the properties of the resulting polymer. Several synthetic routes have been explored, with the Friedel-Crafts acylation being a prominent method.
One of the most effective and industrially relevant methods avoids the use of hazardous reagents like anhydrous hydrogen fluoride and costly starting materials such as 4-fluorobenzoic acid.[5] This preferred process involves the reaction of 4-hydroxybenzoic acid with fluorobenzene in the presence of thionyl chloride and a Lewis acid catalyst, typically aluminum chloride.[5] This method is reported to achieve high yields (around 90%) and excellent purity, with minimal formation of the isomeric impurity, 2-fluoro-4'-hydroxybenzophenone.[5]
The causality behind this experimental choice lies in the in-situ formation of the acylating agent. Thionyl chloride converts 4-hydroxybenzoic acid into its more reactive acid chloride derivative. The Lewis acid, aluminum chloride, then coordinates to the carbonyl oxygen, increasing the electrophilicity of the acyl carbon, which facilitates the electrophilic aromatic substitution reaction with fluorobenzene, primarily at the para position due to steric hindrance and electronic effects.
Detailed Experimental Protocol: Synthesis
The following protocol is a synthesized representation based on patented methodologies, designed to be a self-validating system for producing high-purity this compound.[2][5]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 4-hydroxybenzoic acid (0.2 mol), an inert solvent such as 1,2,4-trichlorobenzene, and a catalytic amount of dimethylformamide.
-
Activation: Add thionyl chloride (0.21 mol) to the mixture. Heat the reaction mixture to reflux and maintain for a period sufficient to convert the carboxylic acid to the acid chloride, typically monitored by the cessation of gas evolution (HCl and SO₂).
-
Friedel-Crafts Acylation: Cool the mixture and add aluminum chloride (a molar excess relative to the acid) in portions to control the exothermic reaction. Following the addition, introduce fluorobenzene (a molar excess) to the reaction mixture.
-
Reaction Progression: Heat the mixture to a temperature that allows for a controlled reaction, typically around 120°C, and maintain for several hours until the reaction is complete (monitored by techniques such as GLC or HPLC).
-
Work-up and Isolation: Cool the reaction mixture and carefully quench it by pouring it into cold water with vigorous stirring. The crude product will precipitate as a solid.
-
Purification: Filter the solid product and wash it with water until the filtrate is neutral. Further purification can be achieved by dissolving the crude product in an aqueous sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the product by acidifying the filtrate. The purified solid is then collected by filtration, washed with water, and dried under vacuum.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are fundamental for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, with splitting patterns indicative of their substitution. The ¹³C NMR will confirm the presence of the carbonyl carbon and the number of distinct aromatic carbons.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 216.21 g/mol .[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group, and the carbon-fluorine (C-F) bond.
Key Applications and Field-Proven Insights
Monomer for High-Performance Polymers
The primary and most well-documented application of this compound is as a monomer for the synthesis of poly(arylene ether ketones) (PAEKs).[2][5] PAEKs, such as PEEK (polyether ether ketone) and PEK (polyether ketone), are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties.
In this context, this compound undergoes a nucleophilic aromatic substitution polymerization. The hydroxyl group is deprotonated with a weak base (like potassium carbonate) to form a phenoxide, which then acts as a nucleophile, displacing the fluoride on another monomer unit. This step-growth polymerization results in the formation of the ether linkages that characterize the PAEK backbone. The purity of the monomer is paramount, as impurities can terminate the polymer chain, leading to a lower molecular weight and compromised material properties.
Detailed Experimental Protocol: Polymerization
The following is a representative protocol for the polymerization of this compound to form a PAEK.[5]
-
Reaction Setup: In a reaction vessel equipped for high-temperature reactions with a nitrogen atmosphere, charge the purified this compound monomer, a high-boiling point aprotic polar solvent (e.g., diphenyl sulfone), and a weak base such as a mixture of sodium carbonate and potassium carbonate.
-
Polymerization: Heat the mixture gradually. As the temperature rises, the polymerization will initiate. The reaction is typically carried out at elevated temperatures (e.g., 200-340°C) for several hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Isolation and Purification: After the desired molecular weight is achieved, the reaction is terminated. The polymer is isolated by cooling the reaction mixture and precipitating the polymer in a non-solvent. The polymer is then filtered, washed repeatedly to remove the solvent and salts, and dried under vacuum.
Intermediate in Pharmaceutical and Agrochemical Synthesis
The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6] The incorporation of fluorine into drug molecules is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[7][8]
While specific marketed drugs directly synthesized from this compound are not widely documented in publicly available literature, its structural features make it a highly attractive intermediate for drug discovery and development.[3] It serves as a valuable starting material for creating libraries of novel compounds for biological screening.[3] Its chloro-analog, 4-chloro-4'-hydroxybenzophenone, is a known key intermediate in the synthesis of the lipid-lowering drug Fenofibrate, suggesting analogous synthetic utility for the fluoro-derivative.
UV-Absorbing Applications
Benzophenone derivatives are well-known for their ability to absorb ultraviolet (UV) radiation. This compound can be utilized in the formulation of sunscreens, coatings, and plastics to protect against UV degradation, thereby enhancing the stability and longevity of these materials.[3]
Safety and Handling
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound of significant industrial and research interest. Its efficient synthesis and well-defined properties make it a reliable monomer for the production of high-performance PAEK polymers. While its direct application in marketed pharmaceuticals is not yet broadly established, its structural attributes and the proven biological activities of related fluorinated benzophenones position it as a valuable and promising intermediate for future drug discovery and development. This guide has provided a detailed technical framework for understanding and utilizing this versatile chemical.
References
- 1. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 25913-05-7 | TCI AMERICA [tcichemicals.com]
- 5. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4-Fluoro-4'-hydroxybenzophenone
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, applications, and safety protocols. This document is intended to serve as a critical resource for professionals engaged in chemical research and development.
Core Molecular and Physical Properties
This compound is a substituted aromatic ketone, a class of compounds with significant industrial and pharmaceutical relevance. The presence of a fluorine atom and a hydroxyl group on its distinct phenyl rings imparts unique chemical reactivity and physical properties, making it a versatile intermediate and functional molecule.
Its formal IUPAC name is (4-fluorophenyl)(4-hydroxyphenyl)methanone.[1] The core structure consists of a benzophenone skeleton where one phenyl ring is substituted with a fluorine atom at the para-position (position 4) and the other phenyl ring is substituted with a hydroxyl group, also at the para-position (position 4').
Caption: Chemical structure of this compound.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉FO₂ | [1][2][3][4] |
| Molecular Weight | 216.21 g/mol | [1][3][4][5] |
| CAS Number | 25913-05-7 | [1][2][3] |
| Appearance | White to light yellow crystalline solid | [2][3] |
| Melting Point | 164 - 171 °C | [2][3] |
| Boiling Point | 374.3 °C at 760 mmHg | [2] |
| Flash Point | 180.2 °C | [2] |
| Density | 1.27 g/cm³ | [2] |
Synthesis and Mechanistic Insights
The preparation of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.
Protocol: Friedel-Crafts Acylation of Phenol
A well-established method involves the reaction of phenol with 4-fluorobenzoyl chloride.[5] The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. The catalyst's role is to activate the acyl chloride, rendering it a much stronger electrophile, which is necessary to overcome the activation energy of the aromatic substitution.
Step-by-Step Methodology:
-
Catalyst Complexation: In an inert solvent (e.g., dichloromethane or nitrobenzene) under anhydrous conditions, aluminum chloride is added. The Lewis acidic AlCl₃ coordinates with the carbonyl oxygen of 4-fluorobenzoyl chloride, forming a highly reactive acylium ion or a polarized complex.
-
Electrophilic Attack: Phenol is introduced to the reaction mixture. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. The electron-rich aromatic ring of phenol attacks the electrophilic carbon of the acylium ion complex. Steric hindrance at the ortho positions favors substitution at the para position, leading to the desired 4-substituted product.
-
Rearomatization: The intermediate carbocation (the sigma complex or Wheland intermediate) loses a proton to regenerate the aromatic ring system.
-
Work-up and Purification: The reaction is quenched with a dilute acid (e.g., HCl) to decompose the aluminum chloride complex. The organic product is then extracted, dried, and purified, typically by recrystallization, to yield the final white to light-yellow crystalline solid.
Causality in Experimental Design:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Water reacts with and deactivates the aluminum chloride catalyst and can hydrolyze the acyl chloride starting material.
-
Choice of Catalyst: Aluminum chloride is a potent and cost-effective Lewis acid. The amount used is crucial; at least one equivalent is required as it complexes with both the acyl chloride and the product's carbonyl and hydroxyl groups.
-
Solvent Selection: The solvent must be inert to the reaction conditions. Chlorinated solvents are common, but for less reactive substrates, a more polar solvent like nitrobenzene might be used, although it can be more difficult to remove.
Caption: A typical workflow for the synthesis of this compound.
An alternative patented method involves reacting 4-hydroxybenzoic acid with fluorobenzene in the presence of thionyl chloride and then aluminum chloride, which can achieve high yields of approximately 90%.[6][7]
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides definitive structural information. For this molecule, characteristic signals are observed in the aromatic region. The protons on the hydroxyphenyl ring and the fluorophenyl ring will appear as distinct sets of doublets, reflecting their coupling patterns. The phenolic proton will typically appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.[8]
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon (C=O) which appears significantly downfield.[9]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band will be observed for the carbonyl (C=O) stretching vibration, typically around 1650 cm⁻¹. A broad absorption band corresponding to the hydroxyl (O-H) group stretch will also be present, usually in the range of 3200-3600 cm⁻¹.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 216.21 g/mol .
Applications in Research and Drug Development
The unique combination of a UV-absorbing benzophenone core, a reactive hydroxyl group, and a stabilizing fluorine atom makes this compound valuable in several high-technology fields.
-
Pharmaceutical and Agrochemical Synthesis: The molecule serves as a critical building block for more complex molecules.[3][10] The hydroxyl group provides a reactive handle for etherification or esterification reactions, allowing for its incorporation into larger pharmacologically active structures. The fluorine atom can enhance metabolic stability and binding affinity of the final drug product, a common strategy in medicinal chemistry.
-
UV Absorption and Photostabilization: Benzophenones are well-known for their ability to absorb harmful UVA and UVB radiation. This compound is used as a UV filter in sunscreens and cosmetics to protect the skin.[2][3][10] In industrial applications, it is added to polymers, plastics, and coatings to prevent photodegradation, thereby extending the lifespan and durability of these materials.[3][10]
-
Materials Science: It is a precursor for high-performance polymers like poly(arylene ether ketones) (PAEKs).[11] These polymers are known for their exceptional thermal stability and mechanical strength. The compound's electronic properties also make it a subject of interest in the development of advanced materials such as organic light-emitting diodes (OLEDs).[3]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.
Primary Hazards:
-
Causes skin irritation (H315) and serious eye irritation (H319).[12]
-
May cause respiratory irritation (H335).[12]
-
Toxic to aquatic life with long-lasting effects (H411).[12]
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Avoid breathing dust. If dust is generated, use a respirator.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly sealed. Recommended storage temperature is between 2 - 8 °C.[3]
References
- 1. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 25913-05-7 [chemicalbook.com]
- 6. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. This compound(25913-05-7) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. chemimpex.com [chemimpex.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to the Biological Activity of Fluorinated Benzophenone Derivatives
Preamble: The Strategic Convergence of a Privileged Scaffold and a Unique Element
In the landscape of medicinal chemistry, the benzophenone framework is recognized as a "privileged scaffold"—a molecular structure that is capable of binding to multiple, diverse biological targets.[1][2] Its unique diaryl ketone structure provides a versatile three-dimensional arrangement for interacting with protein pockets.[3] When this established scaffold is strategically modified with fluorine, an element with unparalleled electronegativity and small steric size, the resulting derivatives often exhibit profoundly enhanced biological profiles.[4][5]
The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, binding affinity, and conformational preferences.[3][4] Carbon-fluorine bonds are exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug's half-life.[3] This strategic incorporation of fluorine has led to its presence in approximately one-third of top-selling pharmaceuticals.[3] This guide provides an in-depth exploration of the biological activities of fluorinated benzophenone derivatives, focusing on their applications in oncology, infectious diseases, and enzyme inhibition, supported by field-proven experimental protocols.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Fluorinated benzophenone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[6][7][8] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[8][9][10]
Mechanism of Action: Disruption of Key Oncogenic Pathways
A notable mechanism involves the interaction of benzophenones with critical signaling pathways that are often dysregulated in cancer. For instance, certain benzophenone derivatives can activate estrogen receptor alpha (ERα), leading to crosstalk with the Wnt/β-catenin pathway.[10] This interaction can trigger the translocation of β-catenin to the nucleus, aberrantly activating downstream target genes involved in cell proliferation and metastasis in cancers like ovarian cancer.[10]
Furthermore, fluorinated derivatives have been designed to inhibit tubulin polymerization, a validated target for many successful chemotherapeutics.[11] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] The presence of fluorine, particularly di- or tri-fluorinated moieties, has been shown to be critical for this potent antiproliferative activity.[11]
Structure-Activity Relationship (SAR) Insights
The position and number of fluorine atoms on the benzophenone scaffold are critical determinants of anticancer activity. SAR studies have consistently shown that fluorination enhances cytotoxicity.[6][11]
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| BP-F1 | 4-Fluoro | MDA-MB-231 (Breast) | ~1.2 | [6] |
| BP-F2 | 4'-Fluoro | KB-3-1 (Cervical) | ~3.6x more potent than Gemcitabine | [6] |
| BP-DF1 | 3,5-Difluoro | MCF-7 (Breast) | 1.59 | [11] |
| BP-H | Unsubstituted | MDA-MB-231 (Breast) | > 26.49 | [8] |
Table 1. Comparative cytotoxic activity (IC50) of fluorinated vs. non-fluorinated benzophenone derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for determining the cytotoxic effects of novel fluorinated benzophenone derivatives on human cancer cell lines.[1][12]
Objective: To quantify the concentration-dependent inhibition of cell proliferation (IC50 value) of a test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231) and appropriate nonmalignant control cells (e.g., human fibroblasts).[12]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Fluorinated benzophenone test compounds, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom plates.
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzophenone derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Include wells with medium only (blank) and cells with vehicle only (negative control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The benzophenone scaffold is also a promising platform for the development of novel antimicrobial agents.[13][14] Fluorination can enhance the potency and spectrum of these compounds. The primary mechanism often involves the disruption of the bacterial cell wall or membrane integrity.[15]
Mechanism of Action: Cell Wall Disruption
Studies on compounds like 2,2′,4-trihydroxybenzophenone have shown that they act on the bacterial cell wall.[15] This disruption leads to loss of cellular integrity and ultimately cell death. This mode of action is effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent against bacteria.[16][17][18]
Objective: To determine the lowest concentration of a fluorinated benzophenone derivative that completely inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed by visual inspection for turbidity after a defined incubation period.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Fluorinated benzophenone test compounds dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximating 1.5 x 10^8 CFU/mL).
-
Positive control antibiotic (e.g., Amoxicillin).[14]
Procedure:
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile CAMHB to wells 2 through 12. Add 100 µL of the test compound (at 4x the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12 (sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Enzyme Inhibition: A Targeted Approach to Disease Modulation
Fluorinated benzophenones have been successfully developed as inhibitors for various enzymes implicated in disease, including acetylcholinesterase (AChE) and β-secretase (BACE-1) for Alzheimer's disease, and α-glucosidase for diabetes.[1][20][21]
Structure-Activity Relationship (SAR) in Enzyme Inhibition
The inhibitory potency of these compounds is highly dependent on their structure. For AChE and BACE-1, fluorinated 3-fluoro-4-hydroxy-benzophenone analogues have shown balanced, micromolar potency.[20][22] For α-glucosidase, benzophenone O-glycosides showed more potent inhibition than the standard drug acarbose.[21] The placement of fluorine often enhances binding to the enzyme's active site.[23]
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of fluorinated benzophenones against a target enzyme.[24][25]
Objective: To determine the IC50 value of an inhibitor against a specific enzyme.
Principle: The assay measures the rate of an enzyme-catalyzed reaction that produces a chromogenic product. The rate is monitored over time by measuring the change in absorbance. The inhibitor's effect is quantified by comparing the reaction rate in its presence versus its absence.
Materials:
-
Purified target enzyme.
-
Specific substrate for the enzyme (which produces a colored product).
-
Assay buffer (optimized for pH and ionic strength for the target enzyme).
-
Fluorinated benzophenone test compounds dissolved in DMSO.
-
96-well UV-transparent plates or cuvettes.
-
Spectrophotometer or microplate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Assay buffer.
-
Inhibitor solution at various concentrations (or DMSO for control).
-
Enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength for the colored product. Measure the absorbance at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis:
-
For each concentration, calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot (slope of the line).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Conclusion and Future Directions
Fluorinated benzophenone derivatives represent a highly versatile and potent class of biologically active molecules. The strategic incorporation of fluorine onto the privileged benzophenone scaffold consistently enhances activity across anticancer, antimicrobial, and enzyme inhibitory applications. The causality is clear: fluorine's unique electronic properties improve metabolic stability and target binding affinity. The self-validating protocols described herein provide a robust framework for researchers to screen and characterize novel derivatives. Future work should focus on leveraging advanced synthetic methods for late-stage fluorination to rapidly generate diverse libraries and explore their potential as P-glycoprotein inhibitors to overcome multidrug resistance in cancer.[3][26][27]
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease [mdpi.com]
- 24. superchemistryclasses.com [superchemistryclasses.com]
- 25. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [PDF] Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein | Semantic Scholar [semanticscholar.org]
4-Fluoro-4'-hydroxybenzophenone: A Technical Guide for Researchers
An In-depth Exploration of a Novel Plant Metabolite for Drug Development Professionals, and Scientists
Introduction
4-Fluoro-4'-hydroxybenzophenone is a specialized derivative of benzophenone, characterized by the substitution of a phenol with a 4-fluorobenzoyl group at the fourth position.[1][2] While its primary recognition has been in the realm of synthetic chemistry, serving as a versatile intermediate in the production of pharmaceuticals and agrochemicals, and as a UV-absorbing agent in materials science, its role as a plant metabolite is an emerging area of interest.[3] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties to its hypothetical biosynthesis in plants, potential physiological functions, and robust analytical methodologies for its study.
This document is structured to provide a logical flow of information, beginning with the foundational chemistry and moving towards the biological and environmental implications. It is designed to be a valuable resource for researchers investigating novel plant-derived compounds and their potential applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its extraction, analysis, and application.
| Property | Value | Source |
| Molecular Formula | C13H9FO2 | [1][4] |
| Molecular Weight | 216.21 g/mol | [1][4] |
| CAS Number | 25913-05-7 | [2][4] |
| Appearance | White to light yellow to light orange powder/crystal | [3][5] |
| Melting Point | 164-171 °C | [2][3] |
| Boiling Point (Predicted) | 374.3 ± 27.0 °C | [2] |
| Density (Predicted) | 1.270 ± 0.06 g/cm3 | [2] |
| pKa (Predicted) | 7.77 ± 0.15 | [2] |
| Storage Temperature | 2-8°C | [2] |
Hypothetical Biosynthesis in Plants
While the precise biosynthetic pathway of this compound in plants has not been elucidated, it is possible to propose a hypothetical pathway based on known metabolic routes for related compounds, such as 4-hydroxybenzoate and other benzophenones.[6] The biosynthesis of 4-hydroxybenzoate in plants is known to occur via the β-oxidation of p-coumarate and the peroxidative cleavage of kaempferol.[6]
The introduction of a fluorine atom is a rare event in plant biochemistry. However, if we hypothesize its incorporation, the pathway could proceed as follows:
Caption: Hypothetical biosynthetic pathway of this compound in plants.
This proposed pathway highlights the need for further research to identify the specific enzymes and precursors involved in the biosynthesis of this unique plant metabolite.
Potential Physiological Roles in Plants
The presence of a benzophenone structure suggests that this compound may play a role in protecting plants from UV radiation.[3] Many phenolic compounds in plants serve as UV screens, absorbing harmful radiation and preventing damage to cellular components. The fluorine substitution could potentially enhance the photostability of the molecule, making it a more effective protectant.[3]
Furthermore, plant phenolics are often involved in defense against herbivores and pathogens. It is plausible that this compound could have antimicrobial or insecticidal properties, contributing to the plant's overall defense strategy.
Analytical Methodologies
The accurate detection and quantification of this compound in a complex plant matrix require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) are the preferred techniques.[7][8]
Experimental Protocol: Extraction and Analysis from Plant Tissue
This protocol provides a general framework for the extraction and analysis of this compound from a plant matrix. Optimization will be required depending on the specific plant tissue.
1. Sample Preparation:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue to remove water.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
2. Extraction:
-
Weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (v/v) containing a suitable internal standard.
-
Vortex the mixture for 1 minute.
-
Sonicate for 30 minutes in a sonication bath.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Collect the supernatant and transfer to a clean tube.
-
Repeat the extraction process on the pellet for exhaustive extraction.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of the initial mobile phase for HPLC analysis.
3. HPLC-UV Analysis:
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.[7]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for the separation of phenolic compounds.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV-Vis scan).
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using a pure standard of this compound.
4. LC-MS/MS for Confirmation and Enhanced Sensitivity:
-
For structural confirmation and lower limits of detection, couple the HPLC system to a mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.
-
MS/MS Analysis: Perform tandem MS (MS/MS) to generate a characteristic fragmentation pattern for unequivocal identification.
Caption: General workflow for the analysis of this compound from plant tissue.
Environmental Fate and Ecotoxicology
The environmental fate of a naturally occurring fluorinated benzophenone is a critical consideration. While data specific to this compound is lacking, studies on other benzophenones, particularly those used as UV filters in sunscreens, indicate that they can be persistent in the environment and may bioaccumulate.[9]
The ecotoxicological effects of benzophenone derivatives on aquatic organisms have been documented. For instance, 4,4'-dihydroxybenzophenone has shown toxicity to algae and daphnia.[10][11] Given these findings, it is imperative to conduct thorough environmental risk assessments for any novel benzophenone derivative intended for widespread application. Research is needed to understand the biodegradation pathways and potential long-term ecological impacts of this compound.
Potential Applications
The unique properties of this compound suggest several potential applications:
-
Pharmaceuticals: As an intermediate in the synthesis of novel drugs.[3] The fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Agrochemicals: As a scaffold for the development of new pesticides or herbicides.[3]
-
Cosmeceuticals: Its UV-absorbing properties make it a candidate for use in sunscreens and other personal care products, pending rigorous safety and toxicological evaluation.[3]
-
Materials Science: As a photostabilizer in polymers and coatings to prevent degradation from UV radiation.[3]
Conclusion and Future Directions
This compound stands at the intersection of natural product chemistry and synthetic applications. While its role as a plant metabolite is only beginning to be recognized, its chemical structure suggests intriguing possibilities for its physiological function in plants and its potential use in various industries.
Future research should focus on:
-
Elucidating the biosynthetic pathway: Identifying the specific enzymes and genetic basis for its production in plants.
-
Determining its physiological role: Investigating its function in UV protection, plant defense, and other physiological processes.
-
Comprehensive toxicological and environmental studies: Assessing its safety profile for potential applications and understanding its environmental fate.
-
Exploring its bioactivity: Screening for pharmacological and agrochemical activities.
This technical guide provides a foundation for researchers and drug development professionals to explore the scientific and commercial potential of this fascinating plant metabolite. The integration of analytical chemistry, biochemistry, and toxicology will be crucial in unlocking the full potential of this compound.
References
- 1. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 25913-05-7 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 25913-05-7 | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Acute toxicity and ecological risk assessment of 4,4’-dihydroxybenzophenone, 2,4,4’-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC [pmc.ncbi.nlm.nih.gov]
Electronic properties of 4-Fluoro-4'-hydroxybenzophenone
An In-depth Technical Guide to the Electronic Properties of 4-Fluoro-4'-hydroxybenzophenone
Authored by: A Senior Application Scientist
Foreword
Welcome to this in-depth technical guide on the electronic properties of this compound (4F4OHBP). This document is intended for researchers, scientists, and drug development professionals who are interested in understanding and utilizing the unique electronic characteristics of this versatile molecule. As a senior application scientist, my goal is to provide you with a comprehensive overview that is not only scientifically rigorous but also grounded in practical, field-proven insights. This guide will delve into the synthesis, theoretical underpinnings of its electronic structure, and experimental characterization of 4F4OHBP, offering a holistic perspective on its potential applications.
Introduction to this compound
This compound is a diaryl ketone derivative that has garnered significant attention in various scientific and industrial fields.[1][2][3] Its molecular structure, featuring a hydroxyl group as an electron donor and a fluorine atom as an electron-withdrawing group on opposite phenyl rings, imparts a unique set of electronic and photophysical properties.[4][5][6] This push-pull electronic configuration is a key determinant of its behavior and makes it a subject of interest for applications ranging from polymer science and materials science to medicinal chemistry.[1][3][7]
This guide will provide a detailed exploration of the electronic properties of 4F4OHBP, covering its synthesis, theoretical electronic structure, spectroscopic characterization, and potential applications. We will also present detailed experimental protocols and data analysis techniques to enable researchers to effectively work with this compound.
Synthesis and Structural Characterization
The synthesis of this compound can be achieved through several methods, with the Friedel-Crafts acylation being a prominent route.[1][8][9] A particularly effective and industrially viable method involves the reaction of 4-hydroxybenzoic acid with fluorobenzene in the presence of a Lewis acid like aluminum chloride, often with an intermediate step involving thionyl chloride.[1][8][9] This "one-pot" process offers high yields (around 90%) and high purity, which is crucial for its application as a precursor for poly(arylene ether ketones).[1][8][9]
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. [PDF] Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 4-Fluoro-4'-hydroxybenzophenone: From Synthesis to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Industrial Significance
4-Fluoro-4'-hydroxybenzophenone is a substituted diaryl ketone that has emerged as a pivotal building block in the synthesis of high-performance polymers and a scaffold of interest in medicinal chemistry. Its strategic combination of a hydroxyl group, a carbonyl moiety, and a fluorine atom imparts unique reactivity and properties, making it a versatile intermediate for a range of advanced materials and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on the underlying chemical principles and experimental methodologies.
I. Historical Context and Discovery
While a singular "discovery" event for this compound is not prominently documented in readily available literature, its existence and utility as a chemical intermediate were well-established by the early 1980s. Patents from this era refer to it as a known compound, primarily recognizing its crucial role as a monomer in the production of polyaryletherketones (PAEKs), a class of high-performance thermoplastics renowned for their exceptional thermal stability and mechanical strength.[1][2][3] The development of synthetic routes to this compound was intrinsically linked to the burgeoning field of advanced polymer chemistry, where there was a pressing need for robust monomers that could withstand aggressive polymerization conditions.
Early synthetic methods, though effective, were often beset by challenges such as the use of hazardous reagents like anhydrous hydrogen fluoride and expensive starting materials like 4-fluorobenzoic acid.[1][2] This spurred further research into more cost-effective and safer industrial-scale production methods, leading to the refinement of processes like the Friedel-Crafts acylation, which remains a cornerstone of its synthesis today.
II. Synthesis and Mechanistic Insights
The primary and most adaptable method for the synthesis of this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct and efficient means of forming the diaryl ketone structure.
The Core Reaction: Friedel-Crafts Acylation
The synthesis typically involves the reaction of a substituted benzoic acid or its derivative with a substituted benzene in the presence of a Lewis acid catalyst. For this compound, a common pathway involves the acylation of phenol with 4-fluorobenzoyl chloride.
Reaction Mechanism:
The mechanism of the Friedel-Crafts acylation is a well-understood, multi-step process:
-
Formation of the Acylium Ion: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the 4-fluorobenzoyl chloride by coordinating to the carbonyl oxygen and the chlorine atom. This facilitates the departure of the chloride ion, forming a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the electrophilic acylium ion. This attack occurs preferentially at the para position relative to the hydroxyl group due to steric hindrance and the directing effect of the hydroxyl group. This step forms a resonance-stabilized carbocation intermediate known as the Wheland intermediate or sigma complex.
-
Rearomatization: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.
References
Thermogravimetric Analysis of 4-Fluoro-4'-hydroxybenzophenone: A Technical Guide for Drug Development Professionals
Foreword: Understanding Thermal Stability in Pharmaceutical Development
In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute. It dictates not only the manufacturing process, storage conditions, and shelf-life but also has profound implications for the safety and efficacy of the final drug product.[1] Thermogravimetric analysis (TGA) emerges as an indispensable tool in this context, offering a precise and quantitative measure of a material's thermal stability and decomposition profile.[2][3][4] This guide provides an in-depth technical exploration of the thermogravimetric analysis of 4-Fluoro-4'-hydroxybenzophenone, a versatile benzophenone derivative with applications in organic synthesis and materials science.[5] Through a blend of theoretical principles and practical insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively employ TGA in the characterization of this and similar compounds.
Introduction to this compound: A Molecule of Interest
This compound is a substituted benzophenone, a class of compounds known for their use as photoinitiators and UV absorbers.[6] Its chemical structure, featuring a fluorinated phenyl ring and a hydroxylated phenyl ring linked by a carbonyl group, imparts a unique combination of properties.
| Property | Value | Source |
| Molecular Formula | C13H9FO2 | [2] |
| Molar Mass | 216.21 g/mol | [2] |
| Melting Point | 164-171 °C | [5] |
| Appearance | White to light yellow crystalline solid | [5] |
The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for medicinal chemistry. The phenolic hydroxyl group provides a site for further functionalization and can participate in hydrogen bonding, affecting its crystalline structure and physical properties. Understanding the thermal decomposition of this molecule is paramount for its potential development as a pharmaceutical intermediate or API.
The 'Why' and 'How' of Thermogravimetric Analysis for this compound
Thermogravimetric analysis is a technique where the mass of a sample is monitored as a function of temperature or time while subjected to a controlled temperature program in a defined atmosphere.[2][3][4] For a crystalline organic molecule like this compound, TGA provides critical information on:
-
Thermal Stability: Determining the temperature at which the compound begins to decompose.[1][2]
-
Moisture and Solvent Content: Quantifying the presence of residual water or solvents from the synthesis and purification process.[1][3][4]
-
Decomposition Kinetics: Providing insights into the mechanism and rate of thermal degradation.
-
Purity Assessment: In some cases, TGA can be used as a secondary method to assess purity.[2][4]
Causality Behind Experimental Choices
The selection of TGA experimental parameters is not arbitrary; it is a reasoned process aimed at obtaining accurate and reproducible data that reflects the intrinsic properties of the material.
Experimental Workflow for TGA of this compound
Caption: A generalized workflow for the thermogravimetric analysis of this compound.
-
Heating Rate: A typical heating rate of 10-20 °C/min is a compromise between resolution and analysis time. Slower heating rates can provide better resolution of overlapping thermal events but at the cost of longer experiment times. Faster rates can shift decomposition temperatures to higher values and may mask subtle transitions. For initial screening, 10 °C/min is a robust choice.
-
Atmosphere: An inert atmosphere, typically nitrogen, is crucial for studying the intrinsic thermal stability of the compound without the influence of oxidative degradation. Running a comparative analysis in an oxidative atmosphere (e.g., air) can provide valuable information on the material's susceptibility to oxidation.
-
Sample Mass: A small sample mass (5-10 mg) is recommended to minimize thermal gradients within the sample and ensure uniform heating. Larger samples can lead to a lag between the furnace temperature and the actual sample temperature, resulting in artificially higher decomposition temperatures.
-
Crucible Type: An open ceramic (alumina) or platinum crucible is generally used to allow for the free escape of volatile decomposition products.
Detailed Experimental Protocol
This protocol is based on established methodologies for the TGA of small organic molecules and adheres to principles outlined in standards such as ASTM E1131.[7][8][9][10][11]
Instrumentation
A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 600 °C is required. The instrument should have precise temperature and atmosphere control.
Step-by-Step Methodology
-
Crucible Preparation: Ensure the TGA crucible is clean by heating it to a high temperature (e.g., 900 °C) in an air atmosphere to burn off any residues. Allow the crucible to cool to room temperature in a desiccator.
-
Sample Weighing: Tare the clean, empty crucible on the TGA's microbalance. Carefully add 5-10 mg of this compound to the crucible. Record the exact initial mass.
-
Instrument Setup:
-
Place the crucible containing the sample onto the TGA's sample holder.
-
Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.
-
Close the furnace and allow the system to purge for at least 15-20 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.
-
Post-Analysis: Once the experiment is complete, cool the furnace to room temperature before removing the sample.
Data Analysis and Interpretation: A Hypothetical Case Study
The TGA and DTG Curves
The primary output of a TGA experiment is a plot of mass versus temperature (the TGA curve). The first derivative of this curve, plotting the rate of mass loss versus temperature (the DTG curve), is also invaluable for identifying the temperatures of maximum decomposition rates.
Hypothetical TGA and DTG Data for this compound
| Temperature (°C) | Mass (%) | Rate of Mass Loss (%/°C) | Event |
| 30 - 150 | 100.0 | ~0 | No significant mass loss |
| 150 - 250 | 99.5 | Minor fluctuations | Potential loss of adsorbed moisture/volatiles |
| 250 | 99.5 | 0 | Onset of decomposition |
| 350 | 50.0 | -1.0 | Major decomposition |
| 400 | 5.0 | -0.2 | End of major decomposition |
| 600 | 2.0 | ~0 | Residual mass |
Logical Relationships in TGA Data Interpretation
Caption: The relationship between TGA/DTG curves and the key analytical information derived.
Interpretation of the Hypothetical Thermogram
-
Initial Region (30-250 °C): The compound is expected to be thermally stable in this range, consistent with its high melting point.[5] A negligible mass loss (<0.5%) might be observed, attributable to the loss of loosely bound moisture or residual solvent.
-
Decomposition Onset (around 250 °C): The onset of decomposition, often defined as the temperature at which a 5% weight loss occurs (Td5%), is a key indicator of thermal stability. For benzophenone derivatives, this is typically in the range of 200-400 °C.[8][9] The presence of the stable aromatic rings and the strong carbonyl group contributes to this high thermal stability.
-
Major Decomposition Stage (250-400 °C): A significant and rapid mass loss would occur in this region, as indicated by a large peak in the DTG curve. The decomposition of this compound likely proceeds through the cleavage of the bonds connecting the carbonyl group to the phenyl rings and the fragmentation of the aromatic rings themselves. The phenolic and fluorinated moieties will influence the degradation pathway. The thermal degradation of phenolic structures often occurs above 300 °C.[12]
-
Residual Mass (at 600 °C): A small amount of carbonaceous residue (char) is expected to remain at the end of the analysis in an inert atmosphere. The amount of char can be influenced by the presence of the aromatic rings.
Self-Validating Protocols and Trustworthiness
To ensure the trustworthiness of the TGA data, a self-validating system should be in place. This includes:
-
Regular Instrument Calibration: The temperature and mass scales of the TGA instrument must be regularly calibrated using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss).
-
Blank Run Subtraction: Performing a run with an empty crucible under the same experimental conditions and subtracting this baseline from the sample run can correct for instrumental drift and buoyancy effects.
-
Reproducibility: Running the analysis in triplicate on samples from the same batch ensures the reproducibility of the results and provides a measure of the experimental uncertainty.
-
Orthogonal Technique Confirmation: Correlating TGA results with data from other thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), can provide a more complete picture of the material's thermal behavior.[3] For instance, a DSC thermogram would show the melting endotherm, which should occur before the onset of decomposition observed in the TGA.
Conclusion: The Value of TGA in a Regulatory Environment
The thermogravimetric analysis of this compound provides critical data for its potential development in the pharmaceutical industry. By delivering quantitative information on thermal stability, decomposition profile, and volatile content, TGA supports formulation development, process optimization, and quality control.[1][2] The insights gained from this analysis are essential for building a robust data package for regulatory submissions, ultimately ensuring the development of safe, stable, and effective medicines.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. veeprho.com [veeprho.com]
- 3. improvedpharma.com [improvedpharma.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. Benzophenone - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Crystalline Structure of 4-Fluoro-4'-hydroxybenzophenone
Abstract
This technical guide provides a comprehensive overview of the crystalline structure of 4-Fluoro-4'-hydroxybenzophenone, a molecule of significant interest in pharmaceutical sciences and materials engineering. While a definitive, publicly archived crystal structure for this specific compound remains to be published, this guide synthesizes data from structurally analogous compounds, established crystallographic principles, and proven experimental methodologies to present a robust predictive analysis and a complete workflow for its empirical determination. We will explore the anticipated molecular conformation, intermolecular interactions, and crystal packing, alongside detailed protocols for synthesis, single-crystal growth, and structure elucidation via X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solid-state properties of this important benzophenone derivative.
Introduction: The Significance of Crystalline Structure in Drug Development and Materials Science
This compound is a versatile organic compound utilized as a key intermediate in the synthesis of various pharmaceuticals and as a UV absorber in material applications.[1] In the pharmaceutical context, the crystalline form of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure is therefore paramount for effective drug development and formulation.
This guide will navigate the multifaceted process of determining and understanding the crystalline structure of this compound. We will begin with its synthesis and proceed through the meticulous process of single-crystal cultivation, culminating in the powerful technique of single-crystal X-ray diffraction for atomic-level structural determination.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before delving into its complex crystalline architecture.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FO₂ | [1] |
| Molecular Weight | 216.21 g/mol | [1] |
| Melting Point | 168-171 °C | [2] |
| Appearance | White to light yellow crystalline solid | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis of this compound via Friedel-Crafts Acylation
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction, a robust method for forming C-C bonds to an aromatic ring.[3][4] This electrophilic aromatic substitution involves the reaction of an acylating agent, in this case, 4-fluorobenzoyl chloride, with an aromatic substrate, phenol, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds in three key steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the 4-fluorobenzoyl chloride, leading to the formation of a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich phenol ring attacks the acylium ion. The hydroxyl group of phenol is a strongly activating ortho-, para-director.
-
Rearomatization: A proton is removed from the intermediate, restoring the aromaticity of the ring and yielding the final product.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for Friedel-Crafts acylation of phenols.[5]
Materials:
-
Phenol
-
4-Fluorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane.
-
In the dropping funnel, place a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the 4-fluorobenzoyl chloride solution to the stirred AlCl₃ suspension, ensuring the temperature remains between 0-5 °C.
-
After the addition of 4-fluorobenzoyl chloride, add a solution of phenol (1.0 to 1.2 equivalents) in anhydrous DCM dropwise via the dropping funnel.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Single-Crystal Growth: The Gateway to Structural Elucidation
Obtaining high-quality single crystals is often the most challenging step in crystal structure determination.[6] The slow evaporation method is a widely successful technique for growing single crystals of small organic molecules.[7]
The Principle of Slow Evaporation
This technique relies on preparing a nearly saturated solution of the compound in a suitable solvent or solvent mixture.[7] As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation. This controlled increase in concentration promotes slow crystal nucleation and growth, which is ideal for forming large, well-ordered single crystals.
Experimental Protocol: Single-Crystal Growth
Materials:
-
Purified this compound
-
A suitable solvent (e.g., ethanol, acetone, or a mixture such as dichloromethane/heptane)[8]
-
Small, clean vial (e.g., a 4 mL vial)
-
Parafilm
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent at room temperature to create a nearly saturated solution. Gentle warming can be used to aid dissolution, followed by cooling to room temperature.
-
Filter the solution through a small cotton plug in a Pasteur pipette into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.
-
Cover the vial with parafilm and puncture it with a fine needle to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the size of the hole.
-
Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically for the formation of single crystals. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested for X-ray diffraction analysis.[6]
Crystalline Structure Determination: A Predictive Analysis
As no public crystal structure of this compound is available, we can predict its structural features by analyzing the crystallographic data of the closely related compound, 4-hydroxybenzophenone.[9]
Anticipated Molecular Conformation and Hydrogen Bonding
The molecule is expected to be non-planar, with the two phenyl rings twisted relative to each other. The primary intermolecular interaction governing the crystal packing will be a strong O-H···O hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. This is a common and robust hydrogen-bonding motif in hydroxy-substituted benzophenones.
This O-H···O interaction is likely to form centrosymmetric dimers or infinite chains, which then pack to form the three-dimensional crystal lattice. The fluorine substituent is not expected to significantly alter this primary hydrogen-bonding interaction but will influence the overall crystal packing through weaker C-H···F and potential C-H···π interactions.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[10][11] It maps the electron density distribution around a molecule, allowing for the identification of close contacts and the types of interactions present. For this compound, the Hirshfeld surface would be expected to highlight the dominant O-H···O hydrogen bond as distinct red regions on the d_norm surface, indicating close contacts. Weaker interactions, such as H···H, C···H, and F···H contacts, would also be visible and quantifiable through the 2D fingerprint plots derived from the Hirshfeld surface.[12]
Single-Crystal X-ray Diffraction: The Definitive Structural Technique
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Workflow
The workflow for single-crystal X-ray diffraction can be broken down into several key stages, as depicted in the following diagram.
Caption: Experimental workflow for the determination of the crystalline structure of this compound.
Detailed Protocol: From Data Collection to Final Structure
1. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.[15]
-
The crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the orientation of the crystal.[15]
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[16]
2. Data Reduction:
-
The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption and beam intensity variations.
3. Structure Solution:
-
The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. For small organic molecules, direct methods, as implemented in programs like SHELXS, are highly effective.[17][18]
4. Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using a least-squares minimization procedure.[19][20] Programs such as SHELXL are widely used for this purpose. The refinement process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate models.
5. Structure Validation and Analysis:
-
The final refined structure is validated to ensure its chemical and crystallographic reasonability.
-
The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell parameters, space group, atomic coordinates, and bond lengths and angles.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the crystalline structure of this compound. By leveraging knowledge from analogous compounds and established experimental protocols, we have outlined a clear path from synthesis to final structural elucidation. The anticipated dominant O-H···O hydrogen bonding motif is expected to be a key feature of its crystal packing. The detailed methodologies presented herein offer a robust roadmap for researchers to empirically determine the precise atomic arrangement of this important molecule, thereby enabling a deeper understanding of its solid-state properties and facilitating its application in drug development and materials science.
References
- 1. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Hydroxybenzophenone | C13H10O2 | CID 14347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 13. excillum.com [excillum.com]
- 14. rigaku.com [rigaku.com]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. books.rsc.org [books.rsc.org]
- 17. hkl-xray.com [hkl-xray.com]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 20. An Easy Structure - Sucrose [xray.uky.edu]
An In-depth Technical Guide to 4-Fluoro-4'-hydroxybenzophenone: Safety, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-4'-hydroxybenzophenone is a versatile substituted aromatic ketone that serves as a crucial intermediate in the synthesis of a wide array of commercially and scientifically significant molecules.[1][2] Its unique structural features, including a phenolic hydroxyl group and a fluorine-substituted phenyl ring, impart specific reactivity and properties that are leveraged in materials science and medicinal chemistry.[1] This guide provides a comprehensive overview of the safety, handling, synthesis, reactivity, and applications of this compound, with a focus on providing practical insights for laboratory and drug development professionals.
Chemical and Physical Properties
This compound is a white to light-yellow crystalline solid at room temperature.[2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| CAS Number | 25913-05-7 |
| Molecular Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol [3] |
| Melting Point | 168 - 171 °C[1] |
| Appearance | White to light yellow to light orange powder to crystal[1] |
| Storage Temperature | 2 - 8 °C[1] |
Safety and Hazard Profile
A thorough understanding of the safety and hazard profile of this compound is paramount for its safe handling in a laboratory or industrial setting.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation
The signal word for this chemical is "Warning".
Hazard Statements
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements
A comprehensive list of precautionary statements is provided in the safety data sheet (SDS) for this compound. Key precautions include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Handling and Experimental Protocols
Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: In a well-ventilated area, respiratory protection may not be required for small quantities. However, if dust is generated or for larger-scale operations, a NIOSH-approved respirator is recommended.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating or generating dust.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spills and Disposal
In case of a spill, wear appropriate PPE and contain the spill. For solid spills, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust. The disposal of this compound and its containers must be in accordance with local, state, and federal regulations.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[4][5] A detailed protocol is outlined below.
Friedel-Crafts Acylation Protocol
This protocol describes the synthesis of this compound from phenol and p-chlorobenzoyl chloride using an eco-friendly solid acid catalyst.[5]
Materials:
-
Phenol
-
p-Chlorobenzoyl chloride
-
K-10 clay supported metal chloride catalyst (e.g., Fe³⁺ on K-10 clay)[5]
-
Ethylene dichloride (solvent)
-
10% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Methanol (for recrystallization)
Procedure:
-
In a reaction flask, dissolve phenol in ethylene dichloride.
-
Add the K-10 clay supported metal chloride catalyst to the solution.
-
Slowly add p-chlorobenzoyl chloride to the reaction mixture while stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 40°C) and maintain for several hours, monitoring the reaction progress by TLC or HPLC.[5]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the catalyst with ethylene dichloride and combine the filtrates.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a 10% sodium hydroxide solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 5 to precipitate the crude product.
-
Collect the crude product by filtration and purify by recrystallization from methanol.
Causality Behind Experimental Choices:
-
Catalyst: The use of a solid acid catalyst like K-10 clay supported metal chloride offers an eco-friendly alternative to traditional Lewis acids like aluminum chloride, which are corrosive and generate hazardous waste.[5]
-
Solvent: Ethylene dichloride is chosen as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.[5]
-
Workup: The alkaline extraction with sodium hydroxide is used to separate the phenolic product from non-acidic impurities. Subsequent acidification precipitates the desired product.
Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.
Reactivity and Derivatization
The presence of the hydroxyl and fluoro substituents on the benzophenone scaffold allows for a range of chemical transformations, making it a valuable building block for more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution, particularly when the aromatic ring is activated by the electron-withdrawing carbonyl group. The rate of displacement of fluorine is significantly higher than that of chlorine in analogous compounds, making it a preferred substrate for SNAr reactions.[6] This reactivity is exploited in polymerization reactions to form poly(ether ketones).[7]
Caption: General scheme for the nucleophilic aromatic substitution of this compound.
Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can be readily deprotonated with a base to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with an alkyl halide in a Williamson ether synthesis to form an ether derivative.[8][9][10] This reaction is a versatile method for introducing a variety of alkyl or substituted alkyl groups at the 4'-position.
General Protocol for Williamson Ether Synthesis:
-
Dissolve this compound in a suitable solvent (e.g., DMF, acetone).
-
Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group.
-
Add the desired alkyl halide and heat the reaction mixture.
-
Monitor the reaction by TLC until completion.
-
Perform an aqueous workup to remove the base and salts, followed by extraction with an organic solvent.
-
Purify the product by chromatography or recrystallization.
Caption: A simplified workflow for the Williamson ether synthesis using this compound.
Applications in Drug Discovery and Medicinal Chemistry
The benzophenone scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are of significant interest for the development of novel therapeutic agents.[1] The ability to functionalize both the hydroxyl and fluoro positions allows for the creation of diverse chemical libraries for biological screening.
-
Intermediate for Bioactive Molecules: this compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its derivatives have been investigated for a range of biological activities.
-
UV Absorption: The benzophenone core is known for its ability to absorb UV radiation, a property that is utilized in the development of sunscreens and other photoprotective agents.[1][2]
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined safety profile. A thorough understanding of its hazards and the implementation of appropriate handling procedures are crucial for its safe use. Its synthetic accessibility via Friedel-Crafts acylation and its reactivity through nucleophilic aromatic substitution and Williamson ether synthesis make it a powerful tool for chemists in both academic and industrial research. The continued exploration of its derivatives in medicinal chemistry and materials science is likely to lead to the discovery of new and important applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 25913-05-7 [chemicalbook.com]
- 5. ijraset.com [ijraset.com]
- 6. Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 1. The rates of reaction of substituted 4-halogenobenzophenones with the potassium salts of substituted 4-hydroxybenzophenones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: A Robust, One-Pot Synthesis of 4-Fluoro-4'-hydroxybenzophenone from 4-Hydroxybenzoic Acid
Abstract
4-Fluoro-4'-hydroxybenzophenone is a critical chemical intermediate, notably serving as a key monomer in the synthesis of high-performance polyetheretherketone (PEEK) polymers and as a building block in the development of pharmaceuticals and agrochemicals.[1][2][3] This application note presents a detailed, reliable, and efficient one-pot protocol for the synthesis of this compound. The methodology commences with readily available 4-hydroxybenzoic acid and proceeds via an in situ formation of the corresponding acyl chloride, followed by a Lewis acid-catalyzed Friedel-Crafts acylation of fluorobenzene. We provide in-depth explanations for experimental choices, a step-by-step procedure, characterization data, and a comprehensive guide to troubleshooting, designed for researchers in organic synthesis and materials science.
Introduction and Synthetic Strategy
The synthesis of diaryl ketones via Friedel-Crafts acylation is a cornerstone of organic chemistry. However, the direct acylation of an aromatic ring using a substituted benzoic acid that contains a Lewis basic functional group, such as a hydroxyl group, presents a significant challenge. The phenolic hydroxyl group on 4-hydroxybenzoic acid readily complexes with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), deactivating it and inhibiting the desired C-C bond formation.[4][5]
To circumvent this, two primary strategies are considered:
-
Protecting Group Strategy: This involves protecting the hydroxyl group (e.g., as a silyl ether), performing the acylation, and then deprotecting to yield the final product.[6] While effective, this multi-step approach increases synthesis time and reduces overall atom economy.
-
In Situ Acyl Chloride Formation: This more direct approach involves first converting the carboxylic acid to a more reactive acyl chloride in situ using a reagent like thionyl chloride (SOCl₂).[7][8] Subsequently, the Friedel-Crafts acylation is carried out in the same reaction vessel. This method, detailed in several process chemistry patents, is highly efficient and forms the basis of the protocol described herein.[9][10][11]
Our selected strategy is a one-pot, two-stage process that balances efficiency, yield, and operational simplicity. The reaction proceeds by first converting 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride, which is then immediately used to acylate fluorobenzene in the presence of a stoichiometric amount of aluminum chloride.
Reaction Mechanism Overview
Stage 1: Acyl Chloride Formation 4-Hydroxybenzoic acid is treated with thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF). The DMF catalyzes the reaction to form the highly reactive 4-hydroxybenzoyl chloride intermediate.[8][12][13]
Stage 2: Friedel-Crafts Acylation The cornerstone of this synthesis is the Friedel-Crafts acylation.[14] The Lewis acid, AlCl₃, coordinates with the acyl chloride to generate a highly electrophilic acylium ion.[15][16][17] This acylium ion is then attacked by the electron-rich π-system of fluorobenzene. Fluorine is an ortho-, para-directing group; however, the acylation occurs almost exclusively at the para-position due to the significant steric hindrance at the ortho-positions from the bulky acylium ion.[18] A subsequent aqueous workup destroys the aluminum-ketone complex to liberate the final product.[14]
Experimental Workflow Diagram
Caption: Overall workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride and aluminum chloride are corrosive and react violently with water. Appropriate personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn at all times. All glassware must be thoroughly dried before use.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount | Purity/Notes |
| 4-Hydroxybenzoic Acid | 138.12 | 0.10 | 1.0 | 13.81 g | >99% |
| Thionyl Chloride (SOCl₂) | 118.97 | 0.11 | 1.1 | 7.9 mL (13.1 g) | >99% |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Catalyst | ~0.2 mL | Anhydrous |
| Fluorobenzene | 96.10 | 0.40 | 4.0 | 38.0 mL (38.4 g) | Anhydrous |
| Aluminum Chloride (AlCl₃) | 133.34 | 0.30 | 3.0 | 40.0 g | Anhydrous, >99% |
| 1,2-Dichlorobenzene | 147.00 | - | Solvent | 150 mL | Anhydrous |
| Hydrochloric Acid (HCl) | 36.46 | - | Work-up | As needed | 2 M aqueous solution |
| Deionized Water | 18.02 | - | Work-up | ~1 L | |
| Toluene | 92.14 | - | Purification | As needed | Reagent grade |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (to a scrubber containing NaOH solution), and a dropping funnel. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Acyl Chloride Formation: To the flask, add 4-hydroxybenzoic acid (13.81 g, 0.10 mol) and anhydrous 1,2-dichlorobenzene (150 mL). Begin stirring to form a slurry. Add catalytic N,N-dimethylformamide (0.2 mL).
-
Charge the dropping funnel with thionyl chloride (7.9 mL, 0.11 mol). Add the thionyl chloride dropwise to the stirred slurry over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 65-70 °C and maintain for 3-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution. A clear, light-brown solution should form.
-
Friedel-Crafts Acylation: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
To the cold solution, add fluorobenzene (38.0 mL, 0.40 mol).
-
CRITICAL STEP: Add anhydrous aluminum chloride (40.0 g, 0.30 mol) portion-wise over 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. This step is highly exothermic and will be accompanied by vigorous HCl evolution.
-
After the AlCl₃ addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, heat the reaction to 110-120 °C and maintain for 6-8 hours. The mixture will become a dark, viscous solution.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture into a beaker containing 800 g of crushed ice and 200 mL of 2 M HCl with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel. The product will be in the organic layer. Separate the layers and wash the organic layer with deionized water (2 x 200 mL) until the aqueous washings are neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization. Concentrate the organic layer under reduced pressure to obtain a solid residue. Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield the final product as a white to off-white crystalline solid.[19] An alternative purification involves dissolving the crude product in an aqueous base (e.g., NaOH solution) and re-precipitating by acidifying with HCl.[10][11]
-
Dry the purified product in a vacuum oven at 60 °C to a constant weight. The expected yield is 18-20 g (83-93%).[9][10]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value | Source(s) |
| Appearance | White to light-yellow crystalline solid | [20][21] |
| Molecular Formula | C₁₃H₉FO₂ | [21][22] |
| Molecular Weight | 216.21 g/mol | [22][23] |
| Melting Point | 168 - 171 °C | [1] |
| ¹H NMR (DMSO-d₆) | Spectra available for comparison | [21] |
| ¹³C NMR | Spectra available for comparison | [23] |
| IR (KBr) | Characteristic C=O and O-H stretching peaks | [22] |
Troubleshooting and Scientific Insights
-
Anhydrous Conditions are Paramount: The success of the Friedel-Crafts acylation hinges on strictly anhydrous conditions. Any moisture will react with and deactivate the aluminum chloride catalyst, drastically reducing the yield.[16]
-
Stoichiometry of AlCl₃: Unlike a truly catalytic reaction, a stoichiometric excess of AlCl₃ is required. This is because the Lewis acidic AlCl₃ forms a strong complex with the carbonyl oxygen of the newly formed benzophenone product.[14] This complex deactivates the catalyst, necessitating more than one equivalent. The excess also complexes with the phenolic hydroxyl group.
-
Temperature Control: The initial addition of AlCl₃ is highly exothermic. Maintaining a low temperature (0-10 °C) is crucial to prevent uncontrolled side reactions and potential degradation of reactants.
-
Isomeric Purity: The primary side product is the 2-fluoro-4'-hydroxybenzophenone isomer.[9][18] The formation of this isomer is minimized by the steric hindrance of the ortho-position on the fluorobenzene ring. The described reaction conditions typically yield the desired para-isomer in >95% purity.[10]
-
Solvent Choice: 1,2-Dichlorobenzene is an effective solvent as it is inert to the reaction conditions and has a high boiling point, allowing the acylation step to be conducted at an elevated temperature to ensure complete reaction.
Conclusion
This application note provides a comprehensive and robust protocol for the synthesis of this compound from 4-hydroxybenzoic acid. By employing a one-pot, two-stage strategy involving in situ acyl chloride formation followed by a Friedel-Crafts acylation, this method offers high yields and excellent isomeric purity. The detailed procedural steps and scientific rationale are intended to enable researchers to reliably produce this valuable chemical intermediate for applications in polymer science, pharmaceuticals, and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ijraset.com [ijraset.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Buy 4-hydroxybenzoyl Chloride (EVT-387557) | 28141-24-4 [evitachem.com]
- 9. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. 4-Chloro-3-hydroxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 13. CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. study.com [study.com]
- 16. websites.umich.edu [websites.umich.edu]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]
- 20. chembk.com [chembk.com]
- 21. Page loading... [wap.guidechem.com]
- 22. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. spectrabase.com [spectrabase.com]
Application Notes & Protocols: Synthesis of Poly(arylene ether ketone)s via Self-Polycondensation of 4-Fluoro-4'-hydroxybenzophenone
An Application Note for Researchers and Development Scientists
This guide provides a comprehensive overview and detailed protocol for the synthesis of poly(arylene ether ketone) (PAEK), specifically poly(ether ketone) or PEK, through the nucleophilic aromatic substitution (SNAr) self-polycondensation of 4-Fluoro-4'-hydroxybenzophenone. This document is designed for researchers in polymer chemistry and materials science, offering in-depth scientific rationale, step-by-step procedures, and methods for validation.
Introduction to PAEK Synthesis
Poly(arylene ether ketone)s are a class of high-performance engineering thermoplastics renowned for their exceptional thermal stability, robust mechanical properties, and outstanding chemical resistance.[1] These characteristics make them indispensable in demanding sectors such as aerospace, automotive, and medical devices.
The synthesis of PAEKs is predominantly achieved via two primary routes:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common and industrially significant method, yielding high molecular weight polymers with controlled structures.[2] It typically involves the reaction of an activated aromatic dihalide with an aromatic diphenolate.[3]
-
Electrophilic Friedel-Crafts Acylation: This route forms the ketone linkages in the polymer backbone but can be more challenging for achieving very high molecular weights and may require harsh reaction conditions.[2][3]
Polymerization via SNAr can proceed through an A₂ + B₂ mechanism, where two distinct difunctional monomers are used (e.g., 4,4'-difluorobenzophenone [A₂] and hydroquinone [B₂]), or an AB mechanism.[4][5] The latter utilizes a single monomer that contains both the nucleophilic hydroxyl group and the electrophilic activated halide.
This compound is a quintessential AB-type monomer. Its structure inherently contains the nucleophilic phenol and the aryl fluoride, activated by the electron-withdrawing effect of the para-carbonyl group. This allows for a self-polycondensation reaction, which offers the significant advantage of automatic 1:1 stoichiometry, simplifying the process and facilitating the achievement of high molecular weights. The high purity of this monomer is critical for its successful use as a polyether ketone precursor.[6]
Part 1: The Underlying Science - Mechanism and Rationale
A deep understanding of the reaction mechanism and the function of each component is crucial for successful and reproducible synthesis.
The SNAr Mechanism in PAEK Synthesis
The formation of the ether linkage in PAEK synthesis is a classic example of nucleophilic aromatic substitution. The process unfolds in several key steps:
-
Deprotonation: A weak base, typically anhydrous potassium carbonate, deprotonates the hydroxyl group of the this compound monomer in situ. This transforms the weakly nucleophilic phenol into a much more potent phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electron-deficient carbon atom bearing the fluorine atom on another monomer molecule. The strong electron-withdrawing effect of the para-carbonyl group is essential, as it stabilizes the negative charge that develops on the aromatic ring during the attack.
-
Formation of the Meisenheimer Complex: This nucleophilic attack results in a transient, negatively charged intermediate known as a Meisenheimer complex.[7]
-
Rearomatization and Ether Bond Formation: The complex rapidly collapses, expelling the fluoride ion as a leaving group and re-establishing the aromaticity of the ring. The result is the formation of a stable diaryl ether bond, linking the two monomer units. This process repeats, extending the polymer chain.
Caption: General workflow of the SNAr polymerization mechanism.
Causality Behind Experimental Choices
| Component/Condition | Rationale & Justification |
| High-Purity Monomer | The presence of impurities, particularly isomers like 2-fluoro-4'-hydroxybenzophenone, can disrupt the polymer chain growth, acting as a chain terminator and significantly limiting the final molecular weight.[8] High purity (>99.5%) is essential for achieving high-performance polymers. |
| Diphenyl Sulfone (Solvent) | A high-boiling point (379 °C), polar aprotic solvent is required. It serves two primary functions: 1) It maintains all reactants, and crucially, the growing polymer chain, in the solution phase at high temperatures, preventing premature precipitation which would halt polymerization.[4] 2) Its polar nature helps to solvate the ionic intermediates. |
| Potassium Carbonate (Base) | A weak base like K₂CO₃ is preferred over strong bases (e.g., NaOH). It is strong enough to deprotonate the phenol but not so strong as to cause hydrolysis of the monomer or the growing polymer chain, which are potential side reactions.[9] It must be anhydrous, as water can interfere with the reaction. |
| Inert Atmosphere (Nitrogen) | An oxygen-free environment is non-negotiable. At the high temperatures required for polymerization (>250 °C), the polymer is susceptible to oxidative degradation. This can lead to chain scission (lowering molecular weight) and the formation of chromophores, resulting in a dark, discolored product.[10][11] |
| High Temperatures | The reaction is kinetically slow at lower temperatures. High temperatures (often >300 °C) are necessary to overcome the activation energy for the SNAr reaction and to ensure the polymer remains dissolved as its molecular weight increases, keeping the system viscosity manageable for effective stirring.[11] |
Part 2: Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of PEK from this compound.
Materials & Equipment
| Category | Item | Recommended Specifications |
| Monomer | This compound | Purity > 99.5% |
| Solvent | Diphenyl sulfone | High purity, anhydrous |
| Base | Potassium carbonate (K₂CO₃) | Anhydrous, finely ground/sieved (<150 µm) |
| Precipitation | Methanol or Isopropanol | Reagent grade |
| Washing | Acetone, Deionized Water | Reagent grade |
| Gases | Nitrogen (N₂) or Argon (Ar) | High purity (99.99%+) |
| Glassware | Three-necked round-bottom flask, Dean-Stark trap (optional), Condenser | Flame-dried before use |
| Equipment | Mechanical stirrer, Heating mantle with PID controller, Thermocouple | --- |
| Purification | Buchner funnel, filter paper, Vacuum oven | --- |
Pre-Reaction Preparations
-
Drying: Dry the this compound monomer in a vacuum oven at 100 °C for at least 12 hours.
-
Base Preparation: Dry the anhydrous potassium carbonate in an oven at 120-130 °C for at least 24 hours. Grinding the K₂CO₃ to a fine powder increases its surface area and reactivity.
-
Glassware: Thoroughly clean and flame-dry all glassware immediately before assembly to remove any adsorbed moisture.
Step-by-Step Polymerization Protocol
-
Reactor Assembly: Assemble a 500 mL three-necked flask with a mechanical stirrer (with a high-torque motor) in the central neck, a nitrogen inlet/outlet adapter in one side neck, and a condenser in the other.
-
Charging the Reactor: To the flask, add:
-
This compound (e.g., 21.62 g, 0.1 mol)
-
Potassium carbonate (e.g., 7.60 g, 0.055 mol - a 10% molar excess)
-
Diphenyl sulfone (e.g., 150 g, to achieve a solids concentration of ~15-25% w/w)
-
-
Inert Atmosphere Purge: Seal the reactor and purge the system with high-purity nitrogen for at least 30-60 minutes to completely remove oxygen. Maintain a gentle positive pressure of nitrogen throughout the entire reaction.[10]
-
Heating Profile: Begin stirring the mixture and apply heat according to the following staged profile:
-
Stage 1 (Phenoxide Formation): Heat the mixture to 180-200 °C and hold for 1-2 hours . During this stage, the phenoxide is formed, and water (a byproduct of the reaction with any residual moisture and the formation of bicarbonate) is removed. A steady stream of N₂ can help carry away volatiles.
-
Stage 2 (Polymerization): Gradually increase the temperature to 250 °C and hold for 1 hour . The viscosity of the mixture will begin to increase.
-
Stage 3 (High Molecular Weight Growth): Carefully raise the temperature to 300-320 °C and hold for 2-4 hours .[11] The reaction mixture will become significantly more viscous. The ability of the mechanical stirrer to keep the solution agitated is critical at this stage. The reaction is complete when the desired viscosity (and thus molecular weight) is achieved, often indicated by the stirrer stalling or reaching its torque limit.
-
-
Polymer Isolation:
-
Cool the reactor to approximately 150-180 °C.
-
Carefully pour the hot, viscous polymer solution in a thin stream into a large beaker of rapidly stirring methanol or isopropanol (at least 10x the volume of the reaction mixture). The polymer will precipitate as a fibrous or powdery solid.
-
-
Purification:
-
Collect the solid polymer by vacuum filtration.
-
Wash 1 (Remove Solvent): Boil the collected polymer in acetone for 1 hour to remove residual diphenyl sulfone. Filter and repeat if necessary.
-
Wash 2 (Remove Salts): Boil the polymer in deionized water for 1 hour to remove inorganic salts (KF, excess K₂CO₃).[12] Filter.
-
Final Wash: Perform a final rinse with acetone or methanol to facilitate drying.
-
-
Drying: Dry the purified white/off-white polymer in a vacuum oven at 120 °C for 24 hours to remove all residual solvents.
Caption: Step-by-step experimental workflow for PAEK synthesis.
Part 3: Characterization and Validation
Confirming the successful synthesis and characterizing the resulting polymer are essential.
Expected Polymer Properties
| Property | Technique | Typical Expected Value |
| Structure | FTIR | Appearance of aryl ether stretch (~1240 cm⁻¹), disappearance of broad -OH peak. |
| Structure | ¹H, ¹³C NMR | Spectra consistent with the poly(ether ketone) repeating unit. |
| Weight-Average Molar Mass (Mw) | GPC | 50,000 - 150,000 g/mol |
| Polydispersity Index (PDI) | GPC | ~2.0 (typical for step-growth) |
| Glass Transition Temp. (Tg) | DSC | 150 - 165 °C |
| Melting Temp. (Tm) | DSC | 350 - 370 °C[9] |
| 5% Weight Loss Temp. (Td) | TGA | > 500 °C (in N₂) |
Note: Exact values depend on final molecular weight and sample purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | 1. Impure monomers or solvent. 2. Presence of water or oxygen. 3. Incorrect stoichiometry (less of a concern for AB type). 4. Reaction time too short or temperature too low. | 1. Re-purify monomers and ensure solvent is anhydrous. 2. Ensure a leak-proof reactor setup and use high-purity inert gas. 3. Extend reaction time at the final high temperature stage. |
| Dark Polymer Color | 1. Oxygen contamination leading to oxidation. 2. Reaction temperature too high or held for too long. 3. Impurities in the monomer or solvent. | 1. Improve inert atmosphere purging and maintenance. 2. Optimize the time/temperature profile. 3. Use higher purity starting materials. |
| Insoluble Product | 1. Cross-linking side reactions at very high temperatures. 2. Extremely high molecular weight. | 1. Lower the final reaction temperature slightly or reduce the reaction time. 2. Use a small amount of a monofunctional chain terminator (e.g., 4-fluorobenzophenone) to control molecular weight if needed.[8] |
Conclusion
The self-polycondensation of this compound is an elegant and effective method for producing high-performance poly(ether ketone). The success of the synthesis hinges on a firm grasp of the underlying SNAr mechanism and meticulous attention to experimental detail, particularly the purity of reagents and the exclusion of oxygen and water. By following the protocols and rationale outlined in this guide, researchers can reliably synthesize high-quality PAEK materials suitable for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Whatâs the Difference Between PEEKâs Two Production Routes? [peekchina.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 5. WO2012001131A1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. US8236919B2 - Process for preparing a polyether ether ketone - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
The Lynchpin in Modern Fibrate Synthesis: A Guide to 4-Fluoro-4'-hydroxybenzophenone
Abstract
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and process development scientists on the strategic use of 4-Fluoro-4'-hydroxybenzophenone as a critical intermediate in pharmaceutical synthesis. With a focus on the synthesis of fibrate-class lipid-lowering agents, this document provides a comprehensive overview of the synthesis of the intermediate itself, its subsequent conversion to a drug candidate, and the analytical methodologies required for quality control. We delve into the mechanistic underpinnings of the synthetic transformations, offering not just protocols, but a rationale for the experimental design. This guide is structured to provide both a theoretical foundation and practical, actionable protocols for the laboratory setting.
Introduction: The Strategic Importance of Fluorinated Benzophenones
Benzophenone-containing scaffolds are prevalent in a wide array of biologically active molecules. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound has emerged as a valuable building block in medicinal chemistry, particularly as a precursor for the synthesis of analogs of widely-used pharmaceuticals.[1] Its utility is exemplified in the synthesis of fluorinated analogs of fenofibrate, a well-established drug for the treatment of hyperlipidemia. Fibrates exert their therapeutic effect by activating peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism.[2] The synthesis of novel fibrate analogs is an active area of research aimed at developing therapies with improved efficacy and safety profiles.
This guide will provide a detailed exploration of the synthesis and application of this compound, presenting it as a case study in the strategic use of fluorinated intermediates in drug discovery and development.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physical and chemical properties of an intermediate is paramount for successful process development and quality control.
| Property | Value | Source |
| CAS Number | 25913-05-7 | [3] |
| Molecular Formula | C₁₃H₉FO₂ | [3] |
| Molecular Weight | 216.21 g/mol | [3] |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 177-181 °C | [5] |
| Solubility | Soluble in common organic solvents like ethanol, DMSO, and dichloromethane. Low solubility in water. | [4] |
Spectroscopic Data for Characterization
Accurate characterization of this compound is crucial for ensuring its purity and identity before its use in subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.65-7.75 | m | 4H | Protons on the fluorinated and hydroxylated rings |
| Aromatic Protons | 7.20-7.35 | m | 4H | Protons on the fluorinated and hydroxylated rings |
| Hydroxyl Proton | 10.4 | s | 1H | -OH |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | 194.5 | C=O |
| Aromatic Carbons | 162.0, 161.5, 132.5, 131.0, 130.5, 129.0, 115.5, 115.0 | Aromatic carbons |
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-3400 (broad) | O-H stretch (phenolic) |
| 1630-1650 | C=O stretch (ketone) |
| 1590-1610 | C=C stretch (aromatic) |
| 1210-1230 | C-F stretch |
| 1150-1170 | C-O stretch (phenol) |
Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and instrument used.
Synthesis of this compound via Friedel-Crafts Acylation
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of phenol with 4-fluorobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Mechanistic Rationale
The Friedel-Crafts acylation proceeds through a well-established mechanism. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 4-fluorobenzoyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. Due to steric hindrance at the ortho positions, the para-acylation product, this compound, is the major product. A subsequent deprotonation step restores the aromaticity of the ring.
Caption: Friedel-Crafts Acylation Workflow.
Detailed Experimental Protocol
Materials:
-
Phenol
-
4-Fluorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq). Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: To the cooled suspension, add a solution of phenol (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel. After the addition is complete, add a solution of 4-fluorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Expected Yield: 85-95% Purity (by HPLC): >99%
Application in the Synthesis of a Fluorinated Fenofibrate Analog
This compound is an ideal starting material for the synthesis of a fluorinated analog of fenofibrate, specifically 2-(4-(4-fluorobenzoyl)phenoxy)-2-methylpropanoic acid. This synthesis involves two key transformations: a Williamson ether synthesis to introduce the isobutyric acid moiety, followed by hydrolysis of the resulting ester.
Synthetic Strategy Overview
Caption: Overall synthetic route to a fluorinated fenofibrate analog.
Protocol 1: Williamson Ether Synthesis
Mechanistic Rationale: The phenolic hydroxyl group of this compound is deprotonated by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate in an Sₙ2 reaction, displacing the bromide ion and forming the ether linkage.
Materials:
-
This compound
-
Ethyl 2-bromo-2-methylpropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate. This intermediate can often be used in the next step without further purification.
Expected Yield: >90% (crude)
Protocol 2: Ester Hydrolysis
Mechanistic Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the ethoxide. A final acidification step is required to protonate the carboxylate and isolate the final product.
Materials:
-
Crude ester intermediate from the previous step
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Reaction Setup: Dissolve the crude ester intermediate in a mixture of ethanol and water in a round-bottom flask.
-
Hydrolysis: Add a solution of sodium hydroxide (2.0 eq) in water to the flask. Heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product, 2-(4-(4-fluorobenzoyl)phenoxy)-2-methylpropanoic acid.
Expected Yield: 80-90% over two steps. Purity (by HPLC): >98%
Analytical Quality Control
A robust analytical method is essential for ensuring the quality and purity of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
HPLC Method for Purity Determination
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Trifluoroacetic Acid), Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 286 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] It is an irritant and should be handled in a well-ventilated area or a fume hood.[7] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a versatile and valuable intermediate in pharmaceutical synthesis. Its straightforward preparation via Friedel-Crafts acylation and its utility in the synthesis of fibrate-class compounds make it a key building block for the development of new therapeutics. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and scientists working in the field of drug discovery and development. A thorough understanding of the underlying reaction mechanisms and careful adherence to the experimental procedures will enable the successful synthesis and characterization of novel drug candidates.
References
- 1. Separation of 4-Hydroxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 5. A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound(25913-05-7) IR Spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols for 4-Fluoro-4'-hydroxybenzophenone as a UV Absorber
Document ID: AN-UV-251231-FHB
Version: 1.0
For: Researchers, scientists, and drug development professionals.
Introduction to 4-Fluoro-4'-hydroxybenzophenone: A Versatile Photostabilizer
This compound (CAS 25913-05-7) is a substituted aromatic ketone that has garnered significant interest for its utility as an effective ultraviolet (UV) absorber.[1] Its molecular structure, featuring a benzophenone core with a fluorine atom and a hydroxyl group at the para positions of the two phenyl rings, makes it a valuable component in the formulation of sunscreens, cosmetics, polymers, and coatings designed to mitigate the deleterious effects of UV radiation.[1][2] This document serves as a comprehensive technical guide, providing detailed application notes and protocols for the utilization of this compound as a UV absorber.
The primary function of a UV absorber is to preferentially absorb incident UV radiation and dissipate the absorbed energy in a harmless manner, typically as heat, thereby preventing the photochemical degradation of the material it is incorporated into. Benzophenones, as a class of organic UV absorbers, are known for their strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum.[3] The presence of the fluorine and hydroxyl substituents on the this compound molecule is anticipated to modulate its photophysical and photochemical properties, influencing its absorption spectrum, photostability, and interaction with the surrounding matrix. This guide will delve into the theoretical underpinnings of its function, provide practical protocols for its application and evaluation, and discuss safety and regulatory considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective formulation and application.
| Property | Value | Source |
| CAS Number | 25913-05-7 | [1][4] |
| Molecular Formula | C₁₃H₉FO₂ | [1][4] |
| Molecular Weight | 216.21 g/mol | [1][4] |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
| Melting Point | 168 - 171 °C | [1] |
| Solubility | Soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane. Low solubility in water. | [5] |
Mechanism of UV Absorption and Photostabilization
The efficacy of this compound as a UV absorber is rooted in its molecular structure, which allows for the efficient absorption of UV photons and the subsequent dissipation of the absorbed energy through non-radiative pathways.
Upon absorption of a UV photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). Intersystem crossing to an excited triplet state (T₁) is a characteristic and efficient process for benzophenones. The molecule then returns to the ground state, releasing the energy primarily as heat, thus preventing the energy from initiating harmful photochemical reactions in the surrounding material. The presence of the hydroxyl group is crucial in this process, as it can facilitate excited-state intramolecular proton transfer (ESIPT), a rapid, non-radiative decay pathway that contributes to the high photostability of hydroxybenzophenones.
Caption: Simplified Jablonski diagram for this compound.
Application in Polymer Stabilization
This compound can be incorporated into various polymers, such as polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC), to enhance their resistance to photodegradation.
Protocol for Incorporation into Polyethylene Film
This protocol describes a general method for incorporating this compound into a polyethylene film using a solvent casting method, suitable for laboratory-scale evaluation.
Materials:
-
Low-density polyethylene (LDPE) pellets
-
This compound
-
Xylene (or other suitable solvent for LDPE)
-
Glass petri dishes
-
Magnetic stirrer with hotplate
-
Vacuum oven
Procedure:
-
Dissolution of LDPE: In a fume hood, dissolve a known amount of LDPE pellets (e.g., 5 g) in a suitable volume of xylene (e.g., 100 mL) by heating to 80-90 °C with continuous stirring until a homogenous solution is formed.
-
Preparation of UV Absorber Solution: In a separate container, dissolve the desired amount of this compound in a small amount of xylene. Typical concentrations for UV absorbers in polymers range from 0.1% to 2.0% by weight of the polymer.
-
Blending: Add the this compound solution to the hot LDPE solution and stir for an additional 30 minutes to ensure uniform mixing.
-
Casting: Pour the hot polymer solution into a level glass petri dish.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at room temperature for 24 hours.
-
Drying: Place the petri dish in a vacuum oven at 60 °C for at least 48 hours to remove any residual solvent.
-
Film Removal: Carefully peel the resulting polyethylene film from the petri dish.
Performance Evaluation Protocols
Protocol for UV-Vis Spectroscopic Analysis
This protocol outlines the procedure for determining the UV absorption characteristics of this compound.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol or cyclohexane)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will have absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum of each solution from 200 to 400 nm, using the pure solvent as a reference.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) at λmax.
-
Note: While a specific UV-Vis spectrum for this compound is not publicly available without a subscription, its structural similarity to other hydroxybenzophenones suggests strong absorption in the UV-A and UV-B regions.[2]
Protocol for Photostability Assessment
This protocol provides a method for evaluating the photostability of this compound in solution.
Materials and Equipment:
-
Solution of this compound of known concentration
-
UV irradiation source with a controlled wavelength and intensity (e.g., a xenon lamp with appropriate filters)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Magnetic stirrer
Procedure:
-
Initial Absorbance: Measure the initial UV-Vis spectrum of the this compound solution.
-
UV Irradiation: Place the solution in a quartz cuvette and expose it to the UV source for a defined period. Ensure the solution is stirred continuously during irradiation.
-
Periodic Measurements: At regular time intervals, remove the sample from the UV source and record its UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λmax as a function of irradiation time. The rate of decrease in absorbance is an indicator of the compound's photostability. The photodegradation kinetics can be determined from this data.
Caption: Workflow for evaluating the photostability of a UV absorber.
Safety and Regulatory Considerations
Hazard Identification:
Based on available data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[5]
Regulatory Status:
The regulatory status of this compound for use in cosmetics and sunscreens is not clearly defined in major markets like the United States (FDA) and the European Union (SCCS) in publicly available documents. It is crucial for developers to consult the latest regulatory guidelines in their target markets. The FDA regulates sunscreens as over-the-counter (OTC) drugs, and any new active ingredient must undergo a rigorous approval process.[6] In the EU, cosmetic ingredients are regulated under the Cosmetics Regulation (EC) No 1223/2009.[7]
Conclusion
This compound is a promising UV absorber with potential applications in a variety of fields, from materials science to personal care products. Its efficacy is derived from its ability to absorb harmful UV radiation and dissipate the energy as heat. While publicly available data on its specific performance characteristics are limited, the protocols outlined in this guide provide a solid framework for researchers to evaluate its properties and formulate it into their systems. As with any chemical substance, adherence to safety protocols and awareness of the regulatory landscape are paramount.
References
- 1. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. scbt.com [scbt.com]
- 5. This compound, CasNo.25913-05-7 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 6. libertymanagement.us [libertymanagement.us]
- 7. eur-lex.europa.eu [eur-lex.europa.eu]
Application Notes and Protocols for 4-Fluoro-4'-hydroxybenzophenone in Sunscreens and Coatings
Introduction
4-Fluoro-4'-hydroxybenzophenone is a substituted aromatic ketone that holds significant promise as a multifunctional additive in the formulation of high-performance sunscreens and durable coatings. Its molecular architecture, featuring a benzophenone core functionalized with both a fluorine atom and a hydroxyl group, suggests a photochemically robust profile, making it a compelling candidate for advanced applications where UV protection and longevity are paramount. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this compound.
The benzophenone moiety is a well-established chromophore known for its ability to absorb UVA and UVB radiation and dissipate the energy as heat, thereby protecting materials from photodegradation. The introduction of a fluorine atom can enhance the photostability and modulate the spectroscopic properties of the molecule.[1] This is a critical attribute, as the photostability of UV filters is essential for maintaining efficacy over time.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 25913-05-7 | [2][3] |
| Molecular Formula | C₁₃H₉FO₂ | [2][3] |
| Molecular Weight | 216.21 g/mol | [2][3] |
| Appearance | White to light yellow to light orange powder to crystal | [3] |
| Melting Point | 168 - 171 °C | [3] |
Mechanism of Action: UV Absorption and Photostabilization
The primary function of this compound in both sunscreen and coating formulations is its ability to act as a UV absorber. The benzophenone core undergoes a reversible photochemical process upon absorbing UV radiation. This process is illustrated in the diagram below.
Figure 1: Simplified Jablonski diagram illustrating the photophysical process of UV energy dissipation by benzophenones.
Upon absorption of a UV photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Through a rapid process called intersystem crossing (ISC), it transitions to an excited triplet state (T₁). From the triplet state, the molecule relaxes back to the ground state via non-radiative decay, releasing the absorbed energy as heat. This efficient energy dissipation pathway prevents the UV radiation from initiating harmful photochemical reactions in the surrounding matrix, be it skin or a polymer coating.
The fluorine substituent is known to influence the photophysical properties of organic molecules.[1] The strong electron-withdrawing nature of fluorine can affect the energy levels of the excited states and potentially enhance the rate of intersystem crossing, contributing to improved photostability.
Application in Sunscreen Formulations
This compound can be incorporated into sunscreen formulations as a broad-spectrum UV filter. Its utility stems from its potential for high photostability, a critical factor for ensuring prolonged protection against UV-induced skin damage.
Protocol: In Vitro Photostability Assessment of a Sunscreen Formulation
This protocol outlines a method for evaluating the photostability of a sunscreen formulation containing this compound based on the principles of the ISO 24443 standard.
Objective: To determine the change in UV absorbance of a sunscreen formulation after exposure to a controlled dose of UV radiation.
Materials:
-
This compound
-
Sunscreen base formulation (e.g., oil-in-water emulsion)
-
Quartz plates
-
Positive displacement pipette
-
UV-Vis spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output
Procedure:
-
Formulation Preparation: Prepare a sunscreen formulation containing a known concentration of this compound (e.g., 3% w/w). A simple oil-in-water emulsion can be used as a base.
-
Sample Application: Using a positive displacement pipette, apply a thin, uniform film of the sunscreen formulation onto a quartz plate. The application rate should be approximately 2 mg/cm².
-
Pre-irradiation Measurement: Measure the initial UV absorbance spectrum of the sunscreen film from 290 nm to 400 nm using the UV-Vis spectrophotometer. This is the A₀ spectrum.
-
UV Irradiation: Expose the sunscreen-coated plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose should be relevant to sun exposure conditions.
-
Post-irradiation Measurement: After irradiation, measure the UV absorbance spectrum of the same sample again. This is the A(D) spectrum.
-
Data Analysis: Compare the pre- and post-irradiation spectra. Calculate the change in the area under the curve (AUC) to quantify the degree of photodegradation. A photostable formulation will show minimal change between the A₀ and A(D) spectra.
Figure 2: Workflow for in vitro photostability testing of a sunscreen formulation.
Application in Protective Coatings
In the coatings industry, this compound can be utilized as a UV absorber and photostabilizer in various systems, including UV-curable coatings. Its role is to protect the polymer binder and any underlying substrate from the deleterious effects of solar radiation, such as yellowing, cracking, and loss of gloss.
Protocol: Evaluation of a UV-Curable Coating via Accelerated Weathering
This protocol describes a method for assessing the durability of a UV-curable coating containing this compound using accelerated weathering, following principles from ASTM standards such as ASTM D4585 and G154.
Objective: To evaluate the resistance of a UV-cured coating to simulated environmental stressors.
Materials:
-
This compound
-
UV-curable resin system (e.g., acrylate or urethane acrylate oligomers and monomers)
-
Photoinitiator (e.g., a phosphine oxide derivative)
-
Substrate panels (e.g., steel or aluminum)
-
Film applicator (e.g., drawdown bar)
-
UV curing lamp
-
Accelerated weathering chamber (e.g., QUV tester)
-
Gloss meter
-
Colorimeter
Procedure:
-
Coating Formulation: Prepare a UV-curable coating formulation by incorporating this compound (e.g., 1-2% by weight of total resin solids) into a mixture of oligomers, monomers, and a photoinitiator.
-
Coating Application: Apply the formulated coating to the substrate panels at a controlled thickness using a film applicator.
-
UV Curing: Cure the coated panels by passing them under a UV lamp at a specified belt speed and lamp intensity.
-
Initial Property Measurement: Before weathering, measure the initial gloss (at 60° and/or 20°) and color (CIELAB Lab* values) of the cured coatings.
-
Accelerated Weathering: Place the coated panels in an accelerated weathering chamber. Expose them to alternating cycles of UV radiation and moisture (condensation or water spray) for a predetermined duration (e.g., 500 or 1000 hours).
-
Post-Weathering Evaluation: At specified intervals, remove the panels and measure the gloss and color. Calculate the percent gloss retention and the color change (ΔE). A durable coating will exhibit high gloss retention and a low ΔE.
Figure 3: Experimental workflow for evaluating the durability of a protective coating.
Conclusion
This compound presents a compelling option for formulators seeking to enhance the UV protection and durability of their products. Its unique chemical structure suggests the potential for superior photostability compared to traditional benzophenone derivatives. The protocols outlined in this document provide a framework for systematically evaluating its performance in both sunscreen and coating applications. Further research is encouraged to fully elucidate its spectroscopic properties and to conduct comparative studies against industry-standard UV absorbers.
References
Introduction: The Versatility of 4-Hydroxybenzophenones
An In-Depth Guide to the Synthesis of 4-Hydroxybenzophenones: Protocols and Mechanistic Insights
4-Hydroxybenzophenone and its derivatives are cornerstone molecules in modern chemistry, serving as indispensable building blocks across a spectrum of industries. Their unique structure, featuring a benzophenone core and a reactive hydroxyl group, imparts valuable properties. The benzophenone moiety is an effective chromophore for absorbing UV radiation, making these compounds critical components in sunscreens, plastics, and coatings to prevent photodegradation.[1] Furthermore, the hydroxyl group provides a synthetic handle for further molecular elaboration, establishing 4-hydroxybenzophenones as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other high-value specialty chemicals.
This technical guide offers a detailed exploration of the primary synthetic routes to 4-hydroxybenzophenones, focusing on the underlying chemical principles and providing field-proven laboratory protocols. We will delve into the mechanisms of the two most prevalent methods—the Friedel-Crafts acylation and the Fries rearrangement—offering insights into reaction control, optimization, and safety.
Primary Synthetic Methodologies
The preparation of 4-hydroxybenzophenones is dominated by two classic and robust reactions of electrophilic aromatic substitution. The choice between them often depends on starting material availability, desired regioselectivity, and process scale.
Method 1: Direct Friedel-Crafts Acylation of Phenols
The Friedel-Crafts acylation is a powerful and direct method for forming aryl ketones. In this approach, an activated aromatic ring, such as phenol, is reacted with an acylating agent, typically benzoyl chloride, in the presence of a strong Lewis acid catalyst.[2]
Mechanistic Principles:
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism, which can be broken down into three key steps.[3][4]
-
Generation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), reacts with benzoyl chloride to form a highly electrophilic, resonance-stabilized acylium ion (C₆H₅CO⁺).[2][4] This step is crucial as it generates the potent electrophile required to attack the aromatic ring.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the acylium ion. The hydroxyl group of phenol is a strong activating and ortho, para-directing group. The attack occurs preferentially at the para position due to reduced steric hindrance compared to the ortho positions, leading to 4-hydroxybenzophenone as the major product. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Deprotonation and Complexation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[3] The product, 4-hydroxybenzophenone, contains both a carbonyl and a hydroxyl group, both of which can coordinate with the AlCl₃ catalyst. This forms a stable complex, necessitating the use of at least a stoichiometric amount of the catalyst.[5] An aqueous workup is required to hydrolyze this complex and liberate the final product.[3]
Method 2: The Fries Rearrangement
The Fries rearrangement is an alternative pathway that transforms a phenolic ester, such as phenyl benzoate, into a hydroxy aryl ketone.[6] This reaction is typically catalyzed by Lewis acids (like AlCl₃) or strong Brønsted acids (like trifluoromethanesulfonic acid, TfOH) and involves an intramolecular acyl group migration.[6][7]
Mechanistic Principles:
The precise mechanism can be complex and may involve both intra- and intermolecular pathways.[8] However, the generally accepted sequence is as follows:
-
Complex Formation: The Lewis acid catalyst coordinates to the carbonyl oxygen of the phenyl ester, making the acyl group more electrophilic.
-
Acyl Group Migration: The coordinated acyl group cleaves from the phenoxy oxygen to form an intimate ion pair, consisting of an acylium ion and an aluminum phenoxide complex, held within a solvent cage.
-
Electrophilic Aromatic Substitution: The acylium ion then attacks the activated phenoxide ring at either the ortho or para position.
-
Workup: Similar to the Friedel-Crafts reaction, a final aqueous workup is necessary to hydrolyze the metal complexes and yield the hydroxybenzophenone product.
A key feature of the Fries rearrangement is its temperature-dependent selectivity. Lower reaction temperatures generally favor the formation of the thermodynamically more stable para isomer (4-hydroxybenzophenone), while higher temperatures tend to yield more of the kinetically favored ortho isomer (2-hydroxybenzophenone).[7]
Detailed Application Protocol: Synthesis of 4-Hydroxybenzophenone via Friedel-Crafts Acylation
This protocol provides a robust and reproducible method for the laboratory-scale synthesis of 4-hydroxybenzophenone.
Core Directive: The paramount consideration for this reaction is the rigorous exclusion of moisture. Anhydrous aluminum chloride reacts violently with water, and its presence will deactivate the catalyst and significantly reduce the yield.[9][10] All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere or protected by a drying tube.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Phenol | 99% | Sigma-Aldrich | Corrosive and toxic. Handle with care. |
| Benzoyl Chloride | ≥99% | Sigma-Aldrich | Lachrymator. Handle in a fume hood. |
| Aluminum Chloride | Anhydrous, ≥98% | Sigma-Aldrich | See safety section. Highly reactive with water. |
| Chlorobenzene | Anhydrous | Sigma-Aldrich | Solvent. |
| Hydrochloric Acid | Concentrated (37%) | Fisher Scientific | For preparing 5% HCl solution. |
| Toluene | Reagent Grade | Fisher Scientific | For recrystallization. |
| Sodium Sulfate | Anhydrous | Fisher Scientific | Drying agent. |
Equipment: 3-necked round-bottom flask (500 mL), reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle, ice bath, Buchner funnel, and standard laboratory glassware.
Experimental Procedure
-
Reaction Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, reflux condenser (fitted with a drying tube), and a dropping funnel. Place the entire setup under a gentle flow of nitrogen. In the flask, add anhydrous chlorobenzene (100 mL) followed by anhydrous aluminum chloride (42.6 g, 0.32 mol) in portions. Stir the resulting slurry.[11]
-
Addition of Reactants: In a separate beaker, dissolve phenol (20.0 g, 0.21 mol) in anhydrous chlorobenzene (50 mL). Transfer this solution to the dropping funnel. Add the phenol solution dropwise to the stirring AlCl₃ slurry over 30 minutes, maintaining the temperature between 20-25°C using an occasional ice bath if necessary. After the addition is complete, allow the mixture to stir for an additional 30 minutes.[11] Following this, add benzoyl chloride (30.4 g, 0.22 mol) dropwise over 30 minutes, again maintaining the temperature below 30°C.
-
Reaction Progression: After the final addition, slowly heat the reaction mixture to 40-45°C and hold for 2 hours. Then, increase the temperature to 60-70°C and maintain for an additional hour to ensure the reaction goes to completion.[11]
-
Workup and Quenching: Cool the reaction vessel to room temperature in an ice bath. In a separate large beaker (2 L), prepare a mixture of crushed ice (400 g) and concentrated HCl (50 mL). While stirring vigorously, slowly and cautiously pour the reaction mixture into the ice-HCl slurry. This process is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood. Stir the mixture for 2 hours until all the dark solid complex has decomposed.[11]
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic (chlorobenzene) layer. Wash the organic layer with water (2 x 100 mL) until the aqueous washings are neutral to pH paper.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chlorobenzene under reduced pressure using a rotary evaporator. The resulting crude solid should be recrystallized from toluene to yield 4-hydroxybenzophenone as a white to pale yellow crystalline solid.[11]
-
Characterization: Dry the purified product in a vacuum oven. Determine the melting point (Lit. mp: 132-135 °C[12]) and characterize by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its identity and purity.[13][14]
Quantitative Data Summary
| Parameter | Value | Molar Ratio (to Phenol) |
| Phenol | 20.0 g | 1.0 |
| Benzoyl Chloride | 30.4 g | ~1.05 |
| Aluminum Chloride | 42.6 g | ~1.5 |
| Solvent (Chlorobenzene) | 150 mL | - |
| Reaction Temperature | 60-70 °C | - |
| Reaction Time | ~3 hours | - |
| Typical Yield | 76-85% [11] | - |
Safety and Handling: A Critical Overview
Chemical synthesis requires an unwavering commitment to safety. The protocols described herein involve hazardous materials that demand strict adherence to safety procedures.
Aluminum Chloride (Anhydrous):
-
Primary Hazards: Corrosive. Reacts violently with water, moist air, and many other substances, producing an exothermic reaction and releasing toxic, corrosive hydrogen chloride (HCl) gas.[9][10] Causes severe skin burns and eye damage.
-
Handling Precautions:
-
Always handle in a well-ventilated fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE): safety glasses or face shield, impervious gloves (e.g., nitrile rubber), and a fire-retardant laboratory coat.[9][15]
-
Ensure the work area is dry and free of ignition sources. Keep containers tightly closed.
-
Never add water to AlCl₃. For quenching, the AlCl₃-containing reaction mixture should always be added slowly to water/ice, never the other way around.
-
-
Spill Response: Do NOT use water. Cover the spill with dry sand or a Class D fire extinguisher agent (e.g., Met-L-X).[9] Scoop up the material with spark-resistant tools and place it in a designated container for hazardous waste disposal.[9]
-
First Aid:
Phenol, Benzoyl Chloride, and Solvents:
-
Phenol: Toxic and corrosive. Can cause severe skin burns and is harmful if absorbed through the skin.
-
Benzoyl Chloride: Corrosive and a lachrymator (causes tearing). Reacts with moisture.
-
Chlorobenzene/Toluene: Flammable liquids and irritants. Avoid inhalation of vapors.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[15] A thorough risk assessment should be conducted prior to commencing any experimental work.
References
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. ajchem-a.com [ajchem-a.com]
- 8. kbfi.ee [kbfi.ee]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. nj.gov [nj.gov]
- 11. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 12. 4-Hydroxybenzophenone 98 1137-42-4 [sigmaaldrich.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 4-Hydroxybenzophenone(1137-42-4) 1H NMR spectrum [chemicalbook.com]
- 15. carlroth.com [carlroth.com]
Definitive Quantification of 4-Fluoro-4'-hydroxybenzophenone: A Guide to Chromatographic and Spectroscopic Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-4'-hydroxybenzophenone (4F-4'HBP) is a versatile chemical intermediate recognized for its role in the synthesis of advanced polymers, pharmaceuticals, and as a UV-absorbing agent.[1][2][3] Its presence and concentration are critical quality attributes in various formulations. This guide provides a comprehensive overview of robust analytical methods for the precise quantification of 4F-4'HBP. We delve into the theoretical principles and provide detailed, field-tested protocols for High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and direct UV-Visible Spectrophotometry. By comparing the specificity, sensitivity, and limitations of each technique, this note serves as an essential resource for selecting and implementing the optimal analytical strategy in research, quality control, and drug development settings.
Introduction to this compound: Properties and Analytical Imperatives
This compound is a substituted benzophenone, a class of compounds known for their photo-reactive properties.[4] The molecule's structure, featuring a hydroxyl group and a fluorine atom, imparts a moderate polarity and specific spectroscopic characteristics that are central to its analysis.[4] It serves as a critical building block in the manufacturing of materials like poly(ether ketone) and as an intermediate in the synthesis of various pharmaceuticals.[1][3] Therefore, the ability to accurately quantify 4F-4'HBP in raw materials, in-process samples, and final products is paramount for ensuring product efficacy, stability, and safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25913-05-7 | [1] |
| Molecular Formula | C₁₃H₉FO₂ | [4][5] |
| Molecular Weight | 216.21 g/mol | [4][5] |
| Melting Point | 168 - 171 °C | [1][5] |
| Appearance | White to light yellow powder/crystal | [1] |
| IUPAC Name | (4-fluorophenyl)(4-hydroxyphenyl)methanone | [4] |
This document details three primary analytical techniques, each with distinct advantages, to provide a complete analytical toolkit for scientists.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the cornerstone technique for the analysis of moderately polar, non-volatile compounds like 4F-4'HBP. The methodology leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.
Principle of Analysis: A C18 (octadecylsilyl) column is selected as the stationary phase due to its strong hydrophobic character, which effectively retains the benzophenone structure. A polar mobile phase, typically a mixture of acetonitrile or methanol and water, is used to elute the compound.[6] The hydroxyl and fluorine substituents on 4F-4'HBP provide the necessary polarity to ensure reasonable retention times and sharp peak shapes. Quantification is achieved using a UV detector, as the conjugated aromatic rings in the molecule exhibit strong absorbance in the UV region.[7]
Caption: Workflow for quantification of 4F-4'HBP by HPLC-UV.
Experimental Protocol: HPLC-UV
This protocol is adapted from established methods for closely related hydroxybenzophenones.[6][8]
A. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm, PTFE or nylon)
B. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 50 mg of 4F-4'HBP reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.
C. Sample Preparation
-
Accurately weigh a sample containing an expected amount of 4F-4'HBP into a volumetric flask.
-
Add a portion of acetonitrile, sonicate for 10 minutes to ensure complete dissolution, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
D. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm (based on the λmax of similar benzophenones; should be confirmed experimentally).[7]
E. Calibration and Quantification
-
Inject the working standards in triplicate to establish a calibration curve by plotting peak area versus concentration.
-
Calculate the coefficient of determination (R²), which should be >0.999 for a linear relationship.
-
Inject the prepared sample solutions.
-
Determine the concentration of 4F-4'HBP in the samples by interpolating their peak areas from the calibration curve.
Table 2: Representative Performance Characteristics for Benzophenone Analysis by HPLC-UV Data adapted from validated methods for structurally similar compounds.[9]
| Parameter | Typical Performance |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | ~0.0015 µg/mL |
| Limit of Quantification (LOQ) | ~0.005 µg/mL |
| Accuracy (Recovery) | 99.5% - 101.5% |
| Precision (RSD) | < 2% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity and sensitivity compared to HPLC-UV. However, the analysis of polar, low-volatility compounds like 4F-4'HBP requires a critical derivatization step to make them amenable to gas chromatography.
Principle of Analysis: The free hydroxyl group on 4F-4'HBP engages in hydrogen bonding, which increases its boiling point and can cause poor peak shape and thermal degradation in the hot GC injector.[10] To overcome this, a silylation reaction is performed to convert the polar -OH group into a non-polar, more volatile trimethylsilyl (-OTMS) ether. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent for this purpose.[10] The resulting derivative is thermally stable and exhibits excellent chromatographic behavior. The mass spectrometer provides definitive identification based on the molecule's unique mass spectrum and fragmentation pattern.
Caption: Workflow for 4F-4'HBP analysis by GC-MS with silylation.
Experimental Protocol: GC-MS
This protocol is a general guideline adapted from established methods for other hydroxybenzophenones.[10][11]
A. Reagents and Materials
-
All reagents from the HPLC method.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Pyridine or Acetonitrile (anhydrous).
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB).
-
Nitrogen gas for evaporation.
-
Heating block or oven.
B. Sample Preparation and Extraction
-
Solid-Phase Extraction (for complex matrices):
-
Evaporation: Transfer the extract to a vial and evaporate to complete dryness under a gentle stream of nitrogen.
C. Silylation Derivatization
-
To the dried residue, add 100 µL of anhydrous acetonitrile (or pyridine) and 100 µL of BSTFA.
-
Securely cap the vial and heat at 70 °C for 30-45 minutes in a heating block.[10]
-
Cool the vial to room temperature before injection.
D. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 10 minutes.[10]
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Full Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity. The molecular ion of the TMS derivative (m/z 288) and key fragment ions (e.g., m/z 121 for the fluorobenzoyl fragment) should be monitored.[4]
-
Method 3: UV-Visible Spectrophotometry
This technique is a rapid and straightforward method for quantifying 4F-4'HBP in simple, uncontaminated solutions. It is particularly useful for quick checks of concentration in pure substance solutions.
Principle of Analysis: Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from known standards, the concentration can be determined.
Experimental Protocol: UV-Vis
This protocol is based on general spectrophotometric principles.[7]
-
Solvent Selection: Use a UV-transparent solvent such as ethanol or methanol.
-
Determine λmax: Scan a dilute solution of 4F-4'HBP (e.g., 10 µg/mL) from 200 to 400 nm to find the wavelength of maximum absorbance.
-
Prepare Standards: Prepare a series of standard solutions in the chosen solvent.
-
Calibration: Measure the absorbance of each standard at the determined λmax. Plot absorbance vs. concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration.
Limitations: The primary drawback of UV-Vis spectrophotometry is its lack of specificity. Any other component in the sample matrix that absorbs light at the same wavelength will interfere with the measurement, leading to inaccurate results.[7] It is not suitable for complex mixtures without prior separation.
Comparison of Analytical Methods
The choice of method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Table 3: Methodological Cross-Validation
| Feature | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High | Very High (confirmatory) | Low |
| Sensitivity | Moderate | High | Low to Moderate |
| Sample Throughput | High | Moderate (derivatization adds time) | Very High |
| Instrumentation Cost | Moderate | High | Low |
| Sample Matrix | Suitable for complex matrices | Requires extensive cleanup/derivatization | Only for pure, simple solutions |
| Key Advantage | Robust, reliable, widely available | Definitive identification, high sensitivity | Fast, simple, low cost |
Conclusion
The quantification of this compound can be successfully achieved using several analytical techniques.
-
HPLC-UV stands out as the most practical and robust method for routine quality control, offering a good balance of specificity, sensitivity, and throughput.
-
GC-MS is the method of choice when absolute confirmation of identity is required or when very low detection limits are necessary, although it involves a more complex sample preparation workflow.
-
UV-Vis Spectrophotometry serves as a valuable tool for rapid, high-throughput screening of pure samples where interfering substances are not a concern.
By understanding the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and integrity of their work involving this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 25913-05-7 [chemicalbook.com]
- 3. This compound | 25913-05-7 [amp.chemicalbook.com]
- 4. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Separation of 4-Hydroxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. thomassci.com [thomassci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. KR20050095047A - A simultaneous detection method of benzophenone and its analogues - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
The Fulcrum of Innovation: 4-Fluoro-4'-hydroxybenzophenone as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Potential of a Key Intermediate
In the landscape of modern organic synthesis, certain molecules emerge as pivotal intermediates, their unique structural features unlocking pathways to a vast array of complex and valuable compounds. 4-Fluoro-4'-hydroxybenzophenone, a diaryl ketone possessing a strategic combination of a nucleophilically activatable fluorine atom and a reactive hydroxyl group, stands as a testament to this principle. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development, exploring the multifaceted applications of this versatile building block. We will delve into the core principles of its reactivity, provide detailed, field-tested protocols for its use in the synthesis of high-performance polymers and pharmacologically relevant scaffolds, and offer insights into the causality behind critical experimental parameters.
Physicochemical Properties and Strategic Importance
This compound, with the molecular formula C₁₃H₉FO₂ and a molecular weight of 216.21 g/mol , presents as a white to light yellow crystalline powder.[1][2][3] Its utility in organic synthesis is primarily dictated by the electronic dichotomy of its structure: the electron-withdrawing nature of the benzoyl group activates the fluorine-substituted aromatic ring towards nucleophilic aromatic substitution (SₙAr), while the phenolic hydroxyl group provides a handle for a variety of transformations, most notably etherification.
| Property | Value | Source |
| CAS Number | 25913-05-7 | [1][3] |
| Molecular Formula | C₁₃H₉FO₂ | [1][2][3] |
| Molecular Weight | 216.21 g/mol | [1][2][3] |
| Melting Point | 168 - 171 °C | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
The strategic placement of the fluorine atom para to the activating ketone functionality is crucial. This positioning significantly lowers the electron density at the ipso-carbon, making it highly susceptible to attack by nucleophiles. This inherent reactivity is the cornerstone of its application in the synthesis of poly(aryl ether ketones).
Core Application: Synthesis of Poly(ether ether ketone) (PEEK)
The most prominent industrial application of this compound, or more commonly its close derivative 4,4'-difluorobenzophenone, is in the synthesis of the high-performance thermoplastic, Poly(ether ether ketone) (PEEK).[4][5][6][7][8] PEEK is renowned for its exceptional thermal stability, chemical resistance, and mechanical strength.[4][7] The polymerization proceeds via a nucleophilic aromatic substitution mechanism.
Reaction Mechanism: A Step-Growth Polymerization
The synthesis of PEEK from its monomers is a classic example of step-growth polymerization.[8] The fundamental reaction involves the nucleophilic displacement of the fluoride ions from an activated aromatic ring by a bisphenolate nucleophile.
The key mechanistic steps are:
-
Deprotonation: A bisphenol, such as hydroquinone, is deprotonated by a weak base, typically anhydrous potassium carbonate, to form a more potent bisphenolate nucleophile.[4]
-
Nucleophilic Attack: The bisphenolate attacks the electron-deficient carbon atom bonded to the fluorine on the 4,4'-difluorobenzophenone monomer. The powerful electron-withdrawing effect of the ketone group facilitates this attack, making the fluorine an excellent leaving group.[4]
-
Polymer Chain Growth: This process of ether linkage formation repeats, leading to the elongation of the PEEK polymer chain. The reaction is driven to completion by the formation of a stable alkali metal fluoride salt.[4]
Caption: Workflow of PEEK synthesis via nucleophilic aromatic substitution.
Detailed Protocol for PEEK Synthesis
This protocol is a representative example for the laboratory-scale synthesis of PEEK. The molar ratios of the monomers can be adjusted to control the molecular weight of the resulting polymer.
Materials and Equipment:
-
Monomers: 4,4'-difluorobenzophenone (DFBP), Hydroquinone (HQ)
-
Base: Anhydrous potassium carbonate (K₂CO₃)
-
Solvent: Diphenyl sulfone
-
Inert Gas: High-purity nitrogen or argon
-
Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Heating and Temperature Control: Heating mantle with a temperature controller.
-
Purification: Acetone, deionized water, isopropanol.
-
Drying: Vacuum oven.
Procedure:
-
Reactor Setup: A thoroughly dried three-necked flask is charged with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate.
-
Inert Atmosphere: The reactor is purged with high-purity nitrogen for at least 30 minutes to eliminate oxygen and moisture, which can interfere with the polymerization. A continuous gentle flow of nitrogen is maintained throughout the reaction.
-
Heating Profile: The reaction mixture is stirred continuously and heated according to the following temperature profile:[4]
-
Heat to 160°C and hold for 2 hours.
-
Increase the temperature to 250°C and hold for 2 hours.
-
Further increase the temperature to 320°C and hold for 1-5 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.[4]
-
-
Cooling and Isolation: After the designated reaction time, the heating is stopped, and the mixture is allowed to cool to room temperature. The solidified product is then ground.
-
Purification: The ground polymer is washed successively with acetone and deionized water to remove the diphenyl sulfone solvent and inorganic salts. A final wash with isopropanol is often performed.
-
Drying: The purified PEEK polymer is dried in a vacuum oven at elevated temperatures (e.g., 120-150°C) to remove any residual solvents.
Causality Behind Experimental Choices:
-
High-Boiling Aprotic Solvent: Diphenyl sulfone is used as a solvent due to its high boiling point, which is necessary for the high reaction temperatures required for polymerization, and its ability to dissolve the growing polymer chain.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent oxidative side reactions that can lead to chain termination and discoloration of the polymer.
-
Anhydrous Conditions: Water can react with the phenolate nucleophile, reducing its effectiveness and potentially hydrolyzing the activated fluorine groups, thus hindering polymerization.
-
Staged Temperature Profile: The gradual increase in temperature allows for controlled initiation and propagation of the polymerization, helping to achieve a high molecular weight polymer with a narrow molecular weight distribution.
Role in Pharmaceutical and Agrochemical Synthesis
Beyond polymer science, this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The benzophenone scaffold is a common motif in many biologically active molecules.[9] The fluorine atom can be retained in the final product to modulate its physicochemical properties, such as lipophilicity and metabolic stability, or it can be displaced by a nucleophile to introduce new functionalities.
Nucleophilic Aromatic Substitution (SₙAr) in Drug Discovery
The SₙAr reaction is a powerful tool in medicinal chemistry for the construction of complex molecular architectures. The reactivity of the C-F bond in this compound towards nucleophilic attack allows for the introduction of a wide range of substituents.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Protocol for a Generic SₙAr Reaction:
This protocol outlines a general procedure for the reaction of this compound with a generic amine nucleophile.
Materials and Equipment:
-
This compound
-
Amine nucleophile
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA)
-
Solvent (e.g., DMF, DMSO, NMP)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a solution of this compound in the chosen aprotic polar solvent, add the amine nucleophile and the base.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature will depend on the reactivity of the nucleophile and the solvent used.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Aprotic Polar Solvent: Solvents like DMF and DMSO are excellent for SₙAr reactions as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate.[10]
-
Base: The base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to act as a scavenger for any acidic byproducts.
-
Elevated Temperature: SₙAr reactions often require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable context for its application. A common and efficient method involves a Friedel-Crafts acylation reaction.
One effective "one-pot" process treats a mixture of 4-hydroxybenzoic acid and fluorobenzene first with thionyl chloride and then with a Lewis acid like aluminum chloride.[11][12] This approach is advantageous as it utilizes relatively inexpensive and readily available starting materials and produces the desired product in high yield and purity.[11]
Conclusion
This compound is a cornerstone building block in organic synthesis, bridging the gap between simple starting materials and complex, high-value products. Its strategic combination of an activated fluoro group and a versatile hydroxyl moiety makes it an indispensable tool in the synthesis of advanced polymers like PEEK and in the discovery of novel therapeutic agents. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecule, fostering innovation across diverse scientific disciplines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. cpmat.ru [cpmat.ru]
- 8. How do you make PEEK material? [peekchina.com]
- 9. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Synthesis of Hydroxybenzophenones via Fries Rearrangement
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fries rearrangement is a fundamental organic transformation that converts phenolic esters into hydroxyaryl ketones, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This application note provides a comprehensive guide to the experimental procedures for synthesizing hydroxybenzophenones using this powerful reaction. We will delve into the mechanistic underpinnings, explore the critical parameters that govern regioselectivity, and offer detailed, step-by-step protocols for both the classic Lewis acid-catalyzed method and the photo-Fries rearrangement. This document is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully implement and optimize the Fries rearrangement in their synthetic endeavors.
Introduction: The Strategic Importance of the Fries Rearrangement
The synthesis of hydroxyaryl ketones, particularly hydroxybenzophenones, is of significant interest in medicinal chemistry and materials science. These scaffolds are present in a variety of biologically active molecules and functional materials. While Friedel-Crafts acylation of phenols might seem like a direct route, it often leads to the formation of the phenolic ester as the major product rather than the desired hydroxyaryl ketone.[3][4] The Fries rearrangement elegantly circumvents this issue by rearranging a pre-formed phenolic ester to the desired ortho- and para-hydroxyaryl ketone products.[2][5]
The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or Brønsted acids.[6] It involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[7] The regioselectivity of this transformation is highly dependent on reaction conditions, a feature that can be exploited to favor the desired isomer.[6]
Mechanistic Insights: Controlling the Reaction Pathway
A thorough understanding of the reaction mechanism is paramount for successful experimental design and optimization. The Fries rearrangement is widely accepted to proceed through the formation of an acylium ion intermediate.[8]
Lewis Acid Catalysis:
-
Activation: The Lewis acid, typically in stoichiometric or excess amounts, coordinates to the carbonyl oxygen of the ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen.[7][9]
-
Polarization and Rearrangement: This coordination polarizes the bond between the acyl group and the phenolic oxygen. Subsequently, the Lewis acid rearranges to the phenolic oxygen, leading to the formation of an acylium carbocation.[10]
-
Electrophilic Aromatic Substitution: The generated acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring at the ortho and para positions in a classic electrophilic aromatic substitution (EAS).[2][3]
-
Hydrolysis: The final products are liberated upon hydrolytic workup.[6]
The reaction can proceed through both intermolecular and intramolecular pathways, and the exact mechanism can be influenced by the solvent and substrate.[2]
Visualizing the Mechanism
Caption: Lewis Acid-Catalyzed Fries Rearrangement Mechanism.
Key Experimental Parameters and Their Influence
The outcome of the Fries rearrangement is highly sensitive to several experimental variables. Careful control of these parameters is essential for achieving high yields and the desired regioselectivity.
Temperature: The Kinetic vs. Thermodynamic Dilemma
Temperature is arguably the most critical factor influencing the ortho/para product ratio.[2]
-
Low Temperatures (< 60°C): Favor the formation of the para product. This is generally considered to be the kinetically controlled product.[2][5]
-
High Temperatures (> 160°C): Favor the formation of the ortho product. The ortho isomer can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[2][5]
Choice of Catalyst: Beyond Aluminum Chloride
While anhydrous aluminum chloride is the traditional and often highly effective catalyst, its corrosive nature and violent reaction with water have prompted the exploration of alternatives.[6][11]
-
Other Lewis Acids: Boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin(IV) chloride (SnCl₄) can also be used.[4][6]
-
Brønsted Acids: Strong acids like hydrofluoric acid (HF) and methanesulfonic acid (MSA) are viable catalysts.[6] MSA, in particular, has been shown to provide excellent para-selectivity.[12]
-
Heterogeneous Catalysts: Zeolites have been investigated to create more environmentally benign processes, though they can be prone to deactivation.[6]
Solvent Effects on Regioselectivity
The choice of solvent plays a crucial role in the reaction's efficiency and selectivity.
-
Non-polar Solvents: Tend to favor the formation of the ortho product.[3]
-
Polar Solvents: An increase in solvent polarity generally leads to a higher proportion of the para product.[5]
-
Common Solvents: Nitrobenzene, chlorobenzene, and carbon disulfide are frequently used.[12] However, the toxicity and difficulty in removing solvents like nitrobenzene are significant considerations.[12] Solvent-free conditions are sometimes possible.[12]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxybenzophenone and 4-Hydroxybenzophenone from Phenyl Benzoate using AlCl₃
This protocol provides a general procedure for the Lewis acid-catalyzed Fries rearrangement.
Materials:
-
Phenyl benzoate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene or chlorobenzene)
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Safety Precautions:
-
Anhydrous aluminum chloride reacts violently and exothermically with water and moisture, releasing toxic hydrogen chloride gas.[13][14] All manipulations should be carried out in a well-ventilated fume hood, and all glassware must be thoroughly flame-dried.[15]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[13][16]
-
The quenching step is highly exothermic and should be performed slowly and with caution.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve phenyl benzoate (1 equivalent) in a suitable anhydrous solvent.[1]
-
Catalyst Addition: Cool the reaction mixture to 0-5°C using an ice bath. Add anhydrous aluminum chloride (1.1 to 2.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 10°C.[1]
-
Reaction: Heat the reaction mixture to the desired temperature. For predominantly para product, maintain a lower temperature (e.g., room temperature to 60°C). For the ortho product, higher temperatures (e.g., >160°C) are required.[2] Stir for the appropriate time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up and Quenching: Upon completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product, a mixture of ortho- and para-hydroxybenzophenone, can be purified by column chromatography or recrystallization.[1] The ortho isomer is often more volatile and can sometimes be separated by steam distillation due to intramolecular hydrogen bonding.[2]
Visualizing the Experimental Workflow
Caption: General workflow for a Lewis acid-catalyzed Fries rearrangement.
Protocol 2: Photo-Fries Rearrangement
This method offers a catalyst-free alternative, proceeding through a radical mechanism. While often resulting in lower yields, it can be advantageous for substrates sensitive to strong acids.[5][10]
Materials:
-
Phenolic ester (e.g., phenyl benzoate)
-
UV-transparent solvent (e.g., cyclohexane, benzene)
-
Photochemical reactor with a UV lamp (e.g., mercury vapor lamp)
Procedure:
-
Solution Preparation: Prepare a dilute solution of the phenolic ester in a UV-transparent solvent.
-
Photolysis: Place the solution in the photochemical reactor and irradiate with UV light. The reaction progress should be monitored by TLC or GC.[17]
-
Work-up: Once the starting material is consumed or the reaction reaches a plateau, remove the solvent under reduced pressure.
-
Purification: Purify the resulting mixture of ortho and para isomers and phenol by column chromatography.
Data Summary and Interpretation
The following table summarizes typical reaction conditions and their impact on product distribution, providing a valuable reference for experimental design.
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | ortho:para Ratio | Reference |
| AlCl₃ | 2-Fluorophenyl acetate | Monochlorobenzene | 40 | - | 45 | 1.0 : 2.13 | [1] |
| AlCl₃ | 2-Fluorophenyl acetate | Monochlorobenzene | 100 | - | 88 | 2.84 : 1.0 | [1] |
| AlCl₃ | 2-Fluorophenyl acetate | Monochlorobenzene | 120 | - | 92 | 3.03 : 1.0 | [1] |
| AlCl₃ | Phenyl Acetate | - | 140 | 1.5 | 66.63 | - | [11] |
| Zn Powder | Acetylated Phenols | DMF | Microwave/Oil Bath | - | - | - | [1] |
| MSA | Phenyl Esters | - | - | - | High | Excellent para-selectivity | [6][12] |
Data synthesized from multiple sources to illustrate trends.
Limitations and Considerations
Despite its utility, the Fries rearrangement has some limitations:
-
Substrate Scope: The reaction is generally limited to esters with stable acyl groups that can withstand the harsh reaction conditions.[5][9]
-
Steric Hindrance: Heavily substituted aromatic rings or bulky acyl groups can lead to lower yields.[3][5]
-
Deactivating Groups: The presence of meta-directing or deactivating groups on the aromatic ring can adversely affect the reaction, as expected for an electrophilic aromatic substitution.[5][7]
Conclusion
The Fries rearrangement is an indispensable tool for the synthesis of hydroxybenzophenones and other hydroxyaryl ketones. By carefully controlling key parameters such as temperature, catalyst, and solvent, researchers can effectively manage the reaction's yield and regioselectivity. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this reaction in a research and development setting. While traditional Lewis acids like AlCl₃ remain highly effective, the exploration of milder and more environmentally friendly catalysts continues to expand the scope and applicability of this classic transformation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Fries Rearrangement [sigmaaldrich.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fries_rearrangement [chemeurope.com]
- 10. Fries Rearrangement Reaction: Mechanism, Steps & Examples [vedantu.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. redox.com [redox.com]
- 14. nj.gov [nj.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. carlroth.com [carlroth.com]
- 17. Photo fries rearrangement | PPTX [slideshare.net]
Application Notes & Protocols: The Role of 4-Fluoro-4'-hydroxybenzophenone in Medicinal Chemistry
An In-Depth Guide for Drug Development Professionals
Introduction: A Scaffold of Strategic Importance
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be derivatized to bind to multiple biological targets — is a cornerstone of efficient medicinal chemistry. The benzophenone motif is one such ubiquitous structure, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, from anticancer to antiviral.[1][2]
This guide focuses on a particularly valuable derivative: 4-Fluoro-4'-hydroxybenzophenone (4F-4'HBP) . This compound is not merely a synthetic intermediate but a strategically designed building block that combines the robust diaryl ketone core with two key functional groups that are highly advantageous for drug design: a fluorine atom and a phenolic hydroxyl group.[3][4][5] The fluorine atom can enhance metabolic stability and target affinity, while the hydroxyl group serves as a versatile handle for synthetic modification and a critical pharmacophoric feature for target interaction.[6]
These application notes will provide researchers, scientists, and drug development professionals with an in-depth understanding of 4F-4'HBP's role in medicinal chemistry, complete with detailed protocols for its synthesis and the biological evaluation of its derivatives.
| Property | Value | Source |
| IUPAC Name | (4-fluorophenyl)(4-hydroxyphenyl)methanone | [7] |
| CAS Number | 25913-05-7 | [3][8][9] |
| Molecular Formula | C₁₃H₉FO₂ | [3][7][8] |
| Molecular Weight | 216.21 g/mol | [3][7][8] |
| Appearance | White to light yellow crystalline solid | [3][4][5] |
| Melting Point | 168 - 171 °C | [3][5] |
| Solubility | Soluble in ethanol, DMSO, dichloromethane; low in water | [4] |
Part I: The Strategic Value of 4F-4'HBP in Drug Design
The utility of 4F-4'HBP in medicinal chemistry stems from the synergistic interplay of its three core components: the benzophenone scaffold, the fluorine substituent, and the phenolic hydroxyl group.
The Benzophenone Core: A Privileged Scaffold
The diaryl ketone structure of benzophenone provides a rigid, three-dimensional framework that is sterically demanding and capable of engaging in various non-covalent interactions, including π-π stacking and hydrophobic interactions within target protein binding pockets. Its prevalence in natural products with potent bioactivity underscores its evolutionary selection as a successful pharmacophore.[1][2]
The Fluorine Advantage
The strategic placement of a fluorine atom on one of the phenyl rings is a classic medicinal chemistry tactic.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the compound's half-life and bioavailability.[6]
-
Enhanced Binding Affinity: Fluorine is highly electronegative and can act as a hydrogen bond acceptor. More importantly, it can modulate the electronics of the aromatic ring, influencing the pKa of other functional groups and altering electrostatic interactions with the target protein to enhance binding affinity.
-
Lipophilicity Modulation: A fluorine substituent increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes.
The Phenolic Hydroxyl Group: A Versatile Chemical Handle
The 4'-hydroxyl group is arguably the most critical feature for derivatization.
-
Synthetic Handle: It is a nucleophile that can be readily alkylated, acylated, or used in etherification reactions (e.g., Williamson ether synthesis) to append a vast array of chemical functionalities. This allows for the systematic exploration of the structure-activity relationship (SAR).
-
Pharmacophoric Feature: The hydroxyl group is a potent hydrogen bond donor and acceptor. This feature is often crucial for anchoring a ligand into the active site of an enzyme or receptor.
Part II: Applications in Therapeutic Areas
The unique structural attributes of 4F-4'HBP make it an ideal starting point for developing inhibitors and modulators for various disease targets.
Development of Novel Anticancer Agents
The benzophenone scaffold is present in compounds with demonstrated antiproliferative and cytotoxic effects.[1] Derivatives of 4F-4'HBP can be synthesized to target key pathways in cancer progression, such as those involving protein kinases or topoisomerases.[6][10]
General Strategy:
-
Library Synthesis: Create a diverse library of compounds by modifying the 4'-hydroxyl group of 4F-4'HBP with various side chains designed to probe different regions of a target's binding site.
-
Primary Screening: Screen the library for cytotoxic activity against a panel of cancer cell lines (e.g., breast, lung, colon) using a high-throughput assay like the MTT assay.
-
Hit Validation & SAR: Validate the most potent "hits" and synthesize focused analog libraries to establish a clear structure-activity relationship (SAR).
-
Mechanism of Action (MoA): Investigate the MoA of lead compounds by performing enzyme inhibition assays (e.g., kinase panels) and pathway analysis (e.g., Western blotting for PI3K/Akt or MAPK/ERK pathway proteins).[6]
Multi-Target Ligands for Alzheimer's Disease
Complex neurodegenerative conditions like Alzheimer's disease (AD) are driven by multiple pathological factors, including amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and cholinergic deficits. A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs) that can modulate several of these pathways simultaneously.
Fluorinated benzophenone derivatives have been successfully designed as MTDLs for AD, showing balanced, micromolar potency against both β-secretase (BACE-1), which is involved in Aβ production, and acetylcholinesterase (AChE), which addresses the cholinergic deficit.[11]
Part III: Synthesis and Derivatization Protocols
The following protocols are provided as a guide for the synthesis of the core scaffold and its subsequent derivatization.
Protocol: Synthesis of this compound
This procedure is based on a high-yield Friedel-Crafts acylation, which is safer and more efficient than older methods using hazardous reagents like anhydrous hydrogen fluoride.[12][13][14]
Causality Behind the Method:
-
Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid of 4-hydroxybenzoic acid into a highly reactive acyl chloride in situ. This is necessary to drive the subsequent acylation reaction.
-
Aluminum Chloride (AlCl₃): This acts as a strong Lewis acid catalyst. It coordinates to the acyl chloride, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the electron-rich fluorobenzene ring.
-
Aqueous Workup: The reaction is quenched with water to destroy any remaining AlCl₃ and the product is often extracted into a basic aqueous solution (e.g., NaOH) to separate it from non-acidic impurities before being re-precipitated with acid.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzoic acid (1.0 eq), a catalytic amount of dimethylformamide (DMF, ~0.01 eq), and an inert solvent such as 1,2-dichlorobenzene.
-
Acyl Chloride Formation: Add thionyl chloride (1.1 eq) dropwise to the stirred suspension. Heat the mixture to 65-70 °C for 2-4 hours until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.
-
Friedel-Crafts Reaction: Cool the mixture to room temperature. Add anhydrous aluminum chloride (3.0 eq) in portions, ensuring the temperature does not rise excessively. After the addition is complete, add fluorobenzene (2.0 eq) dropwise.
-
Reaction Completion: Heat the reaction mixture to 120 °C and maintain under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously for 30 minutes.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by dissolving it in aqueous sodium hydroxide, washing with an immiscible organic solvent to remove neutral impurities, and then re-precipitating the product by acidifying the aqueous layer with HCl. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). The expected yield is typically high, around 90%.[13]
Protocol: General Synthesis of an Ether-Linked Derivative Library
This protocol utilizes the Williamson ether synthesis to append various functionalities to the 4'-hydroxyl group of 4F-4'HBP.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4F-4'HBP (1.0 eq) in a polar aprotic solvent like DMF or acetone.
-
Deprotonation: Add a mild base such as potassium carbonate (K₂CO₃, 2-3 eq). The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide.
-
Alkylation: Add the desired alkyl halide (R-X, 1.1 eq). For example, to attach a side chain for potential neuroprotective activity, one might use 2-(Boc-amino)ethyl bromide.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction, filter off the inorganic salts, and dilute the filtrate with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product using column chromatography on silica gel.
Part IV: Biological Evaluation Protocols
Once a library of 4F-4'HBP derivatives has been synthesized, the following protocols can be used for initial biological characterization.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Protocol: [15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of your 4F-4'HBP derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO in medium) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol: Enzyme Inhibition Screening (ADP-Glo™ Kinase Assay)
This is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a versatile method for screening compound libraries against various protein kinases.
Principle: After the kinase reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal that is proportional to the initial kinase activity. Inhibitors will result in a lower signal.
Step-by-Step Protocol: [15]
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, the appropriate substrate, and the test compound (4F-4'HBP derivative) at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL. Include a no-inhibitor control (100% activity) and a no-kinase control (background).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound is more than a simple chemical; it is a highly engineered scaffold that offers a robust and versatile starting point for drug discovery campaigns. Its combination of a privileged core, a metabolically stabilizing fluorine atom, and a synthetically accessible hydroxyl group makes it an invaluable tool for medicinal chemists. The protocols outlined in these notes provide a framework for the rational synthesis and evaluation of novel drug candidates targeting a range of diseases, from cancer to neurodegeneration. Future research will undoubtedly continue to unlock the full potential of this powerful molecular building block.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | 25913-05-7 | TCI AMERICA [tcichemicals.com]
- 10. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 11. Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. benchchem.com [benchchem.com]
High-performance liquid chromatography (HPLC) method for 4-Fluoro-4'-hydroxybenzophenone
An Application Note for the Isocratic HPLC-UV Analysis of 4-Fluoro-4'-hydroxybenzophenone
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a critical intermediate in the synthesis of pharmaceuticals and a functional component in UV-absorbing materials.[1] The method employs a reversed-phase C18 column with UV detection, providing a straightforward, accurate, and reproducible analytical solution for researchers, quality control analysts, and drug development professionals. The causality behind the selection of chromatographic parameters is discussed, and detailed protocols for implementation are provided.
Introduction and Scientific Context
This compound, with the chemical formula C₁₃H₉FO₂, is a substituted aromatic ketone belonging to the benzophenone class.[2] Its molecular structure, featuring two phenyl rings, a carbonyl group, a hydroxyl group, and a fluorine atom, imparts unique physicochemical properties. It serves as a key building block in organic synthesis, particularly for advanced polymers and pharmaceutical agents.[1][3] Furthermore, its ability to absorb ultraviolet radiation makes it a compound of interest for developing photostability enhancers and UV filters.[1]
Given its importance, a validated and reliable analytical method is essential for purity assessment, stability testing, and quantitative determination in various matrices. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity. This guide provides a comprehensive framework for the HPLC analysis of this compound, grounded in fundamental chromatographic principles and aligned with industry standards for analytical procedure validation.[4][5][6]
Analyte Properties and Chromatographic Strategy
The development of an effective HPLC method begins with an understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of stationary phase, mobile phase, and detection parameters.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FO₂ | [2][7] |
| Molecular Weight | 216.21 g/mol | [2][7] |
| IUPAC Name | (4-fluorophenyl)-(4-hydroxyphenyl)methanone | [2] |
| Melting Point | 168 - 171 °C | [1][3] |
| pKa (predicted) | 7.77 ± 0.15 | [8] |
| LogP (predicted) | 3.2 | [2] |
| UV Absorption | Exhibits strong UV absorbance | [1][2][9] |
Rationale for the Chromatographic Approach:
-
Reversed-Phase Chromatography: The predicted LogP value of 3.2 indicates that this compound is a moderately nonpolar (hydrophobic) compound.[2] This makes reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, the ideal separation mode.[10][11] A C18 (octadecylsilane) stationary phase is the most common and versatile choice for such analytes, offering excellent retention and separation capabilities.[10][12]
-
Mobile Phase pH Control: The molecule contains a phenolic hydroxyl group with a predicted pKa of approximately 7.77.[8] The ionization state of this group is dependent on the mobile phase pH. To ensure consistent retention times and sharp, symmetrical peaks, it is crucial to suppress the ionization of this acidic proton.[11][13] By maintaining the mobile phase pH at least two units below the pKa (e.g., pH < 5.7), the analyte will exist predominantly in its neutral, non-ionized form, leading to stable and predictable hydrophobic interactions with the C18 stationary phase.[13][14] The addition of a small amount of acid, such as phosphoric acid or formic acid, is a standard practice to achieve this pH control.[15][16][17]
-
UV Detection: The presence of two aromatic rings and a conjugated carbonyl group creates a strong chromophore, resulting in significant UV absorbance.[1] This allows for sensitive and specific detection using a standard UV-Vis detector. While a full UV scan would determine the absolute maximum absorbance (λ-max), benzophenone derivatives are commonly detected with high sensitivity at wavelengths between 254 nm and 290 nm.[10][18]
Recommended HPLC Method Parameters
The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Instrument | HPLC System with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Experimental Protocols
Adherence to precise protocols is critical for generating reproducible and trustworthy data.
Protocol 1: Reagent and Solution Preparation
-
Mobile Phase Preparation (1 Liter):
-
Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Measure 400 mL of HPLC-grade water into a separate graduated cylinder.
-
Combine the solvents in a 1 L solvent reservoir bottle.
-
Carefully add 1.0 mL of concentrated (85%) phosphoric acid to the mixture.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration.
-
-
Diluent Preparation:
-
Use the prepared mobile phase as the diluent for all standard and sample preparations to avoid solvent mismatch effects upon injection.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Add diluent to the 25 mL mark and mix thoroughly by inverting the flask 15-20 times.
-
Calculate the exact concentration based on the weight.
-
-
Working Standard Solutions (for Calibration):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as described for the Standard Stock Solution.
-
If necessary, perform further dilutions with the diluent to bring the final concentration within the calibration range.
-
Prior to injection, filter the final sample solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial.
-
Protocol 2: HPLC Analysis Workflow
The logical flow from sample preparation to final data analysis is crucial for maintaining data integrity.
Caption: HPLC analysis workflow from preparation to reporting.
-
System Equilibration: Purge the HPLC system and pump with the mobile phase. Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved (typically 20-30 minutes).
-
Blank Injection: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
Calibration: Inject the working standard solutions in increasing order of concentration.
-
System Suitability: Inject one of the mid-range standards (e.g., 25 µg/mL) five or six times to establish system suitability.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Processing: Integrate the peak area of this compound in all chromatograms. Construct a linear regression calibration curve of peak area versus concentration for the standards. Use the resulting equation to calculate the concentration of the analyte in the sample solutions.
Method Performance and Validation
To be considered trustworthy, the method's performance must be verified. A system suitability test (SST) should be performed before any sample analysis to ensure the chromatographic system is operating correctly.
System Suitability Test (SST)
The SST parameters are derived from replicate injections of a standard solution and must meet predefined criteria before proceeding with the analysis.
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high values indicate peak distortion. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision and reproducibility of the system. |
| % RSD of Retention Time | ≤ 1.0% | Measures the stability of the pump and mobile phase delivery. |
Adherence to Validation Guidelines
This method provides a strong foundation for formal validation according to ICH Q2(R2) guidelines.[4][6][19] A full validation study would rigorously assess the following parameters:[5][20]
-
Specificity: The ability to measure the analyte without interference from impurities or excipients.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response across a specified range.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery studies.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Range: The concentration interval over which the method is shown to be linear, accurate, and precise.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
Conclusion
The HPLC method described in this application note provides a simple, robust, and reliable means for the quantitative analysis of this compound. By employing a standard C18 column and an isocratic mobile phase with UV detection, this method is readily transferable to most analytical laboratories. The scientific rationale behind the parameter selection ensures that the method is both effective and reproducible, making it a valuable tool for quality control and research applications involving this important chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 25913-05-7 [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. scbt.com [scbt.com]
- 8. This compound | 25913-05-7 [amp.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mastelf.com [mastelf.com]
- 15. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. 4-Hydroxybenzophenone | SIELC Technologies [sielc.com]
- 17. Separation of 4-Hydroxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. m.youtube.com [m.youtube.com]
Application Note: High-Throughput Purity Analysis of 4-Fluoro-4'-hydroxybenzophenone by Gas Chromatography
Abstract
This application note presents a detailed and robust gas chromatography (GC) method for the purity assessment of 4-Fluoro-4'-hydroxybenzophenone, a key intermediate in pharmaceutical and materials science. Due to the polar nature and low volatility of the phenolic hydroxyl group, a direct GC analysis is challenging. This protocol outlines a comprehensive workflow, including a validated derivatization procedure to enhance analyte volatility and thermal stability, ensuring sharp chromatographic peaks and accurate quantification. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput purity assessment of this compound. All protocols are grounded in established analytical principles and adhere to the validation characteristics outlined in the ICH Q2(R1) guidelines.[1][2][3][4]
Introduction: The Analytical Challenge
This compound (Figure 1) is a critical building block in the synthesis of various organic molecules, including polymers and active pharmaceutical ingredients (APIs). Its purity is paramount as impurities can significantly impact the safety, efficacy, and stability of the final product. Gas chromatography, with its high separation efficiency, is an ideal technique for purity analysis. However, the presence of the polar phenolic hydroxyl group in this compound leads to poor peak shape, low volatility, and potential thermal degradation in the GC inlet and column.
To overcome these challenges, a derivatization step is essential.[5] This process chemically modifies the polar functional group, rendering the analyte more volatile and amenable to GC analysis.[6] Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for phenols.[5][6] This application note describes a method employing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating reagent.
Experimental Workflow Overview
The analytical workflow is designed to ensure accuracy, precision, and robustness. It encompasses sample preparation, derivatization, GC-MS analysis, and system suitability checks to guarantee data integrity.
Caption: Overall workflow for the GC purity analysis of this compound.
Detailed Protocols
Reagents and Materials
-
This compound (Reference Standard and Test Sample)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous)
-
Methanol (HPLC Grade)
-
GC Vials with inserts and caps
Standard and Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with pyridine.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with pyridine.
Derivatization Protocol
The derivatization converts the polar hydroxyl group into a non-polar trimethylsilyl ether, increasing volatility for GC analysis.[6][7]
-
Transfer 100 µL of the standard or sample solution into a GC vial insert.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following GC-MS parameters are recommended. Optimization may be required for different instrument configurations.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | - Initial Temperature: 150°C, hold for 1 min- Ramp: 15°C/min to 300°C- Hold: 5 min at 300°C |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
System Suitability Testing (SST)
Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is operating correctly.[8][9][10] Inject the derivatized standard solution six times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Peak Area Precision (RSD) | ≤ 2.0% |
| Retention Time Precision (RSD) | ≤ 0.5% |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area percent method.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Identify the peak corresponding to the silylated derivative of this compound by its retention time and mass spectrum. The mass spectrum should exhibit a molecular ion (M+) at m/z 288 and characteristic fragment ions.[11]
Method Validation Principles (ICH Q2(R1))
This method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3][4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This can be demonstrated by analyzing a placebo and a spiked sample.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Caption: Key validation parameters according to ICH Q2(R1) guidelines.
Conclusion
The gas chromatography method detailed in this application note, incorporating a crucial silylation derivatization step, provides a reliable and robust solution for the purity analysis of this compound. Adherence to the outlined protocols, including system suitability testing and method validation, will ensure the generation of accurate and reproducible data critical for quality control in pharmaceutical and chemical manufacturing.
References
- 1. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chromacademy.com [chromacademy.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Introduction to System Suitability for Gas Chromatography [chromafrica.com]
- 11. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluoro-4'-hydroxybenzophenone in Advanced Materials Science
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science. This document details the versatile applications of 4-Fluoro-4'-hydroxybenzophenone, a key building block in the synthesis of advanced functional materials. We will delve into its role in high-performance polymers, its utility as a photoinitiator, and its potential in the development of liquid crystals and UV-protective coatings. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying scientific principles.
Introduction: The Unique Attributes of this compound
This compound is a substituted aromatic ketone possessing a unique combination of functional groups that make it a valuable monomer and intermediate in materials science.[1][2] The fluorine substituent enhances the electronic properties and thermal stability of resulting materials, while the hydroxyl group provides a reactive site for polymerization and further functionalization.[1][2] Its benzophenone core imparts UV-absorbing properties, making it an excellent candidate for applications requiring photostability.[1][2]
Key Properties:
| Property | Value | Reference |
| CAS Number | 25913-05-7 | [1][3] |
| Molecular Formula | C₁₃H₉FO₂ | [1] |
| Molecular Weight | 216.21 g/mol | [1] |
| Melting Point | 168 - 171 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1][2] |
High-Performance Polymers: Synthesis of Poly(aryl ether ketones) (PAEKs)
This compound is a critical monomer for the synthesis of high-performance poly(aryl ether ketones) (PAEKs), a class of thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties.[4][5] The polymerization proceeds via a nucleophilic aromatic substitution reaction.
Reaction Mechanism
The synthesis of PAEKs from this compound involves a self-polycondensation reaction where the hydroxyl group of one monomer attacks the activated fluoro-substituted aromatic ring of another monomer in the presence of a base. The fluorine atom acts as a good leaving group, facilitated by the electron-withdrawing effect of the ketone functionality.
Diagram 1: Polycondensation of this compound
Caption: Polycondensation of this compound to form a poly(ether ketone).
Experimental Protocol: Synthesis of a Poly(ether ketone)
This protocol is adapted from established methods for the synthesis of PEEK using structurally similar monomers.[4][6]
Materials:
-
This compound (purified, >99%)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
Diphenyl sulfone (polymerization grade)
-
Toluene (anhydrous)
-
Methanol
-
Acetone
-
Deionized water
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with a temperature controller.
-
Buchner funnel and filter paper.
-
Vacuum oven.
Procedure:
-
Monomer and Reagent Preparation: Ensure all glassware is thoroughly dried. Purify the this compound by recrystallization from a suitable solvent like toluene to a purity of >99%.[6][7] Dry the potassium carbonate in an oven at >120°C for at least 4 hours before use.
-
Reaction Setup: In the three-neck flask, charge this compound (0.1 mol, 21.62 g), an excess of anhydrous potassium carbonate (0.12 mol, 16.58 g), and diphenyl sulfone (150 g). Add toluene (50 mL) to the flask to act as an azeotroping agent for the removal of water.
-
Polymerization:
-
Begin stirring the mixture and purge the flask with nitrogen or argon for at least 30 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 150-160°C to remove water azeotropically with toluene. Collect the water in the Dean-Stark trap.
-
After the complete removal of water (approximately 2-4 hours), slowly raise the temperature to 320°C to distill off the toluene.
-
Maintain the reaction at 320°C for 3-5 hours. The viscosity of the mixture will increase significantly as the polymer forms.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to approximately 150°C and pour the viscous solution into a beaker of vigorously stirred methanol. This will precipitate the polymer.
-
Break up the solid polymer and collect it by filtration.
-
Wash the polymer powder sequentially with hot acetone, hot deionized water (multiple times to remove inorganic salts), and finally with methanol.[4]
-
Dry the purified polymer in a vacuum oven at 120-150°C for 24 hours.
-
Application as a Photoinitiator in UV Curing
Benzophenone and its derivatives are well-established Type II photoinitiators.[8][9] Upon absorption of UV radiation, this compound is excited to a triplet state. In the presence of a co-initiator (typically a tertiary amine), it undergoes a hydrogen abstraction reaction to generate free radicals, which then initiate the polymerization of monomers and oligomers, such as acrylates.[10][11]
Mechanism of Photoinitiation
Diagram 2: Photoinitiation Mechanism of this compound
Caption: Type II photoinitiation process involving this compound.
Protocol: UV Curing of an Acrylate Formulation
Materials:
-
This compound (photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (EDB) (co-initiator)
-
Trimethylolpropane triacrylate (TMPTA) (monomer)
-
UV curing lamp (e.g., medium-pressure mercury lamp, 365 nm LED)
Procedure:
-
Formulation Preparation: In a light-protected container, prepare a formulation by mixing:
-
TMPTA (96% by weight)
-
This compound (2% by weight)
-
EDB (2% by weight) Stir the mixture until all components are fully dissolved.
-
-
Application: Apply a thin film of the formulation onto a substrate (e.g., glass, metal, or plastic).
-
UV Curing: Expose the coated substrate to a UV lamp. The curing time will depend on the intensity of the lamp, the thickness of the film, and the specific formulation. Monitor the curing process by checking for the disappearance of the liquid film and the formation of a solid, tack-free surface.
-
Characterization: The degree of conversion can be determined using techniques such as real-time infrared (RTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak.[10]
Other Potential Applications
Liquid Crystal Synthesis
The rigid, rod-like structure of this compound makes it a potential building block for the synthesis of thermotropic liquid crystals. While specific protocols are not widely available in the provided search results, its structure is conducive to forming mesophases. It can be used as a starting material for further chemical modification to introduce flexible alkyl chains, which are typically required for liquid crystalline behavior.[12]
UV Absorbers and Photostabilizers
Due to its benzophenone core, this compound exhibits strong absorption in the UV region of the electromagnetic spectrum.[1][2] This property makes it a valuable additive in polymers and coatings to enhance their resistance to UV degradation, thereby extending the lifespan of the materials in outdoor applications.[1][2]
Conclusion
This compound is a versatile and valuable compound in materials science with a range of applications stemming from its unique molecular structure. Its primary use as a monomer in the synthesis of high-performance PAEKs is well-established, offering a route to materials with superior thermal and mechanical properties. Furthermore, its photochemical properties make it an effective photoinitiator for UV curing applications and a promising candidate for UV-absorbing additives. Further research into its use in liquid crystal synthesis could unveil new opportunities for this multifunctional molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. cpmat.ru [cpmat.ru]
- 5. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 6. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
Troubleshooting & Optimization
Purification of crude 4-Fluoro-4'-hydroxybenzophenone by recrystallization
Technical Support Center
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 4-Fluoro-4'-hydroxybenzophenone via recrystallization. It is structured as a series of troubleshooting solutions and frequently asked questions to directly address challenges encountered during the experimental workflow.
Section 1: Compound Profile and Purification Rationale
This compound is a key intermediate in the synthesis of high-performance polymers (e.g., PEEK) and various pharmaceuticals.[1][2] Its purity is critical for subsequent reactions and the properties of the final product. The primary purification method for this solid compound is recrystallization, which leverages differences in solubility between the target compound and its impurities at varying temperatures.
Common impurities often stem from its synthesis, typically a Friedel-Crafts acylation reaction. These can include unreacted starting materials or regioisomers, such as 2-fluoro-4'-hydroxybenzophenone, which can be challenging to remove due to similar physical properties.[3][4]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉FO₂ | [1][5] |
| Molecular Weight | 216.21 g/mol | [1][6] |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | 164 - 171 °C | [1][2][5] |
Section 2: Recommended Recrystallization Protocol
This protocol provides a validated starting point for the purification. The choice between a single or mixed-solvent system depends on the specific impurity profile of your crude material.
Experimental Workflow: Single & Mixed-Solvent Recrystallization
Caption: General workflow for recrystallization purification.
Step-by-Step Methodology
-
Solvent Selection: Begin by testing solvents on a small scale. Ethanol or methanol are excellent starting points. The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[7][8]
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil.[9] Add just enough hot solvent to completely dissolve the solid. Using a large excess will significantly reduce your final yield.[10][11]
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, a hot filtration is required. Use a pre-heated funnel and filter flask to prevent the product from crystallizing prematurely in the funnel.[10] Rinse the original flask and filter paper with a small amount of hot solvent to recover all the product.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7][9] Rushing this step by "shock cooling" can lead to the formation of an impure precipitate rather than pure crystals.[12]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold solvent.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[10]
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven or desiccator, to remove all traces of solvent which could depress the melting point.[10]
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the recrystallization of this compound.
Troubleshooting Decision Pathway
Caption: Decision tree for troubleshooting common recrystallization issues.
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What went wrong?
A: This is a very common issue that typically points to one of two causes:
-
Cause 1: Excessive Solvent: You may have used too much solvent to dissolve the crude solid.[11] This means the solution is not saturated or supersaturated upon cooling, a prerequisite for crystallization.
-
Solution: Gently reheat the solution and boil off a portion of the solvent to increase the concentration.[10] Once you have a more concentrated solution, allow it to cool slowly again.
-
-
Cause 2: Supersaturation: The solution may be supersaturated, but crystal nucleation has not initiated. This can happen with highly purified compounds or very clean glassware.
-
Solution 1: Induce nucleation by gently scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide a surface for crystals to begin growing.[11]
-
Solution 2: If available, add a single, tiny "seed crystal" of pure this compound to the cooled solution. This provides a template for further crystal growth.[11]
-
Q: Instead of forming crystals, my product separated as a gooey liquid or "oil." How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the dissolved compound comes out of solution at a temperature above its melting point.[14] The presence of impurities can significantly depress a compound's melting point, making this a frequent problem with crude materials.[15][16] Oiled out products are rarely pure, as the oil acts as a solvent for impurities.[14][17]
-
Solution 1: Reheat the entire mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature. Then, allow the solution to cool much more slowly.[14][15] You can insulate the flask to slow the rate of cooling.
-
Solution 2: Consider changing your solvent system. The boiling point of your current solvent may be too high. A solvent with a lower boiling point might keep the solution temperature below the melting point of your impure compound.[8]
-
Solution 3: If the problem persists, try to remove the solvent entirely (e.g., via rotary evaporation) and re-attempt the recrystallization with a different solvent or a mixed-solvent system.
Q: My final yield of pure crystals is very low. Where did my product go?
A: A low yield is most often a consequence of using too much solvent during the dissolution step.[10] Even in a cold solvent, some of your product will remain dissolved in the mother liquor. The more solvent you use, the more product you lose.
-
Solution: Always strive to use the minimum amount of boiling solvent necessary to dissolve your crude solid.[7] You can attempt to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling, though this crop may be less pure.[14] Also, ensure you did not suffer from premature crystallization during a hot filtration step, which can be prevented by using pre-heated glassware.[10]
Q: My final crystals are still yellow/brown. How do I get a white product?
A: Persistent color indicates the presence of colored impurities that were not effectively removed.
-
Solution: Redissolve the colored crystals in the minimum amount of hot solvent. Add a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Maintain the solution at a boil for a few minutes, then perform a hot filtration to remove the charcoal.[15] Allow the now-colorless filtrate to cool and crystallize as usual.
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I select the best possible solvent for my recrystallization? A1: The ideal recrystallization solvent should meet four key criteria[8]:
-
It must dissolve the compound completely when hot (at its boiling point).
-
It should dissolve the compound very poorly or not at all when cold.
-
It must not react with the compound.[18]
-
It should have a boiling point below the melting point of the compound to prevent oiling out.[8]
A good rule of thumb is "like dissolves like."[19] Since this compound has polar ketone and hydroxyl groups, moderately polar solvents like ethanol or methanol are good candidates. Small-scale trials in test tubes are the best way to empirically determine the optimal solvent.[7]
Q2: What is a mixed-solvent system and when is it useful? A2: A mixed-solvent system is used when no single solvent meets the criteria for a good recrystallization. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "antisolvent").[8][20]
The procedure involves dissolving the crude compound in the minimum amount of the hot "good" solvent. Then, the hot "bad" solvent is added dropwise until the solution becomes faintly cloudy (turbid), indicating the saturation point has been reached.[21] A drop or two of the "good" solvent is then added to re-clarify the solution, which is then cooled slowly to allow for crystallization.[20] A common pair for moderately polar compounds is Ethanol (good solvent) and Water (antisolvent).[8]
Q3: How do I verify the purity of my recrystallized product? A3: The most common and immediate method is melting point determination. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value.[10] Impurities will cause the melting point to be depressed and the range to be broad.[12] For more rigorous analysis, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect trace impurities.
Q4: What are the key safety precautions I should take? A4: Always work in a well-ventilated fume hood, especially when heating flammable organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When heating, use a stir bar or boiling chips to ensure smooth boiling and prevent bumping. Never heat a closed system. Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).[2][22]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 25913-05-7 [amp.chemicalbook.com]
- 3. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. edu.rsc.org [edu.rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. brainly.com [brainly.com]
- 16. reddit.com [reddit.com]
- 17. mt.com [mt.com]
- 18. mt.com [mt.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chembk.com [chembk.com]
Minimizing isomer formation in 4-hydroxybenzophenone synthesis
Welcome to the technical support center for optimizing the synthesis of 4-hydroxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals who are looking to maximize the yield of the desired para-isomer while minimizing the formation of the ortho-isomer (2-hydroxybenzophenone). We will delve into the mechanistic principles, provide actionable troubleshooting advice, and offer detailed protocols to enhance the regioselectivity of your reaction.
Introduction: The Challenge of Isomer Control
4-Hydroxybenzophenone is a critical intermediate in the synthesis of pharmaceuticals and polymers.[1][2] The primary synthetic routes, such as the Fries Rearrangement and Friedel-Crafts Acylation, rely on electrophilic aromatic substitution on the phenol ring. The hydroxyl group is a strongly activating, ortho, para-directing group, which inherently leads to the formation of a mixture of 2-hydroxybenzophenone and the desired 4-hydroxybenzophenone.[3][4] Achieving high selectivity for the para product is a common but surmountable challenge that hinges on a deep understanding of reaction kinetics and thermodynamics.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of both ortho and para isomers during synthesis?
The formation of both isomers is a direct consequence of the reaction mechanism. The hydroxyl group of the phenol ring donates electron density, particularly to the ortho and para positions, making them susceptible to electrophilic attack.[4] The selectivity between these two positions is governed by a competition between kinetic and thermodynamic control.[5]
-
Kinetic Product (ortho): At higher temperatures, the reaction is under kinetic control, favoring the ortho-isomer.[5][6] The transition state leading to the ortho product is often stabilized through the formation of a bidentate chelate complex between the phenolic oxygen, the incoming acyl group's carbonyl oxygen, and the Lewis acid catalyst (e.g., AlCl₃).[6][7] This lowers the activation energy for the ortho pathway.
-
Thermodynamic Product (para): At lower temperatures, the reaction is under thermodynamic control. The para-isomer is sterically less hindered and therefore more stable.[6] Given sufficient time and lower energy input, the reaction equilibrium will favor the formation of this more stable product.
Q2: I am performing a Fries Rearrangement of phenyl benzoate. What are the most critical parameters to adjust for maximizing the 4-hydroxybenzophenone yield?
The Fries rearrangement is a classic method for converting a phenolic ester to a hydroxy aryl ketone.[5] To favor the para product, you must optimize for thermodynamic control.
-
Temperature: This is the most crucial factor.[6] Low reaction temperatures (typically ranging from -10°C to room temperature) strongly favor the formation of the para product.[1][6][8] High temperatures (>60°C) will invariably increase the proportion of the ortho isomer.[5][7]
-
Solvent Polarity: The choice of solvent plays a significant role. Polar solvents, such as nitrobenzene or nitromethane, tend to increase the yield of the para product.[1][5][6] Non-polar solvents like carbon disulfide or dichloromethane favor the formation of the ortho isomer.[6][9]
-
Catalyst: While aluminum chloride (AlCl₃) is the most common Lewis acid catalyst, others like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and strong protic acids like methanesulfonic acid can also be used.[5][6] Ensure the catalyst is anhydrous and used in stoichiometric excess, as it complexes with both the reactant and the product carbonyl groups.[10]
Q3: Can I use a direct Friedel-Crafts Acylation of phenol with benzoyl chloride? What are the challenges?
Direct Friedel-Crafts acylation of phenol is complex. Phenols are bidentate nucleophiles, meaning they can react at two positions: the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).[11]
-
O-acylation vs. C-acylation: In the presence of a Lewis acid, the reaction can proceed via initial O-acylation to form phenyl benzoate, which then undergoes an in situ Fries Rearrangement to yield the C-acylated hydroxybenzophenones.[11] Therefore, the same principles of temperature and solvent control discussed for the Fries Rearrangement apply here.
-
Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst, potentially deactivating it and leading to poor yields.[11] Using an excess of the catalyst is necessary to drive the reaction.[10]
Some modern "one-pot" procedures have been developed to improve yields by activating the carboxylic acid or acyl chloride differently, but control of reaction conditions remains paramount for selectivity.[12]
Q4: How can I accurately determine the ortho:para isomer ratio in my final product?
Quantitative analysis is crucial for optimizing your reaction. Several analytical techniques are suitable for separating and quantifying these structural isomers.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating 4-hydroxybenzophenone and 2-hydroxybenzophenone. A reverse-phase C18 column with a mobile phase like acetonitrile and water is commonly used, with detection via a UV detector.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can provide excellent separation of the isomers, and the mass spectrometer allows for definitive identification and quantification.[13][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to determine the isomer ratio by integrating the distinct signals corresponding to the protons on each isomer.
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis.
Issue 1: My reaction produces too much of the ortho-isomer (2-hydroxybenzophenone).
This is a classic sign that your reaction conditions are favoring the kinetically controlled pathway.
Caption: Root causes for excessive ortho-isomer formation.
| Corrective Action | Scientific Rationale | Expected Outcome |
| Lower Reaction Temperature | Shifts the reaction equilibrium towards the more thermodynamically stable para product.[5][6] | Significant increase in the para:ortho ratio. |
| Increase Solvent Polarity | Polar solvents solvate the reaction intermediates differently, disfavoring the chelated transition state that leads to the ortho product.[5][6] | Improved selectivity for the para isomer. |
| Increase Reaction Time | At lower temperatures, allowing the reaction to proceed for a longer duration ensures it reaches thermodynamic equilibrium. | Higher conversion to the more stable para product. |
Issue 2: The overall yield of hydroxybenzophenone is low, regardless of the isomer ratio.
Low yields can stem from incomplete conversion, side reactions, or decomposition of the starting material or product.[7]
Caption: Workflow for diagnosing the cause of low reaction yields.
Data & Protocols
Impact of Reaction Conditions on Isomer Ratio
The following table summarizes experimental data illustrating the profound effect of temperature and solvent on the regioselectivity of the Fries Rearrangement.
| Entry | Reactant | Catalyst (eq.) | Solvent | Temp (°C) | ortho:para Ratio | Reference |
| 1 | 2-Fluorophenyl Acetate | AlCl₃ (1.5) | Monochlorobenzene | 40 | 1.0 : 2.13 | [7] |
| 2 | 2-Fluorophenyl Acetate | AlCl₃ (1.5) | Monochlorobenzene | 80 | 1.0 : 1.54 | [7] |
| 3 | 2-Fluorophenyl Acetate | AlCl₃ (1.5) | Monochlorobenzene | 100 | 2.84 : 1.0 | [7] |
| 4 | 2-Fluorophenyl Acetate | AlCl₃ (1.5) | Monochlorobenzene | 120 | 3.03 : 1.0 | [7][16] |
| 5 | Phenyl Benzoate | AlCl₃ | Acidic Molten Salt | 75 | 1.0 : 3.0 | [17] |
Protocol: Selective Synthesis of 4-Hydroxybenzophenone via Fries Rearrangement
This protocol is optimized for the selective formation of the para-isomer by employing low temperature and a polar solvent.[1][8]
Materials:
-
Phenyl benzoate (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (3.0 - 5.0 eq)
-
Nitromethane (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add phenyl benzoate (1.0 eq).
-
Solvent Addition: Add anhydrous nitromethane (approx. 8-10 mL per gram of phenyl benzoate).
-
Cooling: Cool the solution to -10°C using an ice-salt bath.
-
Catalyst Preparation: In a separate dry flask under nitrogen, prepare a solution of anhydrous AlCl₃ (5.0 eq) in anhydrous nitromethane (approx. 8-10 mL per gram of AlCl₃). Note: This may be exothermic.
-
Catalyst Addition: Add the AlCl₃ solution dropwise to the stirred phenyl benzoate solution over 15-20 minutes, ensuring the internal temperature does not rise above -5°C. The mixture will likely turn orange or red.
-
Reaction: Once the addition is complete, allow the mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up (Quenching): Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from a toluene/heptane mixture) to yield pure 4-hydroxybenzophenone.
Mechanism and Selectivity Control
Caption: Influence of temperature and solvent on reaction control and product selectivity.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 4. quora.com [quora.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. echemi.com [echemi.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. 4-Hydroxybenzophenone | SIELC Technologies [sielc.com]
- 15. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. electrochem.org [electrochem.org]
Overcoming challenges in the scale-up of 4-Fluoro-4'-hydroxybenzophenone production
Answering the growing demand for advanced polymers and pharmaceuticals, 4-Fluoro-4'-hydroxybenzophenone serves as a critical building block. However, transitioning its synthesis from the laboratory bench to industrial-scale production is fraught with challenges. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to navigate and overcome the common hurdles encountered during the scale-up of this compound production.
As Senior Application Scientists, we have compiled this guide based on established literature, patented industrial processes, and field-proven insights. Our aim is to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your synthesis for yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are their respective advantages and disadvantages for scale-up?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation . However, the choice of starting materials and catalysts within this framework significantly impacts its industrial viability.
-
Route 1: Phenol and 4-Fluorobenzoic Acid: This classic approach involves reacting phenol with 4-fluorobenzoic acid, typically in the presence of anhydrous hydrogen fluoride (HF) with or without boron trifluoride (BF₃). While this method can provide high yield and selectivity, it is generally unsuitable for industrial-scale production due to several major drawbacks[1][2][3]. Firstly, 4-fluorobenzoic acid is a very expensive starting material[1][2][3]. Secondly, anhydrous hydrogen fluoride is a highly dangerous and corrosive substance that requires specialized handling and equipment[1][2][3]. The water produced as a by-product forms an extremely corrosive mixture with HF, severely limiting the materials that can be used for the reactor and associated equipment[1][2][3].
-
Route 2: 4-Hydroxybenzoic Acid and Fluorobenzene: A more cost-effective and safer alternative involves the reaction of 4-hydroxybenzoic acid with fluorobenzene. This method also commonly employs anhydrous hydrogen fluoride and boron trifluoride, and while it avoids the expensive 4-fluorobenzoic acid, it still suffers from the handling and corrosion issues associated with HF[1][2][3].
-
Route 3: "One-Pot" Process with Thionyl Chloride and a Lewis Acid: A patented and more industrially feasible approach involves a "one-pot" synthesis using 4-hydroxybenzoic acid and fluorobenzene with thionyl chloride and a Lewis acid, such as aluminum chloride (AlCl₃)[1][2][3]. This process avoids the use of anhydrous hydrogen fluoride and can be carried out in conventional industrial reactors. It offers high yields (around 90%) and high purity, with minimal formation of unwanted isomers[2][3].
-
Route 4: Fries Rearrangement: Another known method is the Fries rearrangement of phenyl benzoates. However, the starting materials for this route can be expensive, and when aluminum chloride is used as the catalyst instead of hydrogen fluoride, a mixture of the 2-hydroxy and 4-hydroxy isomers is often obtained, necessitating a difficult separation process[2][3].
Q2: What is the primary impurity formed during the synthesis of this compound, and how does it arise?
A2: The main impurity of concern is the ortho-isomer, 2-fluoro-4'-hydroxybenzophenone . This by-product is formed during the Friedel-Crafts acylation, where the acylating agent can attack the aromatic ring at the ortho position relative to the hydroxyl group, in addition to the desired para position. The formation of this isomer is a common challenge in electrophilic aromatic substitution reactions. The amount of the 2-fluoro isomer can be influenced by the choice of catalyst, solvent, and reaction temperature. The patented "one-pot" process using thionyl chloride and aluminum chloride has been shown to produce only small amounts, typically less than 4% by weight, of the 2-fluoro-4'-hydroxybenzophenone isomer[1][2][3].
Q3: Are there more environmentally friendly catalyst options for this synthesis?
A3: Yes, research is being conducted into more eco-friendly catalysts to replace highly corrosive and polluting options like anhydrous aluminum chloride and hydrofluoric acid. One promising area is the use of solid heterogeneous catalysts. For instance, a study on the synthesis of the related compound 4-Chloro-4'-hydroxybenzophenone has shown that K-10 clay supported metal chlorides (such as Fe³⁺ supported on K-10 clay) can be highly effective, yielding up to 97% product[4]. These solid catalysts are advantageous as they can be easily separated from the reaction mixture, reduce the generation of hazardous waste, and simplify the workup process[4].
Troubleshooting Guide for Scale-Up
This section addresses specific issues you may encounter during the scale-up of this compound production, providing potential causes and actionable recommendations.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using an appropriate analytical technique, such as HPLC or TLC. - Ensure uniform heating of the reactor, especially in large vessels, to avoid cold spots[5]. - Gradually increase the reaction temperature, being mindful of potential side reactions. |
| Moisture in the Reaction: The presence of water can deactivate the Lewis acid catalyst (e.g., AlCl₃). | - Use anhydrous solvents and reagents. - Ensure the reactor is thoroughly dried before starting the reaction. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Sub-optimal Catalyst Stoichiometry: An insufficient amount of Lewis acid can lead to an incomplete reaction. | - The Lewis acid is typically used in an amount of at least one mole per mole of the 4-hydroxybenzoic acid precursor[1]. For optimal results, a molar ratio of 2 to 3 moles of Lewis acid per mole of the precursor is often preferred[3]. | |
| High Levels of 2-Fluoro Isomer Impurity | Reaction Temperature Too High: Higher temperatures can sometimes favor the formation of the ortho-isomer. | - Optimize the reaction temperature. The reaction between the polyester intermediate and the aromatic compound is typically carried out between 80 to 150°C[1][3]. |
| Inefficient Mixing: Poor mixing can lead to localized "hot spots" where the temperature is higher, potentially increasing the formation of the ortho-isomer. | - Ensure efficient and uniform stirring throughout the reaction. The type of impeller and stirring speed are critical in large reactors[5]. | |
| Product Purity Issues After Isolation | Co-precipitation of Impurities: The desired product and the 2-fluoro isomer may co-precipitate during workup. | - Implement a pH-controlled precipitation method for purification. Dissolve the crude product in an aqueous sodium hydroxide solution and then slowly add acid (e.g., hydrochloric acid) to lower the pH to around 9.5. This can selectively precipitate the desired this compound, leaving more of the 2-fluoro isomer in the solution[1][3]. |
| Residual Solvent or Reagents: Incomplete removal of the reaction solvent or unreacted starting materials. | - Ensure thorough washing of the isolated solid product. - Employ a final recrystallization step from a suitable solvent to remove residual impurities. | |
| Difficult Product Isolation | Product is an Insoluble Solid: Clogging of filters during filtration. | - Select an appropriate filter medium for the particle size of your product. - Wash the isolated solid with a suitable solvent to remove any soluble impurities that may be causing clogging[5]. |
| Reaction Stalls or Proceeds Slowly at Scale | Poor Heat Transfer: Inefficient heat distribution in a large reactor. | - Ensure the reactor is designed for efficient heat transfer. - Closely monitor the internal temperature of the reaction mixture[5]. |
| Inefficient Mixing of Reactants: Especially in heterogeneous reaction mixtures. | - Optimize the stirring speed and impeller design for the scale of your reaction[5]. |
Experimental Protocols
Synthesis of this compound (Industrial "One-Pot" Method)
This protocol is based on the industrially preferred method described in patent literature, which avoids the use of anhydrous hydrogen fluoride[1][2][3].
Step 1: Formation of the Poly(4-oxybenzoyl) Intermediate
-
In a suitable reactor equipped with a stirrer, condenser, and dropping funnel, charge 4-hydroxybenzoic acid and an inert solvent (e.g., 1,2-dichlorobenzene).
-
Add a catalytic amount of dimethylformamide.
-
Heat the mixture to 60-90°C.
-
Slowly add thionyl chloride to the mixture. The reaction will produce sulfur dioxide and hydrogen chloride gas, which should be scrubbed appropriately.
-
Maintain the temperature and stir for several hours to ensure the complete formation of the poly(4-oxybenzoyl) intermediate.
Step 2: Friedel-Crafts Acylation
-
Cool the reaction mixture.
-
Add fluorobenzene to the mixture.
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃). This step is exothermic and should be controlled to maintain the desired temperature.
-
Heat the reaction mixture to 80-150°C and stir for several hours until the reaction is complete (monitor by HPLC or TLC).
Step 3: Work-up and Isolation
-
Cool the reaction mixture.
-
Carefully pour the reaction mixture into a mixture of ice and water to quench the reaction and decompose the aluminum chloride complex.
-
Stir for a period to ensure complete precipitation of the crude product.
-
Isolate the solid product by filtration.
-
Wash the solid with water until the washings are neutral.
-
Dry the crude product under vacuum.
Purification Protocol
This protocol is designed to significantly reduce the amount of the 2-fluoro isomer impurity[1][3].
-
Dissolve the crude this compound in a molar aqueous sodium hydroxide solution.
-
Slowly add molar aqueous hydrochloric acid dropwise while monitoring the pH.
-
Continue adding acid until the pH of the solution reaches 9.5.
-
The desired this compound will precipitate out of the solution.
-
Filter off the precipitate.
-
Wash the purified product with water.
-
Dry the product under vacuum. A recovery of around 93% with a significant reduction in the 2-fluoro isomer (e.g., from 1.2% to 0.5%) can be expected[1][3].
Workflow Diagrams
Caption: Overall workflow for the synthesis and purification of this compound.
Analytical Methods for Quality Control
Accurate analytical methods are crucial for monitoring reaction progress, assessing product purity, and ensuring the final product meets specifications.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis or Photodiode Array (PDA) detector at a wavelength of maximum absorbance (e.g., 287 nm for similar benzophenones) |
| Sample Preparation | Dissolve a known amount of the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
| Quantification | Use an external standard method with a calibration curve generated from a certified reference standard of this compound. |
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | The spectrum will show characteristic signals for the aromatic protons on both the fluorophenyl and hydroxyphenyl rings. The fluorine atom will cause splitting of adjacent proton signals (H-F coupling). The hydroxyl proton will appear as a distinct singlet. A representative spectrum in DMSO-d₆ is available in the literature[1]. |
| ¹³C NMR | The spectrum will show the expected number of carbon signals, with the carbon atoms attached to the fluorine atom exhibiting a characteristic large C-F coupling constant. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (216.21 g/mol ). Characteristic fragmentation patterns can be used for structural confirmation[2]. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum will show characteristic absorption bands for the hydroxyl (O-H) group (a broad peak), the carbonyl (C=O) group, and the C-F bond, as well as bands corresponding to the aromatic rings. |
References
Technical Support Center: Optimization of Friedel-Crafts Acylation of Phenol
Welcome to the technical support center for the Friedel-Crafts acylation of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common complexities of this reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yields and desired regioselectivity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of phenol is resulting in very low yield or failing entirely. What are the primary causes?
This is the most common issue researchers face. The low yield in a direct Friedel-Crafts acylation of phenol typically stems from two fundamental, competing chemical events:
-
Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they possess two reactive sites: the aromatic ring (for C-acylation) and the phenolic oxygen (for O-acylation).[1] Under many conditions, acylation of the oxygen to form a phenyl ester is kinetically faster than the desired acylation of the carbon on the aromatic ring.[2] This parallel reaction consumes your starting material, forming a stable ester byproduct instead of the target hydroxyaryl ketone.
-
Lewis Acid Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen readily coordinates with the Lewis acid catalyst (e.g., AlCl₃).[1][3][4] This forms a stable complex that serves two detrimental purposes: it sequesters and deactivates the catalyst, and the resulting complex is strongly electron-withdrawing, which deactivates the aromatic ring towards the necessary electrophilic substitution.[1][5]
Because the product ketone also forms a complex with the Lewis acid, a stoichiometric amount (or more) of the catalyst is required, unlike in truly catalytic reactions.[6][7] Insufficient catalyst loading will invariably lead to poor results.
Caption: Troubleshooting workflow for low yield in phenol acylation.
Q2: How can I strategically favor the desired C-acylation over O-acylation?
The ratio of C- to O-acylated products is heavily influenced by the concentration and strength of the acid catalyst.[1][3]
-
High Catalyst Concentration: Employing a stoichiometric excess (typically 2.0-3.0 equivalents) of a strong Lewis acid like AlCl₃, or using a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) as the solvent, strongly promotes C-acylation.[1] The excess catalyst ensures that after complexation with the phenolic oxygen, enough free catalyst remains to generate the acylium ion electrophile and to catalyze the subsequent reaction on the ring.
-
Low Catalyst Concentration: Conversely, using low or truly catalytic amounts of acid will favor the formation of the O-acylated phenyl ester.[1][3]
Therefore, the most direct way to favor C-acylation is to ensure a significant molar excess of your Lewis acid catalyst.
Q3: What is the Fries Rearrangement, and how can it be used to guarantee a high yield of the C-acylated product?
The Fries Rearrangement is an elegant and powerful solution to the O- vs. C-acylation problem.[7][8] Instead of trying to force a direct C-acylation, this strategy embraces the kinetically favored O-acylation in a controlled, two-step process.[2][9]
-
Esterification (O-Acylation): First, the phenol is intentionally and completely converted to its corresponding phenyl ester under conditions that favor O-acylation (e.g., using acetyl chloride in the presence of a base like pyridine or triethylamine). This step is typically high-yielding and isolates a stable intermediate.
-
Rearrangement: The purified phenyl ester is then treated with a stoichiometric excess of a Lewis acid (like AlCl₃) at a controlled temperature.[10] The Lewis acid catalyzes the intramolecular migration of the acyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring, yielding the desired hydroxyaryl ketones.[8]
This two-step approach is often superior to direct acylation because it circumvents the issue of competing pathways, leading to cleaner reactions and more predictable, higher yields.
Caption: Competing pathways and the Fries Rearrangement solution.
Q4: How can I control the regioselectivity to favor the ortho or para isomer?
When performing a Fries Rearrangement or a direct C-acylation that produces a mixture, the regioselectivity is highly dependent on reaction temperature and, to a lesser extent, the solvent.[8][10]
-
Low Temperatures (e.g., <25°C): Lower reaction temperatures favor the formation of the para isomer . This is the thermodynamically more stable product.[2][10]
-
High Temperatures (e.g., >60°C): Higher reaction temperatures favor the formation of the ortho isomer .[2] The ortho product can form a stable, six-membered bidentate chelate complex with the aluminum catalyst, making it the kinetically favored product at elevated temperatures.[2]
-
Solvent Effects: The choice of solvent can also influence the product ratio. Non-polar solvents (e.g., carbon disulfide) may favor ortho acylation, while more polar solvents (e.g., nitrobenzene) can favor the para product by better solvating the intermediates and potentially disrupting the chelation that favors the ortho product.[10][11]
Data Summary: Condition-Dependent Outcomes
The following table summarizes the expected outcomes based on key reaction parameters. This serves as a starting point for experimental design.
| Parameter | Condition | Primary Outcome | Favored Isomer (C-Acylation) | Rationale |
| Catalyst Stoich. | Low (<1.0 eq. AlCl₃) | O-Acylation (Ester) | N/A | Insufficient catalyst to drive C-acylation or rearrangement.[1] |
| High (>2.0 eq. AlCl₃) | C-Acylation (Ketone) | Mixture | Excess catalyst promotes electrophile formation and ring activation.[3] | |
| Temperature | Low (< 25°C) | C-Acylation | para | Thermodynamic product is favored.[10] |
| High (> 60°C) | C-Acylation | ortho | Kinetically favored due to stable bidentate complex formation.[2] | |
| Solvent Polarity | Non-polar (e.g., CS₂) | C-Acylation | Tends toward ortho | Less disruption of the ortho-chelate complex.[11] |
| Polar (e.g., Nitrobenzene) | C-Acylation | Tends toward para | Better solvation of intermediates, favoring the thermodynamic path.[10][11] |
Experimental Protocol: Two-Step C-Acylation via Fries Rearrangement
This protocol describes a robust, two-step method to synthesize 4-hydroxyacetophenone from phenol, prioritizing yield and purity by isolating the intermediate phenyl acetate.
Step 1: O-Acylation to Phenyl Acetate (Esterification)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add phenol (1.0 eq.) and pyridine (3.0 eq.) as both the solvent and base.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly pouring it into 100 mL of cold 1M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl acetate. The product is often pure enough for the next step, but can be purified further by vacuum distillation if required.
Step 2: Fries Rearrangement to 4-Hydroxyacetophenone
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.5 eq.). Add nitrobenzene as the solvent and stir to form a slurry.
-
Substrate Addition: Cool the slurry to 5-10°C. Slowly add a solution of the phenyl acetate (1.0 eq.) from Step 1 in a minimal amount of nitrobenzene.
-
Reaction: Stir the reaction at 10-20°C to favor the para-product. The reaction is exothermic; maintain the temperature with an ice bath. Monitor the progress by TLC (typically 2-4 hours).
-
Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts and wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure 4-hydroxyacetophenone.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. brainly.in [brainly.in]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 10. byjus.com [byjus.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 4-Fluoro-4'-hydroxybenzophenone
Welcome to the technical support center for the purification of 4-Fluoro-4'-hydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. The following question-and-answer format addresses common challenges and provides detailed experimental protocols based on established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed, most commonly a Friedel-Crafts acylation or a related electrophilic aromatic substitution. The primary impurities of concern are:
-
Isomeric Impurities: The most significant and often most difficult to remove impurity is the ortho-isomer, 2-fluoro-4'-hydroxybenzophenone . This arises from the non-regioselective nature of the Friedel-Crafts acylation on the phenol ring.[1]
-
Unreacted Starting Materials: Depending on the specific synthesis, residual starting materials such as 4-hydroxybenzoic acid , fluorobenzene , or phenol may be present in the crude product.
-
Solvent Residues: The solvents used in the synthesis and work-up (e.g., dichloromethane, ethanol, toluene) can be retained in the final product if not adequately removed.
-
Byproducts of Side Reactions: Other minor byproducts may form, though their presence and identity will be highly specific to the reaction conditions.
Q2: What are the primary strategies for purifying crude this compound?
A2: The purification strategy should be chosen based on the nature and quantity of the impurities present. The most effective methods are:
-
Acid-Base Extraction: This is a highly effective technique for separating the desired phenolic product from non-acidic or less acidic impurities, particularly the 2-fluoro isomer.[2]
-
Recrystallization: A classic and powerful method for removing small amounts of impurities, provided a suitable solvent system is identified.[3]
-
Column Chromatography: While effective for achieving very high purity, it is often more resource-intensive and may be reserved for small-scale purifications or when other methods fail to provide the desired purity.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and detecting isomeric and other organic impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any residual solvents or major impurities.[5][6]
-
Gas Chromatography (GC): Useful for assessing the presence of volatile impurities and can also be used for purity determination.[7]
-
Melting Point: A sharp melting point range close to the literature value (168-171 °C) is a good indicator of high purity.[7]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and troubleshooting advice for the most common purification challenges.
Troubleshooting Guide 1: Removing the 2-fluoro Isomer via Acid-Base Extraction
The phenolic proton of this compound is acidic and will react with a base to form a water-soluble salt. This allows for its separation from non-acidic impurities. The ortho-isomer is generally less acidic due to intramolecular hydrogen bonding, which can be exploited for selective precipitation.
Experimental Protocol: Selective Precipitation via pH Adjustment
This protocol is adapted from a patented purification method.[3]
-
Dissolution: Dissolve the crude this compound (containing the 2-fluoro isomer) in a molar aqueous sodium hydroxide solution. Use a sufficient volume to fully dissolve the material.
-
Washing (Optional): If non-acidic organic impurities are suspected, the aqueous solution can be washed with an immiscible organic solvent such as dichloromethane. Discard the organic layer.
-
Selective Precipitation: While vigorously stirring the aqueous solution, slowly add a molar aqueous hydrochloric acid solution dropwise.
-
pH Monitoring: Carefully monitor the pH of the solution. The less acidic 2-fluoro isomer may precipitate at a higher pH. A patent suggests adjusting the pH to around 9.5 to selectively precipitate the ortho-isomer.[3]
-
Isolation of the Desired Product: Continue the dropwise addition of hydrochloric acid until the pH is approximately 1. The desired this compound will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral to pH paper.
-
Drying: Dry the purified product under vacuum to a constant weight.
Troubleshooting Common Issues:
| Problem | Potential Cause | Solution |
| Product precipitates as an oil or sticky solid. | The solution may be too concentrated, or the rate of precipitation is too fast. | Ensure the initial dissolution is complete. Add the acid more slowly, with efficient stirring, to allow for controlled crystallization. |
| Low recovery of the final product. | The product may have some solubility in the acidic aqueous solution. The pH was not lowered sufficiently for complete precipitation. | Ensure the final pH is strongly acidic (pH ~1). Cool the mixture in an ice bath before filtration to minimize solubility losses. |
| Isomeric impurity still present in the final product. | The pKa difference between the isomers may not be sufficient for perfect separation under the conditions used. The rate of pH change was too rapid. | Repeat the process. A slower, more controlled addition of acid is crucial. For very high purity, this method can be followed by recrystallization. |
Logical Workflow for Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Troubleshooting Guide 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities. The key is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
Experimental Protocol: Recrystallization from Aqueous Ethanol
A mixture of ethanol and water is a common and effective solvent system for moderately polar compounds like this compound.[3]
-
Solvent Preparation: Prepare a stock of ethanol and deionized water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Troubleshooting Common Recrystallization Problems:
| Problem | Potential Cause | Solution |
| "Oiling Out": Product separates as a liquid. | The solution is too concentrated, and the saturation temperature is above the melting point of the solute in that solvent system.[8][9] | Reheat the mixture to dissolve the oil. Add more of the "good" solvent (ethanol in this case) to decrease the saturation temperature. Allow for slower cooling.[9] |
| No crystals form upon cooling. | Too much solvent was used, or the solution is supersaturated.[8] | If too much solvent was used, gently heat the solution to evaporate some of the solvent and try cooling again. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[10] |
| Very low yield. | Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Use a minimal amount of ice-cold solvent for washing the crystals. The mother liquor can be concentrated to recover a second crop of crystals, which may be of lower purity.[11] |
| Crystals form too quickly. | The solution is too concentrated, or the cooling is too rapid. This can trap impurities. | Reheat to redissolve the crystals and add a small amount of additional hot solvent. Allow the solution to cool more slowly.[11] |
Visualization of the Recrystallization Process
Caption: Step-by-step recrystallization workflow.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FO₂ | [12] |
| Molecular Weight | 216.21 g/mol | [12] |
| Melting Point | 168 - 171 °C | [7] |
| Appearance | White to light yellow crystalline solid | [7] |
| Purity (Commercial) | ≥ 98% (GC) | [7] |
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 4-Hydroxybenzophenone | SIELC Technologies [sielc.com]
- 5. This compound(25913-05-7) 1H NMR spectrum [chemicalbook.com]
- 6. epfl.ch [epfl.ch]
- 7. chemimpex.com [chemimpex.com]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Overcoming Low Yields in Benzophenone Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of benzophenone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving optimal yields. Benzophenones are a cornerstone scaffold in pharmaceuticals and material science, making their efficient synthesis a critical step in discovery and development. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you to diagnose problems, optimize conditions, and prevent future failures.
Part 1: Troubleshooting the Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is the most common method for synthesizing benzophenones, typically by reacting an aromatic compound with a benzoyl chloride derivative in the presence of a Lewis acid catalyst.[1][2][3] While robust, its success is highly sensitive to several factors.
FAQ 1.1: My Friedel-Crafts acylation is resulting in a low yield or has failed completely. What are the most common causes?
Low yields in this reaction are a frequent issue and can almost always be traced back to one of five key areas. A systematic check of these parameters is the most efficient way to troubleshoot the problem.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is the heart of the reaction, and it is extremely sensitive to moisture.[4] Contamination with water will hydrolyze and deactivate the catalyst, halting the reaction.
-
Causality: Lewis acids function by accepting an electron pair from the acyl chloride to generate the highly electrophilic acylium ion.[3][5] Water, being a Lewis base, will preferentially react with the catalyst, rendering it unable to activate the acyl chloride.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use a fresh, anhydrous grade of the Lewis acid catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[4]
-
-
Improper Reaction Temperature: Temperature control is critical. Excessively low temperatures can prevent reaction initiation or cause it to be impractically slow, while high temperatures often lead to the formation of undesirable side products and tar.[4][6]
-
Solution: For many benzophenone syntheses, maintaining a temperature between 0-10°C during the addition of reactants is recommended to control the initial exotherm.[4][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine if gentle warming is needed to drive the reaction to completion.[4]
-
-
Incorrect Stoichiometry: The molar ratio of substrate, acylating agent, and catalyst is crucial. Because the benzophenone product itself is a Lewis base, it will form a complex with the catalyst.[1][7] This means more than a catalytic amount of the Lewis acid is required.
-
Solution: A common starting point is a molar ratio of 1:1.1:1.2 for the arene:acyl chloride:AlCl₃.[4] This ensures there is enough catalyst to both drive the reaction and account for complexation with the product. An aqueous workup is necessary at the end to decompose this complex and liberate the ketone product.[3]
-
-
Substrate Reactivity: The electronic nature of the aromatic substrate dramatically influences the reaction's success.
-
Deactivated Rings: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H) are highly deactivated and generally do not undergo Friedel-Crafts acylation.[2][7][8][9][10]
-
Highly Activated Rings: Substrates with strongly electron-donating groups, such as phenols (-OH) and anilines (-NH₂), present a different challenge. The Lewis acid can complex with the lone pairs on the oxygen or nitrogen, deactivating the ring and preventing acylation.[11][12] For these substrates, protecting the activating group (e.g., converting -OH to -OCH₃) is often necessary.[4]
-
-
Insufficient Reaction Time: If the reaction is quenched prematurely, a significant amount of starting material will remain.
Visual Workflow: Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: A systematic workflow for diagnosing low yields in Friedel-Crafts acylations.
FAQ 1.2: My reaction mixture is turning into a dark, tarry mess. What causes this and how can I prevent it?
Tar formation is a classic sign of side reactions, typically caused by excessive heat or catalyst concentration.[4]
-
Cause 1: High Reaction Temperature: The initial phase of the reaction is often exothermic. If this heat is not dissipated, it can promote polymerization and degradation of starting materials and products.
-
Solution: Maintain a low and consistent temperature (0-10°C) during the addition of the catalyst and acyl chloride, using an ice bath or cryocooler. Add reagents slowly to control the rate of heat generation.[4]
-
-
Cause 2: Excess Catalyst: While a stoichiometric amount of Lewis acid is needed, a large excess can drive unwanted side reactions.
-
Solution: Use the minimum effective amount of catalyst. A slight excess (e.g., 1.2 equivalents) is often optimal, but large excesses should be avoided.[4]
-
Data Table: Comparison of Common Lewis Acid Catalysts
The choice of Lewis acid can significantly impact the reaction's outcome. Stronger acids are more reactive but may reduce selectivity, while milder catalysts can be more forgiving for sensitive substrates.[4]
| Catalyst | Relative Activity | Typical Reaction Conditions | Notes |
| AlCl₃ | High | Low temperature (0-25°C) | Highly effective but can promote side reactions and tarring if not carefully controlled.[4] |
| FeCl₃ | Moderate | Room temp. to moderate heat | Milder and less moisture-sensitive than AlCl₃; may offer better selectivity.[4] |
| ZnCl₂ | Moderate to Low | Higher temperatures | A good choice for activated, sensitive substrates where milder conditions are required.[4] |
| Y(OTf)₃ | Varies | Mild conditions | Identified as an effective catalyst in high-throughput screening for specific applications.[14][15] |
Part 2: Troubleshooting the Grignard Reaction Route
Synthesizing benzophenones via the reaction of a phenyl Grignard reagent with a benzoyl chloride or benzonitrile derivative is another powerful method. However, the success of this reaction hinges on the quality of the Grignard reagent itself.[16][17]
FAQ 2.1: My Grignard reaction is failing or giving a very low yield. What are the primary causes?
The highly reactive nature of Grignard reagents makes them susceptible to deactivation by trace impurities.
-
Moisture and Air Sensitivity: Grignard reagents are potent bases and nucleophiles that react rapidly with water, alcohols, and atmospheric oxygen.[16][17] This is the most common failure mode.
-
Causality: Water will protonate the Grignard reagent, quenching it and forming an inert alkane/arene.
-
Solution: All glassware must be scrupulously dried (flame-drying under vacuum or oven-drying at >120°C for several hours is standard). The reaction must be conducted under a strictly inert atmosphere (dry nitrogen or argon). Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system.[16][17][18]
-
-
Poor Quality Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which can prevent or slow the initiation of the reaction.
-
Solution: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh metal surface.[16][17] Obvious signs of a successful initiation include bubbling at the magnesium surface and the solution turning cloudy.[17]
-
-
Impure Halide: The aryl or alkyl halide used to form the reagent must be pure and dry.
-
Solution: Use freshly distilled or purchased anhydrous grade halides.
-
Visual Workflow: Optimizing Grignard Synthesis of Benzophenones
Caption: A step-by-step diagnostic chart for troubleshooting Grignard reactions.
Part 3: Troubleshooting the Oxidation of Diphenylmethane
The oxidation of diphenylmethane provides a direct route to benzophenone.[19] Low conversion rates are the most common issue with this method.
FAQ 3.1: My oxidation of diphenylmethane has low conversion. How can I improve the yield?
The efficiency of this oxidation is highly dependent on the catalytic system and reaction conditions.
-
Choice of Oxidant and Catalyst: A variety of systems can be employed, from classical stoichiometric oxidants to modern catalytic methods using air or H₂O₂. Catalytic systems are generally preferred for their efficiency and greener profile.
-
Solution: Evaluate different catalytic systems. For example, Co/MCM-41 with H₂O₂ has been reported to give a 99.1% selective formation of benzophenone.[20] A Co-Mn catalyst on an inert support using O₂ has shown 96% conversion.[21] Classical methods using chromic acid are also effective but generate stoichiometric heavy metal waste.[22][23]
-
-
Reaction Temperature: As with most reactions, temperature is a key parameter that must be optimized to balance reaction rate against side product formation.
-
Solution: Systematically screen temperatures. For air oxidation with a copper naphthenate catalyst, a gradual increase from 180°C to 220°C has been reported to be effective.[19]
-
Data Table: Comparison of Oxidation Systems for Diphenylmethane
| Starting Material | Catalyst / Reagent | Reported Yield / Conversion | Reference |
| Diphenylmethane | Copper Naphthenate / Air | 72.8% Yield | [19] |
| Diphenylmethane | MnO₂ and HNO₃ | 62% Yield (95% pure) | [19] |
| Diphenylmethane | Co-Mn catalyst on Cow bone / O₂ | 96% Conversion | [21] |
| Diphenylmethane | Co/MCM-41 / H₂O₂ | 99.1% Selectivity | [20] |
| Diphenylmethane | Chromic Acid (CrO₃/H₂SO₄) | Effective, but yield not specified | [19][22][23] |
Part 4: General Purification and Experimental Protocols
Low isolated yield is often a result of inefficient purification rather than a poor reaction.
FAQ 4.1: My crude benzophenone derivative is an oil and will not crystallize. What should I do?
This is a common purification challenge known as "oiling out." Several techniques can be used to induce crystallization.
-
Scratching: Use a glass rod to vigorously scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a pure crystal of the desired compound, add a tiny speck to the supersaturated solution to initiate crystallization.
-
Solvent Adjustment: The product may be too soluble in your current solvent system. Slowly add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until persistent cloudiness is observed, then warm slightly to redissolve and cool slowly.
-
Concentration: Carefully remove some of the solvent under reduced pressure to create a more concentrated, supersaturated solution, then attempt to cool and scratch again.
Detailed Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol is a general guideline and should be adapted for specific substrates.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (AlCl₃) (1.2 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.[24]
-
Reagent Addition: Add a solution of the aromatic substrate (1.0 eq.) and benzoyl chloride (1.1 eq.) in anhydrous DCM to the dropping funnel.[22]
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, ensuring the internal temperature does not exceed 10°C.[24] After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[22]
-
Workup: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of cold, dilute HCl (2M).[16]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[17]
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude solid by recrystallization or column chromatography.[5]
Protocol 2: General Procedure for Grignard Synthesis
This protocol requires strict anhydrous and anaerobic conditions.
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a stream of nitrogen or argon. Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine.[17]
-
Initiation: Add a small volume of anhydrous THF or diethyl ether to just cover the magnesium. In the dropping funnel, prepare a solution of the aryl bromide (e.g., bromobenzene) (1.0 eq.) in anhydrous ether/THF. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium. Gentle warming may be required to initiate the reaction.[17]
-
Grignard Formation: Once the reaction begins (bubbling, cloudiness, heat generation), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[17]
-
Reaction: Cool the freshly prepared Grignard reagent to 0°C. Add a solution of the benzoyl chloride or other electrophile (1.0 eq.) in anhydrous THF dropwise.[17]
-
Completion: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup and Purification: Cool the mixture to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl or 1 M HCl.[17] Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and purify as required.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. study.com [study.com]
- 10. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. d.web.umkc.edu [d.web.umkc.edu]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. brainly.in [brainly.in]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Ensuring the Long-Term Stability of 4-Fluoro-4'-hydroxybenzophenone
Welcome to the technical support center for 4-Fluoro-4'-hydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabilization and long-term storage of this versatile chemical intermediate. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the quality of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] Specifically, a temperature range of 2-8°C is frequently recommended.[2] The compound should be kept in a tightly sealed container to prevent moisture ingress and stored away from incompatible materials, particularly strong oxidizing agents.[3] For enhanced stability, especially for analytical standards or long-term reference samples, storage under an inert atmosphere, such as argon or nitrogen, is advisable to minimize oxidative degradation.[4]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), heat (thermal degradation), oxidizing agents, and extreme pH conditions (hydrolysis). The phenolic hydroxyl group and the benzophenone core are the most reactive sites susceptible to these environmental stressors.
Q3: I've noticed a change in the color of my this compound powder. What could be the cause?
A3: A color change, typically to a yellowish or brownish hue, is often an indicator of degradation. This can be caused by oxidation of the phenolic hydroxyl group or photodegradation upon exposure to light. It is crucial to perform an analytical assessment, such as HPLC, to determine the purity of the material before use.
Q4: Is this compound sensitive to moisture?
A4: While not extremely hygroscopic, like all fine chemicals, it is good practice to protect it from moisture. Hydrolysis is a potential degradation pathway, especially under non-neutral pH conditions. Therefore, storing it in a desiccator or a dry, tightly sealed container is recommended.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides solutions to specific problems you might encounter during the handling and storage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (2-8°C), protected from light and moisture. 2. Perform Purity Check: Analyze a fresh, unopened sample (if available) as a reference. 3. Review Handling Procedures: Avoid prolonged exposure to ambient light and atmosphere during weighing and sample preparation. |
| Poor solubility or presence of particulates | Formation of insoluble degradation products or polymers. | 1. Filter the Solution: Use a suitable syringe filter (e.g., 0.22 µm PTFE) before injection into an HPLC system to prevent column clogging. 2. Re-evaluate Purity: The presence of insoluble material strongly suggests significant degradation. A purity assessment is necessary. 3. Consider Recrystallization: For larger quantities, recrystallization from an appropriate solvent system may be an option to purify the compound, though this requires careful validation. |
| Inconsistent experimental results | Variable purity of the starting material due to ongoing degradation. | 1. Aliquot the Compound: Upon receiving a new batch, divide it into smaller, single-use aliquots to minimize repeated exposure of the bulk material to ambient conditions. 2. Establish a Re-test Date: For critical applications, establish a re-test schedule to periodically verify the purity of the stored material. |
| Discoloration of the solid material | Oxidation or photodegradation. | 1. Store Under Inert Gas: For long-term storage, flushing the container with an inert gas like argon or nitrogen can significantly reduce oxidative degradation. 2. Use Amber Vials: Store the compound in amber glass vials or wrap clear containers in aluminum foil to protect it from light. |
Understanding Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, we can infer its likely degradation pathways based on the known reactivity of benzophenones and phenolic compounds.
Potential Degradation Mechanisms:
-
Photodegradation: Benzophenones are known to be susceptible to photodegradation, especially in solution and in the presence of photosensitizers.[5][6] UV irradiation can lead to the formation of radical species and subsequent degradation products. For hydroxylated benzophenones, photodegradation can be influenced by the solvent and pH.[6][7]
-
Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[8][9][10] This can lead to the formation of colored quinone-type structures or further cleavage of the aromatic ring.
-
Hydrolysis: Under strong acidic or basic conditions, the ether linkage in related methoxy-benzophenones is susceptible to cleavage. While this compound does not have an ether linkage, extreme pH could potentially facilitate other degradative reactions. Studies on parabens (esters of 4-hydroxybenzoic acid) show that hydrolysis is a key degradation pathway outside of a pH range of 4-8.[11]
-
Thermal Degradation: High temperatures can accelerate oxidative degradation and potentially lead to decomposition. Studies on other benzophenone derivatives have investigated their thermal stability.[12]
Visualizing Potential Degradation
The following diagram illustrates a simplified, hypothetical degradation pathway for this compound based on the principles discussed above.
Caption: Hypothetical degradation pathways of this compound.
Experimental Protocols: Stability-Indicating HPLC Method
To accurately assess the stability of this compound and quantify any degradation products, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The following protocol is a starting point based on methods developed for related benzophenone derivatives.[13][14]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic or phosphoric acid) |
| Gradient | Start with a higher aqueous percentage and gradually increase the organic phase to elute potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 287 nm) |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
A forced degradation study is crucial to demonstrate the stability-indicating nature of the analytical method and to understand the degradation profile of the molecule.[15]
a. Preparation of Stock Solution:
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
b. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a defined period.
c. Sample Analysis:
After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Workflow for Stability Testing
Caption: Experimental workflow for a forced degradation study.
References
- 1. 4-Hydroxybenzophenone | 1137-42-4 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. 4-Hydroxybenzophenone | 1137-42-4 | FH24312 | Biosynth [biosynth.com]
- 4. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 7. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
- 15. biomedres.us [biomedres.us]
Technical Support Center: Purifying 4-Fluoro-4'-hydroxybenzophenone via Column Chromatography
Welcome to the technical support guide for the purification of 4-Fluoro-4'-hydroxybenzophenone. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the methodology, enabling you to troubleshoot issues effectively and adapt the procedure to your specific needs. This guide is structured to address common questions and challenges encountered during the column chromatography of this moderately polar aromatic ketone.
Section 1: Foundational Knowledge - Understanding the "Why"
Before starting any purification, understanding the physicochemical properties of the target molecule is paramount. This knowledge informs every decision, from solvent selection to troubleshooting.
FAQ: What are the critical properties of this compound to consider for chromatography?
This compound (MW: 216.21 g/mol ) is a crystalline solid with a melting point between 168-171°C.[1] Its structure contains three key features that dictate its chromatographic behavior:
-
A Benzophenone Backbone: This provides a relatively nonpolar, aromatic core.
-
A Fluoro Group: The fluorine atom is electronegative but has a minimal impact on the overall polarity compared to the hydroxyl group.
-
A Phenolic Hydroxyl (-OH) Group: This is the most influential functional group. It is polar and acidic, capable of strong hydrogen bonding. This group will interact strongly with the polar stationary phase (silica gel), which is the primary cause of a common purification issue: peak tailing.[2] Its topological polar surface area (TPSA) of 37.3 Ų confirms its moderate polarity.[3]
FAQ: Why is normal-phase column chromatography the right choice for this purification?
Normal-phase chromatography, which utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase, is exceptionally well-suited for separating compounds with moderate polarity like this compound from less-polar starting materials or non-polar byproducts often present in a crude reaction mixture. The principle is based on competitive adsorption; more polar compounds adsorb more strongly to the silica gel and therefore elute later.[4]
Section 2: The Core Protocol - A Step-by-Step Guide
This section details a robust, field-proven protocol for the purification of this compound. The process begins with analytical thin-layer chromatography (TLC) to establish the optimal solvent conditions before scaling up to a preparative column.
Experimental Workflow Diagram
Caption: Workflow for purifying this compound.
Key Parameters Summary
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard for flash chromatography, providing a good balance of resolution and flow rate.[4] |
| Mobile Phase System | Hexane/Ethyl Acetate | A versatile solvent system. Dichloromethane can be substituted for ethyl acetate for different selectivity. |
| Mobile Phase Modifier | 0.5 - 1.0% Acetic Acid | Crucial addition. This suppresses the deprotonation of the phenolic -OH group, preventing strong interaction with silica and minimizing tailing.[2][5] |
| Target TLC Rf Value | 0.15 - 0.35 | This range ensures good separation on the column without requiring excessively large solvent volumes.[6][7] |
| Elution Mode | Gradient Elution | Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration. This provides sharper peaks and faster elution for more retained impurities.[8][9] |
| Sample Loading | Dry Loading | Recommended. The compound's moderate polarity can make it difficult to dissolve in a minimal amount of a low-polarity starting eluent.[10] |
Detailed Step-by-Step Protocol
Step 1: Thin-Layer Chromatography (TLC) for Method Development
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 7:3). Remember to add 0.5-1% acetic acid to each solvent mixture.
-
Dissolve a small amount of your crude material in a suitable solvent (like ethyl acetate or dichloromethane).
-
Spot the crude mixture on a TLC plate and develop it in one of the prepared chambers.
-
Visualize the plate under UV light (254 nm). The desired solvent system is the one that gives your target compound an Rf value between 0.15 and 0.35, with good separation from impurities.[6][7]
-
The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[11][12]
Step 2: Column Preparation (Slurry Packing)
-
Select a column of appropriate size (a good rule of thumb is to use 40-100g of silica for every 1g of crude material).
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc + 0.5% acetic acid).
-
Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
Step 3: Sample Preparation and Loading (Dry Loading)
-
Dissolve your crude material (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add 2-3g of silica gel to this solution and mix well.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[10]
-
Carefully add this silica-adsorbed sample to the top of the packed column bed, creating a uniform layer.
-
Gently add a protective layer of sand on top of the sample layer.
Step 4: Elution and Fraction Collection
-
Carefully add your starting eluent to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or flasks). Use gentle air pressure ("flash chromatography") to maintain a steady flow rate.
-
Start with a low-polarity mobile phase. After several column volumes, gradually increase the polarity by increasing the percentage of ethyl acetate. For example:
-
Column Volumes 1-3: 10% Ethyl Acetate in Hexane (+ modifier)
-
Column Volumes 4-6: 15% Ethyl Acetate in Hexane (+ modifier)
-
Column Volumes 7-10: 20% Ethyl Acetate in Hexane (+ modifier)
-
-
This gradient approach ensures that less polar impurities elute first, followed by your product, and finally, more polar impurities.[8][13]
Step 5: Analysis and Product Isolation
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the fractions that show a single, pure spot corresponding to your product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses specific issues in a Q&A format.
Problem: My product is "tailing" or "streaking" down the column, leading to broad fractions and poor separation.
-
Cause: This is the most common issue for phenolic compounds like this compound. The acidic proton of the hydroxyl group engages in a strong, sometimes irreversible, interaction with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This causes molecules to "stick" and elute slowly and unevenly.[2][14]
-
Solution: The most effective solution is to suppress this interaction by modifying the mobile phase. Add a small amount (0.5-1.0%) of a weak acid, such as acetic acid , to your eluent (both hexane and ethyl acetate). The acid protonates the silica surface, reducing the interaction sites for your phenolic compound and resulting in sharper, more symmetrical bands.[5]
Problem: My compound is not eluting from the column, even after I significantly increased the solvent polarity.
-
Cause 1: Insufficient Polarity. Your mobile phase may still not be polar enough.
-
Solution 1: Try a more polar solvent system. If you are using hexane/ethyl acetate, consider switching to dichloromethane/methanol.
-
Cause 2: On-Column Decomposition. The compound may be unstable on silica gel.[15]
-
Solution 2: Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, decomposition is likely. In this case, consider using a less acidic stationary phase like alumina or a reversed-phase C18 column.
Problem: The separation between my product and an impurity is poor (overlapping bands).
-
Cause 1: Inappropriate Solvent System. The chosen eluent may not provide adequate selectivity for the two compounds.
-
Solution 1: Re-evaluate your TLC. Try different solvent systems. For example, replacing ethyl acetate with dichloromethane or adding a small percentage of methanol can alter the selectivity and may improve separation.
-
Cause 2: Column Overload. You may have loaded too much crude material for the amount of silica used.[14]
-
Solution 2: Reduce the amount of sample loaded or increase the column diameter and amount of silica gel. The mass of the crude sample should ideally be 1-2% of the mass of the silica gel for difficult separations.
Problem: I recovered less material than I expected. Where did my compound go?
-
Cause 1: Irreversible Adsorption. As mentioned, strong interaction with the silica gel can lead to some material never eluting from the column, especially if a mobile phase modifier was not used.
-
Solution 1: Always use an acidic modifier for this specific compound. If the run is complete, you can try flushing the column with a very polar solvent like 10% methanol in dichloromethane to recover any remaining material, though its purity may be compromised.
-
Cause 2: Compound Eluted Undetected. The fractions may be too dilute to see on a TLC plate by UV alone.[15]
-
Solution 2: Try concentrating a few fractions you suspect might contain the product and re-running the TLC. Also, consider using a more sensitive visualization method, such as staining with potassium permanganate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. biotage.com [biotage.com]
- 9. mastelf.com [mastelf.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. studymind.co.uk [studymind.co.uk]
- 12. hix.ai [hix.ai]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. benchchem.com [benchchem.com]
- 15. Chromatography [chem.rochester.edu]
Preventing degradation of 4-Fluoro-4'-hydroxybenzophenone during reaction
Welcome to the technical support center for 4-Fluoro-4'-hydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to prevent its degradation and ensure the success of your reactions.
I. Understanding the Molecule: Why Degradation is a Concern
This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like poly(arylene ether ketones).[1][2] Its utility stems from the presence of three key functional groups: a ketone, a phenol, and a fluorinated aromatic ring. However, the reactivity of the phenolic hydroxyl group makes the molecule susceptible to degradation under various reaction conditions.
The primary modes of degradation involve the phenolic hydroxyl group, which can undergo oxidation, unwanted electrophilic substitution on the activated ring, or ether cleavage if protected.[3] Understanding these pathways is crucial for designing robust synthetic routes.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: My reaction is turning dark, and I'm seeing multiple spots on my TLC plate.
Potential Cause: Oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be accelerated by air, transition metals, or strong oxidizing agents. This often leads to the formation of colored quinone-type byproducts.
Solutions:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or deoxygenated solvents to remove dissolved oxygen and trace metal impurities.
-
Avoid Strong Oxidants: Be mindful of the oxidizing potential of your reagents. If an oxidation step is necessary elsewhere in the molecule, the phenol group must be protected.
Issue 2: I'm getting a mixture of isomers, with substitution at the wrong position on the phenol ring.
Potential Cause: Unwanted electrophilic aromatic substitution. The hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions of the benzene ring.[3] Since the para position is already substituted, reactions with electrophiles can lead to undesired substitution at the ortho position.
Solutions:
-
Protecting the Phenol: The most effective strategy is to protect the hydroxyl group. This temporarily masks its activating effect, preventing side reactions.[3]
-
Control of Reaction Conditions: In some cases, careful control of temperature and stoichiometry can favor the desired reaction. However, protection is generally more reliable.
Issue 3: I'm attempting a reaction that requires a strong base, but my starting material is being consumed and I'm not getting the desired product.
Potential Cause: Deprotonation of the phenol. The phenolic proton is acidic and will be abstracted by strong bases. This forms a phenoxide ion, which can alter the desired reaction pathway or lead to decomposition.
Solutions:
-
Protecting Group Strategy: Protect the hydroxyl group with a group that is stable to strong bases, such as a methyl or benzyl ether.[3]
-
Choice of Base: If possible, use a milder base that is selective for the desired transformation without deprotonating the phenol.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to protect the hydroxyl group of this compound?
The choice of protecting group depends on the subsequent reaction conditions. Here is a comparison of common choices:
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| Methyl Ether | Methyl iodide, Dimethyl sulfate | Strong acids (e.g., HBr, BBr3) | Stable to bases, mild acids, and many oxidizing/reducing agents. |
| Benzyl Ether | Benzyl bromide, Benzyl chloride | Hydrogenolysis (H2, Pd/C) | Stable to acids and bases. |
| Silyl Ethers (e.g., TBDMS) | TBDMSCl, Imidazole | Fluoride ion (e.g., TBAF) | Stable to bases, but labile to acids. |
| Acetal (e.g., MEM, THP) | MEMCl, THP dihydropyran | Acidic conditions | Resistant to bases.[3] |
Expert Insight: For general robustness, a methyl or benzyl ether is often a good choice. Silyl ethers are useful when mild, non-acidic deprotection is required.
Q2: I need to perform a Friedel-Crafts acylation on the fluorinated ring. Do I need to protect the hydroxyl group?
Yes, it is highly recommended. The Lewis acid catalyst (e.g., AlCl3) required for Friedel-Crafts acylation can complex with the phenolic hydroxyl group, deactivating the ring system and potentially leading to undesired side reactions or decomposition.[4][5] Protecting the phenol as an ether will prevent this complication.[3]
IV. Key Experimental Protocols
Protocol 1: Protection of this compound as a Methyl Ether
This protocol provides a standard procedure for methylating the phenolic hydroxyl group.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K2CO3)
-
Methyl Iodide (CH3I)
-
Anhydrous Acetone
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
To a solution of this compound in anhydrous acetone, add 1.5 equivalents of anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1.2 equivalents of methyl iodide dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methylated product.
Protocol 2: Deprotection of a Methyl Ether Protecting Group
This protocol describes the cleavage of a methyl ether to regenerate the phenol.
Materials:
-
4-Fluoro-4'-methoxybenzophenone
-
Boron Tribromide (BBr3)
-
Anhydrous Dichloromethane (DCM)
-
Schlenk flask or similar apparatus for handling air-sensitive reagents
-
Ice bath
Procedure:
-
Dissolve the methylated starting material in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of BBr3 in DCM (typically 1 M, 1.1-1.5 equivalents) dropwise.
-
Stir the reaction at 0°C for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to obtain the deprotected product.
V. Visualizing Reaction Pathways
Diagram 1: Degradation Pathways of this compound
Caption: Potential degradation and side-reaction pathways.
Diagram 2: Protective Group Strategy Workflow
Caption: General workflow for using a protecting group strategy.
VI. References
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. --INVALID-LINK--
-
European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones (EP 0128693 B1). --INVALID-LINK--
-
Wuts, P. G. M., & Greene, T. W. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
-
ResearchGate. (n.d.). Protection for Phenols and Catechols. --INVALID-LINK--
-
Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of 4-hydroxybenzophenones (EP0128693B1). --INVALID-LINK--
-
European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones (EP 0128693 A2). --INVALID-LINK--
-
ChemBK. (2024). This compound. --INVALID-LINK--
-
Apollo Scientific. (2023). This compound [Safety Data Sheet]. --INVALID-LINK--
-
SynArchive. (n.d.). Protecting Groups List. --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. --INVALID-LINK--
-
Fisher Scientific. (2024). 4-Chloro-4'-hydroxybenzophenone [Safety Data Sheet]. --INVALID-LINK--
-
Arora, P. K., & Bae, H. (2014). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. Applied and Environmental Microbiology, 80(21), 6684-6691. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. --INVALID-LINK--
-
Wikipedia. (n.d.). Friedel–Crafts reaction. --INVALID-LINK--
References
Technical Support Center: Solvent Selection for Efficient 4-Fluoro-4'-hydroxybenzophenone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Fluoro-4'-hydroxybenzophenone. This document provides in-depth, field-proven insights for researchers, chemists, and drug development professionals. We will move beyond simple protocols to explain the critical role of solvent selection in navigating the complexities of the Friedel-Crafts acylation of phenols, helping you troubleshoot common issues and optimize your reaction for yield and purity.
The Synthetic Challenge: C-Acylation vs. O-Acylation
The synthesis of this compound, a valuable intermediate for pharmaceuticals and advanced materials[1], is typically achieved via the Friedel-Crafts acylation of phenol with 4-fluorobenzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).
However, phenols are bidentate nucleophiles, meaning they can react at two sites[2]. This creates a fundamental challenge:
-
C-Acylation (Carbon Acylation): The desired reaction, where the acyl group attaches to the aromatic ring to form a hydroxyaryl ketone. This is an electrophilic aromatic substitution.
-
O-Acylation (Oxygen Acylation): A competing and often kinetically favored reaction where the acyl group attaches to the phenolic oxygen, forming a phenyl ester[3][4]. This is a nucleophilic acyl substitution.
The choice of solvent is a critical parameter that can steer the reaction toward the desired C-acylated product.
Caption: Competing pathways in the Friedel-Crafts acylation of phenol.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding solvent selection and reaction optimization.
Q1: My Friedel-Crafts acylation is failing or giving very low yields. What's the most likely cause?
A1: The two most common culprits are competitive O-acylation and Lewis acid deactivation[3]. The lone pair of electrons on the phenolic oxygen can coordinate with the AlCl₃ catalyst, forming a complex that deactivates both the catalyst and the aromatic ring towards the desired electrophilic substitution[2][4]. Furthermore, O-acylation is often faster than C-acylation, consuming your starting material to form a stable phenyl ester intermediate[3].
Q2: How does solvent choice directly influence the ortho/para isomer ratio?
A2: Solvent polarity plays a key role in determining the regioselectivity of the reaction, which often operates under a kinetic versus thermodynamic control paradigm[5].
-
Non-polar solvents (e.g., carbon disulfide (CS₂), dichloromethane) tend to favor the ortho isomer. This is the kinetically controlled product, which forms faster.
-
Polar solvents (e.g., nitrobenzene) favor the formation of the more stable para isomer (our desired product)[6]. The polar environment helps stabilize the reaction intermediates leading to the thermodynamically favored product.
Q3: Why is nitrobenzene a classic solvent for this reaction, and what are its drawbacks?
A3: Nitrobenzene is often cited for several reasons:
-
Inertness: The nitro group is strongly electron-withdrawing, deactivating the benzene ring to the point where it does not undergo Friedel-Crafts acylation itself, preventing it from being consumed as a substrate[7][8][9].
-
High Polarity: It effectively dissolves the reactants and the AlCl₃ complexes, and its polarity favors the formation of the desired para product[6].
-
High Boiling Point (211 °C): Allows for a wide range of reaction temperatures[8].
The primary drawback is its significant toxicity. It is a hazardous substance that requires stringent handling protocols.
Q4: What are safer, more practical solvent alternatives to nitrobenzene and CS₂?
A4: Given the hazards of nitrobenzene and the high flammability and toxicity of carbon disulfide[9], many processes now use alternative solvents:
-
Chlorinated Solvents: 1,2-dichloroethane (DCE) is a common choice. It offers good solubility for the reaction components and is less reactive than dichloromethane (DCM) or chloroform[10]. A patented method for preparing 4-hydroxybenzophenone specifically uses 1,2-dichloroethane[11].
-
Excess Reactant: Using a large excess of a liquid reactant, such as fluorobenzene, can serve as the solvent. This simplifies the reaction mixture and downstream processing[12].
-
High-Boiling Point Inert Solvents: For reactions requiring high temperatures, solvents like 1,2,4-trichlorobenzene have been used effectively in patented procedures for this compound synthesis[12][13].
Q5: I suspect O-acylation is my main problem. Can I use this to my advantage?
A5: Yes. The formation of the O-acylated ester can be leveraged through the Fries Rearrangement . This powerful strategy involves two distinct steps:
-
Esterification (O-acylation): First, you intentionally form the phenyl ester under conditions that favor O-acylation (e.g., lower catalyst concentration).
-
Rearrangement: The isolated ester is then treated with a Lewis acid, often at a higher temperature, to induce rearrangement of the acyl group from the oxygen to the carbon of the aromatic ring, yielding the desired hydroxyaryl ketone[3][5][14]. The temperature of this step can also be used to control the ortho/para selectivity[3].
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Yield of this compound
| Potential Cause | Diagnostic Check | Suggested Solution |
| Dominant O-Acylation | Analyze crude product via TLC, IR, or ¹H NMR. Look for the characteristic ester carbonyl stretch (~1735 cm⁻¹) or the absence of a broad -OH peak. | Strategy 1 (Direct): Increase the molar ratio of AlCl₃ to phenol to >1:1. An excess of Lewis acid promotes C-acylation or in-situ Fries rearrangement[2][3]. Strategy 2 (Indirect): Adopt a two-step Fries Rearrangement. Isolate the ester and then subject it to rearrangement conditions (e.g., heat with AlCl₃ in a high-boiling solvent)[5][15]. |
| Catalyst Deactivation | Reaction stalls; starting material remains even after extended time. Ensure all glassware is oven-dried and reagents are anhydrous. | Use a fresh, high-purity, anhydrous grade of AlCl₃. Because the product ketone also complexes with AlCl₃, a stoichiometric amount or more is generally required for the reaction to proceed to completion[16]. |
| Poor Reagent Solubility | Reactants do not fully dissolve, forming a heterogeneous slurry that reacts poorly. | Switch to a more effective solvent. If using a non-polar solvent like DCM, consider changing to 1,2-dichloroethane or nitrobenzene for improved solubility of the reaction complex[6][11]. |
Problem 2: High Contamination with 2-Fluoro-4'-hydroxybenzophenone (ortho-isomer)
| Potential Cause | Diagnostic Check | Suggested Solution |
| Kinetic Control | The reaction is run at a low temperature in a non-polar solvent (e.g., CS₂, DCM). | Strategy 1 (Solvent Change): Switch to a more polar solvent like nitrobenzene or 1,2-dichloroethane. This will stabilize the transition state leading to the para product[6]. Strategy 2 (Temperature Change): Increase the reaction temperature. Higher temperatures provide the energy to overcome the barrier to the more stable thermodynamic para product. This is a key principle of the Fries rearrangement as well[3][5]. |
Solvent Selection & Isomer Control Summary
| Solvent | Relative Polarity | Boiling Point (°C) | Typical Outcome | Safety Considerations |
| Carbon Disulfide (CS₂) | Non-polar | 46 | Favors ortho (Kinetic Product) | Highly flammable, highly toxic |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Often favors ortho (Kinetic Product) | Volatile, suspected carcinogen |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | 84 | Good balance, can favor para | Toxic, probable carcinogen |
| Nitrobenzene | Polar Aprotic | 211 | Strongly favors para (Thermodynamic) | Highly toxic, readily absorbed through skin |
| Fluorobenzene (as solvent) | Non-polar | 85 | Varies with conditions | Flammable, irritant |
Visualizing the Solvent Selection Process
The following decision tree can guide your choice of solvent system based on experimental goals and constraints.
Caption: Decision workflow for solvent selection.
Recommended Experimental Protocol
This protocol is adapted from established industrial methods and prioritizes yield, purity, and the use of moderately safer solvents[12][13].
Objective: Synthesize this compound via Friedel-Crafts acylation.
Materials:
-
4-Hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Fluorobenzene
-
1,2,4-Trichlorobenzene (solvent)
-
Dimethylformamide (DMF, catalyst for acid chloride formation)
-
Hydrochloric acid (for workup)
-
Ethanol and Water (for recrystallization)
Procedure:
-
Acid Chloride Formation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 4-hydroxybenzoic acid (1.0 eq), 1,2,4-trichlorobenzene (as solvent), and a catalytic amount of DMF.
-
Add thionyl chloride (1.1 eq) dropwise at room temperature.
-
Heat the mixture gently (e.g., 65-90°C) for 1-2 hours until the evolution of HCl and SO₂ gas ceases. The reaction mixture now contains the intermediate 4-hydroxybenzoyl chloride.
-
Friedel-Crafts Acylation: Cool the mixture to 0-5°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.2 eq). Caution: The addition is exothermic.
-
After the addition is complete, add fluorobenzene (3.0 eq or more) dropwise, maintaining the low temperature.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to 80-120°C for several hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with water until the washings are neutral.
-
Purification: The crude solid can be purified by recrystallization. A common method is to dissolve the solid in hot ethanol, add water until turbidity is observed, and then allow it to cool slowly to crystallize[12]. An alternative is to dissolve the crude product in aqueous sodium hydroxide solution, filter to remove insoluble impurities, and then re-precipitate the product by acidifying the filtrate with HCl[12].
-
Dry the purified white to off-white solid under vacuum to yield this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Explain the reactivity of nitrobenzene in Friedel-Crafts acylation Discu.. [askfilo.com]
- 8. Why is nitrobenzene commonly used as a solvent in Friedel-Crafts acylatio.. [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sciencemadness Discussion Board - Alternative friedel craft solvents - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
- 14. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Fries Rearrangement [sigmaaldrich.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
How to handle hygroscopic reagents in 4-hydroxybenzophenone synthesis
Welcome to the Technical Support Center for the synthesis of 4-hydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic process, with a particular focus on the proper handling of hygroscopic reagents. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice needed to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the synthesis of 4-hydroxybenzophenone, especially when dealing with moisture-sensitive materials.
Q1: My 4-hydroxybenzophenone synthesis is resulting in a very low yield. What are the most likely causes related to reagents?
A1: Low yields in this synthesis, which often employs a Friedel-Crafts acylation, can frequently be traced back to the deactivation of the Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1] AlCl₃ is highly hygroscopic and reacts violently with water.[2][3] Any moisture present in your reagents, solvent, or glassware will consume the catalyst, rendering it inactive for the reaction.[1] It's also crucial to use a stoichiometric amount of the catalyst, as the product ketone can form a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[1][4]
Q2: I've noticed a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired para-substituted product?
A2: The formation of the ortho-isomer (2-hydroxybenzophenone) is a common side reaction.[5] Lowering the reaction temperature generally favors the formation of the para-isomer.[5] The choice of solvent can also influence the ortho/para ratio. For instance, using a non-polar solvent like carbon disulfide can enhance para-selectivity.
Q3: My final product is discolored. What are the likely impurities and how can I remove them?
A3: Discoloration often points to the presence of side products or residual starting materials.[5] Common culprits include the ortho-isomer and polymeric materials.[5] Purification is typically achieved through recrystallization from a suitable solvent system, such as a toluene or an ethanol-water mixture.[5][6] In some instances, treating the reaction mixture with activated carbon during the workup can help to remove colored impurities.[5]
Q4: Can I use a different catalyst besides aluminum chloride to avoid handling such a hygroscopic and reactive substance?
A4: Yes, several alternatives to aluminum chloride exist. For certain activated aromatic rings, milder Lewis acids like zinc(II) salts or Brønsted acids can be effective. Some methods even utilize a combination of methanesulfonic acid and polyphosphoric acid.[5] Additionally, solid acid catalysts, such as K-10 clay supported metal chlorides, have been explored as more eco-friendly and easier-to-handle options.
Troubleshooting Guide: Handling Hygroscopic Reagents
This section provides a more detailed, scenario-based approach to troubleshooting common issues arising from the use of hygroscopic reagents in the synthesis of 4-hydroxybenzophenone.
Scenario 1: The reaction fails to initiate or proceeds very slowly.
-
Potential Cause: Deactivation of the aluminum chloride catalyst due to moisture.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a freshly opened bottle of anhydrous aluminum chloride. If the reagent has been opened previously, it may have absorbed atmospheric moisture.
-
Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use to remove any adsorbed water.[7] Solvents must be rigorously dried using appropriate drying agents.[8][9]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[10] While not always strictly necessary for every Friedel-Crafts acylation, it is a good practice, especially in humid environments.[10]
-
Scenario 2: The reaction mixture turns dark and produces a significant amount of tar-like material.
-
Potential Cause: The reaction temperature is too high, leading to side reactions and decomposition.
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. While some reactions require heating, excessive temperatures can be detrimental.[1] For many Friedel-Crafts acylations, initial cooling followed by a gradual warming to room temperature or gentle heating is optimal.
-
Order of Addition: The order in which reagents are added is critical. Typically, the aluminum chloride is suspended in the solvent, followed by the slow addition of the acylating agent, and finally the dropwise addition of the phenol solution at a controlled temperature.[6][11]
-
Scenario 3: The product yield is inconsistent between batches.
-
Potential Cause: Variable moisture content in the reagents or environment.
-
Troubleshooting Steps:
Experimental Protocols
Protocol 1: Rigorous Drying of Solvents
-
Pre-drying: For solvents like dichloromethane, pre-drying with a less reactive drying agent like anhydrous calcium chloride can remove the bulk of the water.[9]
-
Final Drying: The choice of a final drying agent depends on the solvent. For many common organic solvents, activated 3Å molecular sieves are effective.[8] For others, distillation from a more reactive drying agent like calcium hydride may be necessary.[8]
-
Verification: The water content of the dried solvent can be quantitatively determined using Karl Fischer titration.[8]
Protocol 2: Synthesis of 4-Hydroxybenzophenone via Friedel-Crafts Acylation
This is a generalized procedure and may require optimization.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1-1.5 equivalents) in a dry solvent such as 1,2-dichloroethane or chlorobenzene.[6][11]
-
Acylating Agent Addition: Cool the suspension in an ice bath. Slowly add benzoyl chloride (1.0-1.1 equivalents) dropwise to the stirred suspension.
-
Phenol Addition: In the dropping funnel, prepare a solution of phenol (1.0 equivalent) in the same dry solvent. Add this solution dropwise to the reaction mixture while maintaining the low temperature.[6][11]
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature before gradually warming to the desired reaction temperature (e.g., 20-25°C or higher, depending on the specific procedure) and continue stirring for several hours.[6][11]
-
Workup: Carefully quench the reaction by pouring the mixture into a stirred ice-water mixture.[6] The crude product will precipitate and can be collected by filtration.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like toluene.[6]
Data Summaries
Table 1: Properties of Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Efficiency | Comments |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Low | Good for pre-drying; easy to filter.[13] |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | High | Fine powder, may require filtration.[13][14] |
| Anhydrous Calcium Chloride (CaCl₂) | High | Medium | Medium | Inexpensive; can form complexes with some functional groups.[9] |
| 3Å Molecular Sieves | Medium | Medium | Very High | Excellent for achieving very low water content.[8] |
| Calcium Hydride (CaH₂) | Low | Medium | Very High | Reacts with water to produce H₂ gas; suitable for drying hydrocarbons and ethers.[9] |
Visual Guides
Diagram 1: Workflow for Handling Hygroscopic Reagents
Caption: Workflow for handling hygroscopic reagents.
Diagram 2: Troubleshooting Low Yield in 4-Hydroxybenzophenone Synthesis
Caption: Troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM) - SUU [suu.edu]
- 3. nj.gov [nj.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 10. Moisture killing a Friedel-Crafts Acylation? [bromicacid.com]
- 11. Preparation of 4-hydroxy benzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Fluoro-4'-hydroxybenzophenone for Advanced Research Applications
Introduction: The Significance of 4-Fluoro-4'-hydroxybenzophenone in Modern Chemistry
This compound is a versatile ketone that serves as a critical building block in the synthesis of a wide range of high-performance materials and biologically active molecules.[1] Its unique molecular architecture, featuring a hydroxyl group for further functionalization and a fluorine atom that can enhance metabolic stability and binding affinity, makes it an invaluable intermediate.[1] This compound is a key precursor in the production of poly(arylene ether ketones) (PAEKs), a class of high-performance thermoplastics known for their exceptional thermal and chemical stability.[2][3] Furthermore, its utility extends to the pharmaceutical and agrochemical industries, where it is employed in the development of novel therapeutic agents and crop protection chemicals.[1] Given its importance, the efficient and scalable synthesis of this compound is a subject of considerable interest to the scientific community. This guide provides a comparative analysis of the most common synthetic routes to this important compound, with a focus on experimental data, reaction mechanisms, and practical considerations for laboratory and industrial applications.
Method 1: Friedel-Crafts Acylation of Fluorobenzene with 4-Hydroxybenzoic Acid
The Friedel-Crafts acylation is a classic and widely utilized method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[4][5] In the context of this compound synthesis, a particularly effective approach involves the reaction of fluorobenzene with 4-hydroxybenzoic acid in the presence of a Lewis acid catalyst.[2][6]
Reaction Mechanism and Causality of Experimental Choices
This "one-pot" process is believed to proceed through the in-situ formation of poly(4-oxybenzoyl) from 4-hydroxybenzoic acid, which is then reacted with fluorobenzene.[3][6] The initial step involves the activation of 4-hydroxybenzoic acid with thionyl chloride, which converts the carboxylic acid to a more reactive acyl chloride. The subsequent addition of a Lewis acid, typically aluminum chloride (AlCl₃), facilitates the electrophilic aromatic substitution reaction.[2][6] The choice of an inert solvent like 1,2-dichlorobenzene or using an excess of fluorobenzene as both reactant and solvent is crucial to ensure a homogeneous reaction mixture and to moderate the reactivity of the Lewis acid.[2] The high yield and selectivity of this method are attributed to the controlled generation of the acylating agent and the directing effects of the substituents on the aromatic rings.
Reaction Scheme: Friedel-Crafts Acylation
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
The following protocol is a representative example of the Friedel-Crafts acylation method for synthesizing this compound, adapted from patented procedures.[2][6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4-hydroxybenzoic acid (0.5 mol) in fluorobenzene (400 cm³).
-
Activation: Heat the suspension to 60°C with stirring under a nitrogen atmosphere. Add dimethylformamide (1 cm³) and then slowly add thionyl chloride (0.55 mol) over 30 minutes.
-
Acylation: Heat the mixture to 85°C and stir for 2 hours. Cool the reaction mixture to room temperature.
-
Catalyst Addition: In a separate, larger flask, add anhydrous aluminum chloride (1.5 mol) to the cooled reaction mixture in portions, while maintaining the temperature below 25°C with an ice bath.
-
Reaction: After the addition is complete, heat the mixture to 50-60°C and stir for 3 hours.
-
Workup: Cool the reaction mixture and slowly pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: The precipitated solid is filtered, washed with water until the washings are acid-free, and then dried. Further purification can be achieved by recrystallization from aqueous ethanol.
Performance Data
| Parameter | Value | Source |
| Yield | 89-94% | [2][6] |
| Purity | >97% | [2][6] |
| Key Byproduct | 2-Fluoro-4'-hydroxybenzophenone (<2%) | [2][6] |
Method 2: Acylation of Phenol with 4-Fluorobenzoic Acid
An alternative, though less common for industrial-scale production, is the direct acylation of phenol with 4-fluorobenzoic acid. This method typically requires a strong acid catalyst and dehydrating agent, such as anhydrous hydrogen fluoride (HF), often in combination with boron trifluoride (BF₃).[2][6]
Reaction Mechanism and Causality of Experimental Choices
In this reaction, hydrogen fluoride serves as both the catalyst and the solvent. It protonates the carbonyl oxygen of 4-fluorobenzoic acid, increasing its electrophilicity. The activated acylium ion then attacks the electron-rich phenol ring, leading to the formation of the benzophenone product. The primary drawback of this method lies in the hazardous nature of anhydrous hydrogen fluoride, which is highly corrosive and requires specialized handling and equipment.[2][6] Furthermore, the starting material, 4-fluorobenzoic acid, is significantly more expensive than 4-hydroxybenzoic acid.[6]
Workflow: Synthesis via Phenol Acylation
Caption: General workflow for the synthesis of this compound.
Performance and Limitations
While this method can provide high yields and good selectivity, the significant safety and cost disadvantages make it less attractive for large-scale synthesis.[2][6] The corrosive nature of the HF/BF₃ medium also presents challenges for reactor materials.
Method 3: Fries Rearrangement of Phenyl 4-Fluorobenzoate
The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[3][6] For the synthesis of this compound, this would involve the rearrangement of phenyl 4-fluorobenzoate.
Reaction Mechanism and Plausibility
The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This is followed by the cleavage of the ester bond to form an acylium ion, which then acts as an electrophile and attacks the aromatic ring of the phenoxy group. The reaction typically yields a mixture of ortho and para isomers, with the para product being favored at lower reaction temperatures. The main challenge in this approach is the synthesis of the starting phenyl 4-fluorobenzoate and the potential for the formation of isomeric byproducts, which can complicate purification.
Comparative Summary and Recommendations
| Synthesis Method | Key Advantages | Key Disadvantages | Recommended For |
| Friedel-Crafts Acylation of Fluorobenzene with 4-Hydroxybenzoic Acid | High yield and purity, cost-effective starting materials, "one-pot" process, safer reagents | Requires a stoichiometric amount of Lewis acid | Large-scale industrial production and laboratory synthesis where high efficiency is desired. |
| Acylation of Phenol with 4-Fluorobenzoic Acid | High yield and selectivity | Use of hazardous and corrosive anhydrous HF, expensive starting material | Specialized applications where the use of HF is feasible and the cost of the starting material is not a primary concern. |
| Fries Rearrangement of Phenyl 4-Fluorobenzoate | Utilizes a classic named reaction | Potential for isomeric byproduct formation, requires synthesis of the starting ester | Exploratory laboratory synthesis and academic studies of reaction mechanisms. |
For researchers and drug development professionals seeking a reliable, high-yielding, and scalable synthesis of this compound, the Friedel-Crafts acylation of fluorobenzene with 4-hydroxybenzoic acid is the most recommended method.[2][3][6] Its operational simplicity, use of readily available and less hazardous materials, and excellent performance make it the superior choice for producing this valuable intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
A Guide to Spectroscopic Differentiation of 4-Fluoro-4'-hydroxybenzophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Positional Isomerism
4-Fluoro-4'-hydroxybenzophenone is a versatile ketone scaffold utilized in diverse fields, from the development of UV-absorbing materials to a key intermediate in pharmaceutical synthesis.[1] As with many disubstituted aromatic compounds, the precise location of the fluoro and hydroxyl functional groups on the benzophenone core is critical. Positional isomers, while sharing the same molecular formula and weight, can exhibit vastly different chemical reactivities, biological activities, and toxicological profiles. Consequently, the unambiguous identification and differentiation of these isomers are paramount for quality control, regulatory compliance, and ensuring the efficacy and safety of final products.
This guide provides an in-depth spectroscopic comparison of this compound and its key positional isomers. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) Spectroscopy, alongside Mass Spectrometry (MS), can serve as powerful tools for definitive structural elucidation. The causality behind the observed spectral differences will be explained, grounded in the fundamental principles of chemical structure and substituent effects.
The primary isomers under comparison are:
-
This compound (4,4'-isomer)
-
2-Fluoro-4'-hydroxybenzophenone (2,4'-isomer)
-
3-Fluoro-4'-hydroxybenzophenone (3,4'-isomer)
-
4-Fluoro-2'-hydroxybenzophenone (4,2'-isomer)
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Assignment
NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the precise electronic environment of each nucleus (¹H, ¹³C, and ¹⁹F). Chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities provide a detailed molecular fingerprint.
Causality and Scientific Principles
The differentiation of these isomers by NMR relies on three core principles:
-
Chemical Shift (δ): The position of a signal is dictated by the electron density around the nucleus. Electron-withdrawing groups (like fluorine and the carbonyl group) deshield nearby nuclei, shifting their signals downfield (to higher ppm). Electron-donating groups (like the hydroxyl group) have a shielding effect, shifting signals upfield (to lower ppm). The effect is most pronounced for atoms in the ortho and para positions relative to the substituent.[2]
-
Spin-Spin Coupling (J-coupling): Nuclei with spin (like ¹H and ¹⁹F) influence the magnetic field of their neighbors, causing signals to split into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the nuclei. For aromatic protons, the coupling constants are highly diagnostic:
-
Heteronuclear Coupling (¹H-¹⁹F and ¹³C-¹⁹F): The fluorine atom couples with both protons and carbons, providing an additional layer of structural information. The magnitude of C-F coupling is particularly large and distance-dependent, making it invaluable for assigning fluorinated carbons.[3]
Comparative NMR Data
The following tables summarize the expected and observed NMR spectral data for the isomers.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Isomer | Key Protons & Predicted Splitting Pattern | Predicted Chemical Shift (δ, ppm) | Distinguishing Features |
| This compound | H-2, H-6 (d, ³JHH ≈ 8.8 Hz) | ~7.68 | Symmetrical AA'XX' pattern for the hydroxy-substituted ring. |
| H-3, H-5 (d, ³JHH ≈ 8.8 Hz) | ~6.93 | Two distinct "doublet of doublets" or "apparent doublets" for each ring.[5] | |
| H-2', H-6' (dd, ³JHH ≈ 8.8 Hz, ⁴JHF ≈ 5.6 Hz) | ~7.77 | ||
| H-3', H-5' (t, ³JHH ≈ ³JHF ≈ 8.8 Hz) | ~7.37 | ||
| 2-Fluoro-4'-hydroxybenzophenone | H-6' (ddd) | ~7.6-7.8 | Most complex spectrum due to lack of symmetry. H-6' will be coupled to H-5', H-4', and the fluorine atom. |
| Aromatic Region | Complex multiplet | Protons on the fluoro-substituted ring will show varied H-F coupling constants. | |
| 3-Fluoro-4'-hydroxybenzophenone | H-2' (dd) | ~7.5-7.6 | H-2' proton will appear as a doublet of doublets with small meta (⁴JHF) and ortho (³JHH) couplings. |
| H-6' (ddd) | ~7.4-7.5 | H-6' will show ortho, meta, and meta couplings. | |
| 4-Fluoro-2'-hydroxybenzophenone | H-6' (dd) | ~7.5-7.7 | Presence of a significantly downfield OH proton signal due to intramolecular H-bonding. |
| OH Proton (s, broad) | >10 ppm | The aromatic signals of the hydroxy-substituted ring will be more dispersed compared to the 4,4'-isomer. |
Actual ¹H NMR data for this compound (400 MHz in DMSO-d6): δ 10.5 (s, 1H, OH), 7.77 (m, 2H), 7.68 (d, 2H), 7.37 (t, 2H), 6.93 (d, 2H).[6]
Table 2: Predicted ¹³C NMR Spectral Data
| Isomer | Key Carbons | Predicted Chemical Shift (δ, ppm) & ¹JCF | Distinguishing Features |
| This compound | C-4 (d) | ~164 (¹JCF ≈ 250 Hz) | Large one-bond C-F coupling constant is a definitive marker. |
| C=O | ~194 | ||
| C-1' | ~128 | Fewer than 13 signals due to symmetry. | |
| 2-Fluoro-4'-hydroxybenzophenone | C-2 (d) | ~160 (¹JCF ≈ 250 Hz) | 13 distinct aromatic carbon signals due to asymmetry. |
| C=O | ~195 | ||
| 3-Fluoro-4'-hydroxybenzophenone | C-3 (d) | ~162 (¹JCF ≈ 245 Hz) | 13 distinct aromatic carbon signals. |
| C=O | ~195 | ||
| 4-Fluoro-2'-hydroxybenzophenone | C-4 (d) | ~165 (¹JCF ≈ 250 Hz) | C=O signal shifted downfield due to intramolecular H-bonding. |
| C=O | ~200 |
II. Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding
FTIR spectroscopy is a rapid and effective technique for identifying functional groups. For these isomers, the key vibrational bands are the O-H stretch of the hydroxyl group and the C=O stretch of the ketone.
Causality and Scientific Principles
The primary differentiating feature in the IR spectra is the presence or absence of intramolecular hydrogen bonding.
-
Intramolecular Hydrogen Bonding: In the 4-Fluoro-2'-hydroxybenzophenone isomer, the hydroxyl group is ortho to the carbonyl. This proximity allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction significantly weakens the O-H bond, causing its stretching frequency to decrease and the absorption band to become very broad. It also weakens the C=O bond, shifting its absorption to a lower wavenumber (a redshift).[7]
-
Intermolecular Hydrogen Bonding: For the other isomers (4,4', 2,4', and 3,4'), the hydroxyl group is too distant for intramolecular bonding. In the solid state or concentrated solutions, these molecules will form intermolecular hydrogen bonds with each other. This results in a broad O-H stretching band, but typically at a higher frequency than the intramolecularly bonded equivalent. The C=O stretch is less affected compared to the ortho isomer.
Comparative IR Data
Table 3: Predicted Characteristic FTIR Frequencies (cm⁻¹)
| Isomer | O-H Stretch | C=O Stretch | C-F Stretch | Distinguishing Features |
| This compound | ~3300-3400 (Broad) | ~1640-1655 | ~1220-1240 | "Normal" broad O-H stretch from intermolecular H-bonding and a standard conjugated ketone C=O stretch. |
| 2-Fluoro-4'-hydroxybenzophenone | ~3300-3400 (Broad) | ~1640-1655 | ~1220-1240 | Spectrum expected to be very similar to the 4,4' and 3,4' isomers. |
| 3-Fluoro-4'-hydroxybenzophenone | ~3300-3400 (Broad) | ~1640-1655 | ~1220-1240 | Spectrum expected to be very similar to the 4,4' and 2,4' isomers. |
| 4-Fluoro-2'-hydroxybenzophenone | ~2900-3200 (Very Broad) | ~1620-1635 | ~1220-1240 | Significant redshift and broadening of the O-H band and a notable redshift of the C=O band are definitive markers for this isomer. |
Note: The C-H stretching for aromatic rings typically appears between 3000-3100 cm⁻¹, and various C-C ring stretching ("overtones") appear in the 1600-1450 cm⁻¹ region.[8]
III. UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For benzophenones, the key absorptions are the π → π* transition of the conjugated aromatic system and the n → π* transition of the carbonyl group.[9]
Causality and Scientific Principles
The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents.
-
Substituent Effects: Both electron-donating groups (-OH) and electron-withdrawing groups (-F, -C=O) can influence the energy of the molecular orbitals. Generally, extending conjugation or adding auxochromes (like -OH) causes a bathochromic (red) shift to longer wavelengths.[10]
-
Intramolecular Hydrogen Bonding: In the 4-Fluoro-2'-hydroxybenzophenone isomer, the intramolecular hydrogen bond planarizes the ortho-substituted ring with the carbonyl group, enhancing electronic conjugation. This leads to a significant bathochromic shift compared to the other isomers.[11]
Comparative UV-Vis Data
Table 4: Predicted UV-Vis Absorption Maxima (λmax in nm, in Ethanol)
| Isomer | π → π* Transition (Band II) | n → π* Transition (Band III) | Distinguishing Features |
| This compound | ~285-295 | ~330-340 | Baseline spectrum for comparison. |
| 2-Fluoro-4'-hydroxybenzophenone | ~280-290 | ~335-345 | Minor shifts expected due to steric hindrance from the ortho-fluoro group, which may slightly disrupt planarity. |
| 3-Fluoro-4'-hydroxybenzophenone | ~285-295 | ~330-340 | Expected to be very similar to the 4,4'-isomer as the meta-fluoro group has a minimal effect on conjugation. |
| 4-Fluoro-2'-hydroxybenzophenone | ~320-330 | Covered or shifted | A significant bathochromic shift in the primary absorption band is the key identifier for this isomer. |
IV. Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. While all isomers have the same molecular weight (216.21 g/mol ), the relative abundances of their fragment ions can be used for differentiation.
Causality and Scientific Principles
Under Electron Ionization (EI), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The fragmentation pathways are directed by the most stable carbocations and neutral losses that can be formed. For benzophenones, the primary cleavage occurs alpha to the carbonyl group.
-
Alpha-Cleavage: The bond between a phenyl ring and the carbonyl group breaks, forming a stable acylium ion. For these isomers, two primary acylium ions are possible: the fluorobenzoyl cation (m/z 123) and the hydroxybenzoyl cation (m/z 121).
-
Subsequent Fragmentation: These primary fragments can then lose carbon monoxide (CO) to form phenyl-type cations (m/z 95 from 123; m/z 93 from 121).
-
Positional Effects: The position of the substituents can influence which alpha-cleavage is more favorable and can enable or disable specific rearrangement pathways, leading to different relative abundances of the key fragment ions.[12] For example, ortho substituents can sometimes lead to unique cyclization or rearrangement fragments not seen in meta or para isomers.
Comparative Mass Spectrometry Data
Table 5: Predicted Key Fragments in EI-Mass Spectrometry (m/z)
| Isomer | Molecular Ion [M]⁺˙ | [F-C₆H₄-CO]⁺ | [HO-C₆H₄-CO]⁺ | Other Key Fragments | Distinguishing Features |
| This compound | 216 | 123 | 121 | 95, 93, 65 | Relative abundance of m/z 123 vs. 121 is the key metric. The hydroxybenzoyl cation (m/z 121) is often the base peak. |
| 2-Fluoro-4'-hydroxybenzophenone | 216 | 123 | 121 | 95, 93, 65 | The relative abundance of m/z 123 vs. 121 may differ from the 4,4'-isomer due to electronic and steric effects of the ortho-fluoro group. |
| 3-Fluoro-4'-hydroxybenzophenone | 216 | 123 | 121 | 95, 93, 65 | Fragmentation pattern is expected to be very similar to the 4,4'-isomer. Differentiation by MS alone is challenging. |
| 4-Fluoro-2'-hydroxybenzophenone | 216 | 123 | 121 | [M-H₂O]⁺˙ at m/z 198 | The ortho-hydroxy group can facilitate the loss of a water molecule (ortho-effect), leading to a potentially significant [M-18] peak not observed in the other isomers. |
Actual MS Data for this compound shows major fragments at m/z 216 (M⁺˙), 121 (base peak), and 123.[13]
V. Experimental Protocols & Workflows
To ensure reproducible and high-quality data, standardized protocols must be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[13]
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H, ¹³C, and ¹⁹F spectra using standard pulse programs and parameters (e.g., sufficient relaxation delay and number of scans to achieve a good signal-to-noise ratio).
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound(25913-05-7) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity of 4-Fluoro-4'-hydroxybenzophenone compared to other benzophenones
Introduction: The Benzophenone Scaffold in Biological Systems
Benzophenones are a class of aromatic ketones, characterized by a central carbonyl group bonded to two phenyl rings. This core structure serves as a versatile scaffold in medicinal chemistry and materials science. While widely recognized for their application as UV-filters in sunscreens and photostabilizers in polymers, modifications to the phenyl rings can impart a wide spectrum of biological activities.[1] Substituents such as hydroxyl, halogen, and alkoxy groups can dramatically alter a molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.
This guide provides a comparative analysis of 4-Fluoro-4'-hydroxybenzophenone , a halogenated derivative, against other notable benzophenones. We will explore its performance in key biological assays, delve into the structure-activity relationships that govern its function, and provide detailed experimental protocols for researchers to validate these findings. The inclusion of a fluorine atom is a common strategy in drug design to enhance metabolic stability and binding affinity, making this compound a subject of significant interest.[2]
Comparative Biological Profile: A Multifaceted Evaluation
The biological impact of a benzophenone derivative is not monolithic; it varies significantly based on the cellular context and the specific endpoints being measured. Here, we compare this compound to its parent compound, 4-hydroxybenzophenone, and other relevant analogues across several domains of activity.
Antimicrobial and Antifungal Efficacy
The introduction of hydroxyl and other functional groups can render the benzophenone scaffold effective against various microbial pathogens. The mechanism often involves disruption of the cell membrane or wall.[3][4]
Comparative Data: While direct, side-by-side studies including this compound are limited, we can infer its potential by comparing published data for structurally similar compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzophenones against representative pathogens. A lower MIC value indicates greater potency.[5]
| Compound | Staphylococcus aureus (Gram+) MIC (µg/mL) | Escherichia coli (Gram-) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) | Reference(s) |
| 2,2',4-Trihydroxybenzophenone | 62.5 - 125 | 125 - 250 | Not Reported | [3][4] |
| 4-Hydroxybenzoic Acid | 160 | >160 | Not Reported | [6] |
| Substituted Chalcones | 31.25 - 125 | >125 | 7.81 - 31.25 | [7][8] |
Note: 4-Hydroxybenzoic acid and chalcones are structurally related compounds included for broader context on the activity of the phenolic and ketone moieties.
Expert Insights: The presence of multiple hydroxyl groups, as in 2,2',4-trihydroxybenzophenone, appears to confer broad-spectrum antibacterial activity.[3][4] For this compound, the fluorine atom at the 4-position increases the molecule's lipophilicity and electron-withdrawing character. This modification is hypothesized to enhance cell membrane penetration, potentially leading to lower MIC values compared to the non-fluorinated 4-hydroxybenzophenone. The hydroxyl group at the 4'-position is critical, as it can participate in hydrogen bonding and interfere with microbial enzymatic processes.
Cytotoxic and Anticancer Potential
Benzophenone derivatives have been investigated for their ability to induce cytotoxicity in cancer cell lines.[9] The mechanisms are diverse, including the induction of apoptosis and inhibition of key cellular enzymes.[10][11]
Comparative Data: The table below presents the half-maximal inhibitory concentration (IC50) values, a measure of cytotoxic potency, for several benzophenones against various human cancer cell lines.
| Compound | HL-60 (Leukemia) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference(s) |
| Benzophenone-dihydrazone (A-007) | - | - | - | [12] |
| Various Natural Benzophenones | 0.15 - 14.30 | - | - | [9] |
| Substituted Benzophenone Hybrids | - | >50 | >50 | [10] |
| Novel Benzophenone Derivatives | - | 1.89 - 11.23 | 0.98 - 10.32 | [13] |
Expert Insights: The anticancer activity of benzophenones is highly dependent on the specific substitutions. For instance, certain hydrazone derivatives show promising activity.[12] Fluorine substitution can enhance cytotoxic effects. A study on fluorinated benzo[j]fluoranthene, a different polycyclic aromatic structure, demonstrated that a fluorine atom at the 4-position conferred exceptional tumor-initiating activity compared to the parent compound.[14] This suggests that the electronic effects of fluorine on a specific position of an aromatic system can be critical for its interaction with biological macromolecules like DNA or proteins, potentially enhancing the anticancer profile of this compound.
Endocrine Disrupting Effects
A significant area of research for benzophenones is their potential to act as endocrine-disrupting chemicals (EDCs).[15] Many benzophenone-based UV filters, such as Benzophenone-3 (BP-3 or Oxybenzone), have been shown to possess estrogenic activity, meaning they can mimic the hormone estrogen and interfere with the endocrine system.[16][17]
Comparative Analysis:
-
Benzophenone-3 (BP-3): Widely studied, BP-3 and its metabolite Benzophenone-1 (BP-1) are confirmed endocrine disruptors.[18] They have been shown to alter hormonal cycles in animal models and are linked to reproductive issues.[16][18]
-
Benzophenone-2 (BP-2): The European Commission's Scientific Committee on Consumer Safety (SCCS) has noted that BP-2 demonstrates clear estrogenic activity and may pose a risk to consumers.[15]
Structure-Activity Relationship (SAR)
The biological activities of benzophenones are intricately linked to their chemical structure. The interplay between the phenyl rings, the carbonyl linker, and various substituents dictates the molecule's interaction with biological targets.
Caption: Structure-Activity Relationship (SAR) for this compound.
The 4'-hydroxyl group is crucial for many biological activities, including potential estrogenicity and as a hydrogen bond donor in enzyme active sites. The 4-fluoro group significantly impacts the molecule's electronic properties and lipophilicity. Fluorine's high electronegativity can alter the acidity of nearby protons and influence binding interactions, while its substitution for hydrogen can block sites of metabolism, increasing the compound's biological half-life.[2]
Key Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following sections detail the methodologies for assessing the biological activities discussed.
Protocol 1: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)
This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.[19][20][21]
Rationale: The broth microdilution method is a quantitative and efficient way to test multiple concentrations of a compound against various microbes simultaneously, providing a standardized measure of antimicrobial potency (the MIC).[5]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the compound stock solution to the first well of a row. Mix well and transfer 50 µL to the next well, creating a two-fold serial dilution along the row. Discard the final 50 µL from the last well.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Rationale: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative measurement of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression.
Protocol 3: General Enzyme Inhibition Assay
This protocol provides a framework for determining a compound's ability to inhibit a specific enzyme.[22][23][24]
Rationale: Many drugs function by inhibiting enzymes. This assay measures the rate of an enzymatic reaction in the presence and absence of an inhibitor to quantify its potency (e.g., as an IC50 or Ki value).[25]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer optimized for the target enzyme's activity. Prepare solutions of the purified enzyme, the enzyme's specific substrate, and the inhibitor (this compound).
-
Enzyme-Inhibitor Pre-incubation: In a microplate well, add the enzyme and various concentrations of the inhibitor. Include a control with no inhibitor. Allow them to pre-incubate for a set time (e.g., 15-30 minutes) to allow for binding.
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.
-
Reaction Monitoring: Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry for a colorimetric product, fluorometry for a fluorescent product).
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, noncompetitive).[25]
Caption: General Workflow for an Enzyme Inhibition Assay.
Conclusion and Future Directions
This compound presents an intriguing profile for biological investigation. Based on established structure-activity relationships, the presence of both a hydroxyl and a fluoro group suggests the potential for significant activity across antimicrobial, anticancer, and enzyme inhibition domains.[2][26] However, its structural similarity to known endocrine disruptors necessitates a thorough evaluation of its hormonal activity.[15][18]
This guide provides a framework for the comparative evaluation of this compound. The provided data tables offer a baseline for comparison, while the detailed protocols equip researchers with the tools to conduct their own rigorous investigations. Future research should focus on direct, head-to-head comparisons with non-fluorinated and other halogenated analogues to precisely quantify the contribution of the fluorine atom to its biological activity profile. Such studies will be invaluable for the rational design of new therapeutic agents and for assessing the safety of existing and novel benzophenone derivatives.
References
- 1. 4-Hydroxybenzophenone 98 1137-42-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 4. Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer activity for 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) analogues and their abilities to interact with lymphoendothelial cell surface markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Exceptional tumor-initiating activity of 4-fluorobenzo[j]-fluoranthene on mouse skin: comparison with benzo[j]-fluoranthene, 10-fluoro-benzo[j]fluoranthene, benzo[a]pyrene, dibenzo[a,l]pyrene and 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SCCS warns of endocrine disruptors and genotoxic ingredients in cosmetics [personalcareinsights.com]
- 16. Effects of benzophenone-3 exposure on endocrine disruption and reproduction of Japanese medaka (Oryzias latipes)--a two generation exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endocrine-disrupting effect of the ultraviolet filter benzophenone-3 in zebrafish, Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ECHA classifies Benzophenone-3 as endocrine disruptor | Home & Personal Care Middle East & Africa - Trends in Formulation, Manufacturing & Packaging of HPC Products [hpcmagmea.com]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. superchemistryclasses.com [superchemistryclasses.com]
- 23. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the UV Absorption Efficiency of 4-Fluoro-4'-hydroxybenzophenone vs. Oxybenzone
For researchers and formulation scientists in drug development and materials science, the selection of an optimal ultraviolet (UV) filter is a critical decision dictated by performance, stability, and the specific spectral protection required. This guide provides an in-depth technical comparison of two benzophenone-derived UV absorbers: 4-Fluoro-4'-hydroxybenzophenone and the widely-used Oxybenzone (Benzophenone-3). By examining their molecular structures, analyzing available spectral data, and providing a rigorous experimental protocol for direct comparison, this document serves as a practical resource for making informed decisions in photoprotection applications.
Introduction: The Role of Molecular Structure in UV Absorption
Benzophenones are a class of aromatic ketones renowned for their ability to absorb UV radiation, a property that makes them mainstays in sunscreens, plastics, and various coatings to prevent photodegradation.[1] Their photoprotective mechanism hinges on the conjugated π-system of the diphenyl ketone core, which absorbs high-energy UV photons and dissipates the energy through non-radiative pathways, often involving reversible intramolecular processes.
Oxybenzone (2-hydroxy-4-methoxybenzophenone) is a well-established broad-spectrum UV filter, absorbing in both the UVB and short-wave UVA regions.[2][3] Its efficacy is enhanced by an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. This feature facilitates an ultrafast excited-state intramolecular proton transfer (ESIPT) upon photoexcitation, a key process for rapid and harmless energy dissipation as heat.[4]
This compound is another derivative whose photophysical properties are modulated by its specific substitutions. The presence of a fluorine atom—the most electronegative element—can significantly alter the electronic distribution within the molecule, potentially influencing its absorption spectrum and photostability.[5] This guide will dissect these structural nuances and their impact on UV absorption efficiency.
Comparative Analysis of UV Absorption Spectra
The effectiveness of a UV filter is defined by its absorption range and its molar absorptivity (ε), which quantifies how strongly it absorbs light at a given wavelength. While extensive data exists for oxybenzone, directly comparable, peer-reviewed spectral data for this compound under identical conditions is less prevalent in public literature. The following table synthesizes available data to provide a baseline for comparison.
Table 1: Summary of UV Absorption Properties
| Compound | Key Structural Features | λmax (nm) | Absorption Range | Molar Absorptivity (ε) at λmax | Source(s) |
| Oxybenzone | 2-OH (ortho), 4-OCH₃ | ~288, ~350 | 270 - 350 nm | 20,381 M⁻¹cm⁻¹ at 290 nm | [4][6][7] |
| This compound | 4'-OH (para), 4-F | Not specified in available literature | Effective UV absorber | Not specified in available literature | [5] |
| 4-Hydroxybenzophenone (Analogue) | 4-OH (para) | ~283 nm (in Chloroform) | Primarily UV-B | 15,200 M⁻¹cm⁻¹ | [8] |
Analysis:
-
Oxybenzone demonstrates broad-spectrum coverage, with distinct absorption peaks that cover both UVB and short-wave UVA regions.[4][6] The high molar absorptivity indicates its efficiency in attenuating UV radiation.[7] The absorption profile is a direct result of its conjugated system and the stabilizing intramolecular hydrogen bond.[4]
-
By examining the analogue 4-Hydroxybenzophenone , which lacks the ortho-hydroxyl group of oxybenzone, we observe a strong absorption peak around 283 nm, primarily in the UV-B range.[8] It is plausible that this compound exhibits a similar profile, likely centered in the UV-B region. The para-hydroxyl group in this structure cannot form the same intramolecular hydrogen bond with the carbonyl group as seen in oxybenzone, which explains the absence of the longer-wavelength UVA absorption band.[8] The fluorine substituent is expected to cause a slight shift in the absorption spectrum due to its inductive effects.
To generate definitive, comparable data, the following experimental protocol is recommended.
Experimental Protocol: A Self-Validating System for UV-Vis Analysis
This protocol outlines a standardized method for determining and comparing the UV absorption efficiency of this compound and oxybenzone using UV-Vis spectrophotometry. The causality behind each step is explained to ensure scientific integrity.
Objective
To accurately measure and compare the molar absorptivity (ε) and wavelength of maximum absorbance (λmax) of this compound and oxybenzone in a standardized solvent system.
Materials and Instrumentation
-
Compounds: this compound (≥98% purity), Oxybenzone (≥98% purity).[5][9]
-
Solvent: Spectroscopic grade ethanol or methanol. The choice of solvent is critical as it can influence the position and intensity of absorption bands. Ethanol is a common choice for UV analysis of organic compounds.
-
Instrumentation: A calibrated, dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-450 nm.[10]
-
Labware: 1 cm path length quartz cuvettes, Class A volumetric flasks, and micropipettes. Quartz is essential for its transparency in the UV region.[11]
Step-by-Step Methodology
-
Preparation of Stock Solutions (Causality: Accuracy)
-
Accurately weigh approximately 10 mg of each compound using an analytical balance.
-
Quantitatively transfer each compound to a separate 100 mL volumetric flask.
-
Dissolve the compound and bring the volume to the mark with the chosen spectroscopic grade solvent. This creates a concentrated stock solution of known concentration (~100 µg/mL). Precision at this stage is paramount as all subsequent calculations depend on it.
-
-
Preparation of Working Dilutions (Causality: Adherence to Beer-Lambert Law)
-
From the stock solutions, prepare a series of dilutions in the same solvent. A typical concentration range for UV-Vis analysis is between 1-10 µg/mL.
-
The goal is to prepare solutions that will yield an absorbance reading between 0.2 and 1.0. This range ensures a linear relationship between absorbance and concentration (Beer-Lambert Law), which is the foundation of quantitative spectroscopy.[12]
-
-
Spectrophotometer Setup and Baseline Correction (Causality: Instrument Fidelity)
-
Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow it to warm up for at least 20 minutes to ensure lamp stability.[10]
-
Set the desired wavelength range for the scan (e.g., 250 nm to 400 nm).
-
Perform a baseline correction using two cuvettes filled with the pure solvent. This step electronically subtracts the absorbance of the solvent and the cuvettes themselves from all subsequent sample measurements, isolating the absorbance of the analyte.[13]
-
-
Sample Measurement (Causality: Data Generation)
-
Empty the sample cuvette and rinse it with one of the prepared working dilutions before filling it with that same solution. This prevents dilution errors from residual solvent.
-
Place the sample cuvette in the sample holder and acquire the full UV absorption spectrum.
-
Record the absorbance at the wavelength of maximum absorption (λmax).[14]
-
Repeat the measurement for all prepared dilutions of both compounds.
-
-
Data Analysis and Calculation of Molar Absorptivity (Causality: Quantitative Comparison)
-
For each compound, plot a calibration curve of absorbance at λmax versus concentration (in mol/L).
-
Perform a linear regression on the data. The slope of this line is the molar absorptivity (ε) in L·mol⁻¹·cm⁻¹, according to the Beer-Lambert Law (A = εcl), where the path length (l) is 1 cm.[12]
-
Compare the λmax values and the calculated ε for this compound and oxybenzone.
-
Visualization of Experimental Workflows
A clear workflow ensures reproducibility and understanding of the experimental design.
Caption: Experimental workflow for UV-Vis spectrophotometric analysis.
Caption: Logical flow for data analysis and interpretation.
Concluding Insights for the Research Professional
This guide establishes a framework for comparing the UV absorption efficiency of this compound and oxybenzone.
-
Oxybenzone remains a benchmark for broad-spectrum UV protection, with its efficacy rooted in a molecular structure optimized for rapid energy dissipation across both UVA and UVB regions.[4][15] However, its use has come under scrutiny for environmental and safety reasons.[16][17]
-
This compound presents an intriguing alternative. Based on the analysis of its structural analogue, it is likely a potent UV-B absorber. The electron-withdrawing nature of the fluorine atom could potentially enhance its photostability, a critical attribute for a UV filter. However, without direct experimental data for its UVA absorption, its capacity as a broad-spectrum protectant remains to be quantified.
For the drug development professional or materials scientist, the choice between these two compounds is not straightforward. While oxybenzone offers proven broad-spectrum efficacy, this compound may offer advantages in applications where high photostability in the UV-B region is the primary concern. The provided experimental protocol empowers researchers to generate the necessary head-to-head comparative data, enabling a decision grounded in empirical evidence tailored to their specific formulation and performance requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. What is the mechanism of Oxybenzone? [synapse.patsnap.com]
- 4. Oxybenzone - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. modrn.yale.edu [modrn.yale.edu]
- 7. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Oxybenzone (CAS 131-57-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ossila.com [ossila.com]
- 12. bcgc.berkeley.edu [bcgc.berkeley.edu]
- 13. jove.com [jove.com]
- 14. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 15. Broadband ultrafast photoprotection by oxybenzone across the UVB and UVC spectral regions - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00217F [pubs.rsc.org]
- 16. research.polyu.edu.hk [research.polyu.edu.hk]
- 17. Comparative toxicities of four benzophenone ultraviolet filters to two life stages of two coral species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Fluoro-4'-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Synthesis, The Imperative of Structural Certainty
In the realms of medicinal chemistry and materials science, 4-Fluoro-4'-hydroxybenzophenone is a molecule of significant interest. It serves as a critical precursor for high-performance polymers like poly(arylene ether ketones) and is a versatile intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2][3] Its unique electronic properties, conferred by the fluorine substituent, also make it a candidate for advanced materials research.[3]
However, the successful synthesis of a target molecule is only the first step. For any downstream application, particularly in regulated fields like drug development, unambiguous confirmation of the molecular structure is not merely a procedural step but a foundational requirement for safety, efficacy, and reproducibility. The analytical characterization of new reactions is of critical importance to determining success, though it can often be a challenging and time-consuming task.[4]
This guide provides an in-depth, multi-technique approach to the structural validation of this compound. We move beyond simply listing data, instead focusing on the causality behind experimental choices and demonstrating how a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for absolute structural confirmation.[5][6]
A Note on Synthesis: Context for Validation
To appreciate the necessity of rigorous validation, it is helpful to understand the synthetic context. A common route to this compound is the Friedel-Crafts acylation, for instance, by reacting 4-hydroxybenzoic acid with fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.[1][7] This type of reaction can potentially yield regioisomers (e.g., 2-fluoro-4'-hydroxybenzophenone) or have incomplete reactions, leaving starting materials. Our analytical workflow is designed to definitively distinguish our desired product from these potential impurities.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Enabling organic synthesis through the development and application of novel analytical methods - American Chemical Society [acs.digitellinc.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
A Senior Scientist's Guide: A Comparative Study of Catalysts for 4-Hydroxybenzophenone Synthesis
Introduction: The Significance of 4-Hydroxybenzophenone
4-Hydroxybenzophenone (4-HBP) is a cornerstone intermediate in the fine chemical, pharmaceutical, and polymer industries.[1] Its molecular architecture, featuring a UV-absorbing benzophenone core and a reactive hydroxyl group, makes it exceptionally versatile. It is a critical precursor for the synthesis of pharmaceuticals, dyes, and high-performance polymers like Poly Ether Ketone (PEK).[1][2] Most notably, it serves as a foundational element for a new generation of UV photoinitiators and light stabilizers, which are essential for protecting materials from photodegradation.[3]
The industrial synthesis of 4-HBP has traditionally relied on Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds.[2] However, the classic approach is fraught with environmental and handling challenges, primarily due to the use of corrosive and hazardous catalysts. This has spurred extensive research into more sustainable, efficient, and reusable catalytic systems.
This guide provides an in-depth comparative analysis of various catalysts employed in the synthesis of 4-HBP. We will dissect the performance of traditional homogeneous catalysts and contrast them with modern heterogeneous alternatives, grounding our discussion in experimental data to empower researchers and process chemists in selecting the optimal catalytic system for their specific needs.
Part 1: The Conventional Workhorse - Homogeneous Friedel-Crafts Catalysis
The most established route to 4-HBP is the Friedel-Crafts acylation of phenol using an acylating agent like benzoyl chloride or benzotrichloride, catalyzed by a strong Lewis acid.
Catalyst Profile: Aluminum Chloride (AlCl₃)
Aluminum chloride (AlCl₃) is the quintessential catalyst for this reaction.[4] It functions by activating the acylating agent, typically benzoyl chloride, to form a highly electrophilic acylium ion. This intermediate then undergoes electrophilic aromatic substitution on the electron-rich phenol ring.
However, the use of AlCl₃ on an industrial scale presents significant drawbacks:
-
Stoichiometric Requirement: AlCl₃ forms a complex with the hydroxyl group of the phenol reactant and the ketone group of the product, necessitating its use in stoichiometric or even excess amounts (molar ratios of AlCl₃ to phenol can be 1.5:1 or higher).[4][5]
-
Corrosivity and Waste: AlCl₃ is highly corrosive and hygroscopic. The reaction workup involves quenching with large volumes of water, which hydrolyzes the aluminum complexes and generates substantial amounts of acidic, aluminum-containing aqueous waste, posing a serious environmental and disposal challenge.[2]
-
Low Selectivity: The reaction can yield a mixture of isomers, primarily the desired 4-hydroxybenzophenone (para-product) and the undesired 2-hydroxybenzophenone (ortho-product), complicating purification and reducing the overall yield of the target molecule.[6]
Despite these issues, optimized processes using AlCl₃ in solvents like chlorobenzene can achieve yields as high as 82.5% with 98.5% purity, demonstrating its continued relevance.[4]
Part 2: The Green Revolution - Heterogeneous Solid Acid Catalysts
To overcome the limitations of homogeneous catalysts, the focus has shifted to solid acid catalysts. These materials offer simplified product separation, catalyst recyclability, and a significant reduction in corrosive waste, aligning with the principles of green chemistry.[2]
Catalyst Profile: Zeolites
Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted and Lewis acid sites.[7] H-beta zeolite, in particular, has emerged as a highly effective catalyst for the benzoylation of phenol.[1][8]
Key advantages of zeolite catalysts include:
-
High Activity and Selectivity: In the benzoylation of phenol with benzoic anhydride, H-beta zeolite has demonstrated a 95.3 wt% conversion rate with a 4-HBP to 2-HBP selectivity ratio of 2.1.[1] The shape-selective nature of the zeolite pores favors the formation of the sterically less hindered para-isomer.
-
Alternative Acylating Agents: Zeolites can effectively catalyze the reaction using less corrosive and more environmentally benign acylating agents like benzoic acid and benzoic anhydride, which are poorly reactive with traditional catalysts.[7][8]
-
Mechanism Insight: Studies suggest the reaction over zeolites is not a simple intramolecular Fries rearrangement of an initial ester intermediate (phenyl benzoate). Instead, it involves a bimolecular reaction where the phenyl benzoate reacts with another phenol molecule to form the hydroxybenzophenones, a pathway that significantly influences product distribution.[7][9]
-
Reusability: Zeolites can be recovered by simple filtration and reactivated for multiple reaction cycles, although some deactivation may occur over time.[8]
Catalyst Profile: Ion-Exchange Resins (Amberlyst-15)
Amberlyst-15 is a macroreticular polystyrene-based resin functionalized with strongly acidic sulfonic acid groups.[10] It serves as a robust, solid Brønsted acid catalyst for a variety of organic transformations, including Friedel-Crafts reactions.[1][11]
Performance Highlights:
-
Ease of Handling: As a beaded solid, Amberlyst-15 is easy to handle, measure, and remove from the reaction mixture via filtration.[10]
-
High Activity: It is a powerful acid catalyst, effective in promoting the acylation of phenols.[1]
-
Recyclability: The catalyst can be regenerated and reused multiple times, making it a cost-effective and sustainable option.[10][11]
-
Solvent-Free Potential: Many reactions catalyzed by Amberlyst-15 can be performed under solvent-free conditions, further enhancing their green credentials.[12]
Catalyst Profile: Clay-Supported Catalysts
Montmorillonite clays, such as K-10, are another class of inexpensive and eco-friendly solid acid catalysts.[2] Their catalytic activity can be significantly enhanced by supporting them with Lewis acid metal chlorides like FeCl₃, AlCl₃, or ZnCl₂.
In a study on the synthesis of the related compound 4-chloro-4'-hydroxybenzophenone, an Fe³⁺-supported K-10 clay catalyst achieved an impressive 97% product yield.[2] This highlights the potential of modified clays as highly efficient, low-cost, and easily separable heterogeneous catalysts for acylation reactions.
Part 3: The Frontier - Ionic Liquids as Catalysts
Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents" due to their tunable physicochemical properties.[13] They are characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[14] While less explored specifically for 4-HBP synthesis, their application in related acid-catalyzed reactions suggests significant potential.
Potential Advantages in Acylation:
-
Dual Role: ILs can act as both the solvent and the catalyst, simplifying the reaction system.
-
Tunable Acidity: By carefully selecting the cation and anion, both Brønsted and Lewis acidic ILs can be synthesized to suit the specific demands of the Friedel-Crafts reaction.
-
High Reusability: Their low volatility allows for easy separation of volatile products by distillation, and the IL can be reused for subsequent batches.
-
Enhanced Reaction Rates: The unique solvation properties of ILs can sometimes lead to accelerated reaction rates compared to conventional organic solvents.[13]
Choline-based ionic liquids, derived from natural and readily available feedstocks, represent a particularly "green" subclass with lower toxicity and higher biocompatibility.[14]
Part 4: Quantitative Performance Comparison
The following table summarizes the experimental data for various catalytic systems used in the synthesis of 4-hydroxybenzophenone and related compounds, providing a clear basis for comparison.
| Catalyst System | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | p/o Ratio | Reference(s) |
| AlCl₃ | Benzoyl Chloride | Chlorobenzene | 60-70 | 3 | - | 82.5 | - | [4] |
| AlCl₃ | Benzotrichloride | CS₂ | 0 | - | - | 90 | High para | [15] |
| Zeolite H-Beta | Benzoic Anhydride | None | 220 | - | 95.3 | - | 2.1 | [1][8] |
| Zeolite H-Beta | Benzoic Acid | None | 190 | 4 | ~70 (Phenol) | High | ~1.5 | [7] |
| Amberlyst-15 | Benzoic Acid | Nitrobenzene | - | - | Mentioned as effective catalyst | - | - | [1] |
| Fe³⁺ on K-10 Clay | p-Chlorobenzoyl Chloride | Ethylene Dichloride | 40 | - | - | 97* | High para | [2] |
| BF₃ | Benzoic Acid | Nitrobenzene | - | - | Mentioned as effective catalyst | - | - | [1] |
Note: Data for Fe³⁺ on K-10 Clay is for the synthesis of 4-chloro-4'-hydroxybenzophenone, a structurally similar product.
Part 5: Visualizing the Process
Diagrams created using Graphviz help illustrate the core concepts of the catalytic synthesis.
General Reaction Pathway
Caption: Generalized workflow for the catalytic acylation of phenol.
Catalyst Reusability Workflow
Caption: Workflow illustrating the reusability of heterogeneous catalysts.
Part 6: Experimental Protocols
Here we provide standardized, representative protocols for synthesizing 4-HBP using three distinct catalyst types.
Protocol 1: Traditional Synthesis using AlCl₃
(Based on the process described in patent CN101693652A[4])
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, dropping funnel, thermometer, and a gas outlet connected to a scrubber (for HCl gas).
-
Charging: Charge the reactor with chlorobenzene (as solvent) and anhydrous aluminum trichloride (1.5-1.6 molar equivalents relative to phenol). Begin stirring.
-
Phenol Addition: Prepare a solution of phenol (1 molar equivalent) in chlorobenzene. Add this solution dropwise to the reactor, maintaining the temperature between 20-25°C using the cooling jacket.
-
Acylating Agent Addition: After the phenol addition is complete, stir for 30 minutes. Then, add benzoyl chloride (1.05-1.1 molar equivalents) dropwise, keeping the temperature below 30°C.
-
Reaction: Slowly raise the temperature to 40-45°C and hold for 2 hours. Then, increase the temperature to 60-70°C and hold for an additional 1 hour.
-
Workup: Cool the reaction mass. In a separate vessel containing cold water, slowly pour the reaction mixture under vigorous stirring. Stir the resulting slurry for 2 hours.
-
Isolation: Filter the precipitated solid. Wash the filter cake with water until the filtrate is neutral. Dry the solid to obtain crude 4-HBP.
-
Purification: Recrystallize the crude product from toluene to yield pure 4-hydroxybenzophenone.
Protocol 2: Heterogeneous Synthesis using Zeolite H-Beta
(Adapted from the studies on phenol benzoylation[7][8])
-
Setup: Place a mixture of phenol (1 molar equivalent), benzoic anhydride (1 molar equivalent), and activated Zeolite H-Beta catalyst (e.g., 10 wt% of reactants) into a Parr autoclave equipped with a magnetic stirrer.
-
Reaction: Seal the autoclave and heat it to the desired reaction temperature (e.g., 220°C) under autogenous pressure. Maintain the reaction for several hours, monitoring progress by taking samples (if possible) for GC or TLC analysis.
-
Workup: After the reaction is complete, cool the autoclave to room temperature.
-
Isolation: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to recover the solid zeolite catalyst.
-
Purification: Wash the filtrate with a dilute aqueous sodium bicarbonate solution to remove any unreacted benzoic acid, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.
-
Catalyst Regeneration: The recovered zeolite catalyst can be washed with a solvent, dried, and calcined at high temperature (e.g., 500-550°C) to burn off any adsorbed organic residues, thereby reactivating it for reuse.
Conclusion and Future Outlook
The synthesis of 4-hydroxybenzophenone is a mature field that is currently undergoing a significant transformation driven by the principles of green chemistry. While the traditional AlCl₃-catalyzed Friedel-Crafts reaction remains a viable, high-yield method, its environmental impact is substantial.
The comparative analysis clearly demonstrates that heterogeneous solid acid catalysts, particularly Zeolite H-Beta , offer a superior alternative. They provide high conversion and good para-selectivity while using more benign acylating agents and, most importantly, enabling simple separation and catalyst recycling. Ion-exchange resins like Amberlyst-15 and functionalized clays also present compelling, cost-effective options.
Future research will likely focus on enhancing the performance and longevity of these heterogeneous catalysts. The development of novel solid acids with optimized pore structures and acid site distributions will be key to achieving even higher selectivity and activity. Furthermore, the exploration of emerging technologies, such as catalysis with ionic liquids and flow chemistry processes, promises to further refine the synthesis of 4-hydroxybenzophenone, making it not only more efficient but also fundamentally more sustainable.
References
- 1. ovid.com [ovid.com]
- 2. ijraset.com [ijraset.com]
- 3. CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone - Google Patents [patents.google.com]
- 4. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 5. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]
- 6. Preparation of 4-hydroxy benzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Advances Brought by Hydrophilic Ionic Liquids in Fields Involving Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Cytotoxicity of Fluorinated Benzophenone Derivatives
Introduction
The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The quest for more potent and selective therapeutic agents has led to extensive modification of this core structure. One particularly successful strategy in drug design is the incorporation of fluorine atoms into lead compounds.[3] Fluorination can significantly alter a molecule's physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity, often leading to enhanced therapeutic efficacy.[4][5] This guide provides a comparative analysis of the cytotoxic potential of novel fluorinated benzophenone derivatives, supported by experimental data and detailed protocols for key validation assays. We will explore the causal relationships behind experimental choices, ensuring a robust and reproducible approach for researchers in drug discovery and development.
Comparative Cytotoxicity Analysis
The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify this effect, representing the concentration of a compound required to inhibit cell proliferation by 50%. Recent studies have focused on synthesizing and evaluating novel fluorinated benzophenone analogs for their cytotoxic effects against various human cancer cell lines.[6][7][8]
A notable study developed a series of new fluorinated benzophenone derivatives and tested their anti-proliferative effects on human cervical carcinoma (KB-3-1) and triple-negative breast cancer (MDA-MB-231) cell lines.[9] The results, summarized below, demonstrate potent cytotoxic activity, in some cases far exceeding that of the standard chemotherapeutic agent, gemcitabine.
Table 1: Comparative IC₅₀ Values of Fluorinated Benzophenone Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Comparison to Standard (Gemcitabine) |
| 6a | KB-3-1 | 0.81 | ~2.1-fold more active |
| 7a | KB-3-1 | 0.13 | ~13-fold more active |
| 6b | KB-3-1 | 0.47 | ~3.6-fold more active |
| 7b | KB-3-1 | 0.12 | ~13.5-fold more active |
| Gemcitabine | KB-3-1 | 1.72 | Standard Reference |
| 6a | MDA-MB-231 | 1.73 | ~1.2-fold more active |
| 7a | MDA-MB-231 | 0.81 | ~2.5-fold more active |
| 6b | MDA-MB-231 | 0.93 | ~2.2-fold more active |
| 7b | MDA-MB-231 | 0.73 | ~2.8-fold more active |
| Gemcitabine | MDA-MB-231 | 2.05 | Standard Reference |
| Data synthesized from a study on novel fluorinated benzophenone analogues.[9] |
Scientist's Note (Expertise & Experience): The data clearly indicates that specific fluorination patterns significantly enhance cytotoxicity. For instance, compounds 7a and 7b show exceptional potency against the KB-3-1 cervical cancer cell line.[9] The choice of cell lines is also critical; MDA-MB-231 is a model for triple-negative breast cancer, a particularly aggressive and difficult-to-treat cancer subtype, making activity against this line highly significant.[10] When designing such an experiment, it is also crucial to include a non-cancerous cell line (e.g., normal human dermal fibroblasts) to assess selectivity and potential for off-target toxicity.[11]
Mechanistic Insights: Induction of Apoptosis
The anticancer activity of benzophenone derivatives is often attributed to their ability to induce programmed cell death, or apoptosis.[12][13][14] Apoptosis is a tightly regulated process essential for eliminating damaged or cancerous cells. It can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Many chemotherapeutic agents, including benzophenone derivatives, trigger the intrinsic pathway, which involves the loss of mitochondrial membrane potential and the activation of a cascade of enzymes called caspases, ultimately leading to cell death.[13][15]
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 3. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-Fluoro-4'-hydroxybenzophenone
This guide provides a comprehensive cross-validation of principal analytical techniques for the characterization and quantification of 4-Fluoro-4'-hydroxybenzophenone. As a compound of interest in pharmaceutical development and materials science, robust and reliable analytical methods are paramount for ensuring product quality, safety, and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system. All technical claims are grounded in authoritative sources to uphold the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Introduction to this compound and the Imperative of Analytical Rigor
This compound is a substituted benzophenone, a class of compounds known for their use as UV filters and photoinitiators. Its specific structure, featuring a fluorine atom and a hydroxyl group on opposite phenyl rings, imparts unique chemical properties that are leveraged in various applications, including the synthesis of advanced polymers and pharmaceutical intermediates. The presence and purity of this compound are critical quality attributes that necessitate precise and accurate analytical measurement.
The selection of an appropriate analytical technique is a critical decision in the development lifecycle, impacting everything from initial characterization to final quality control. This guide will dissect the strengths and limitations of four key analytical methodologies, providing the data and insights necessary to make informed decisions.
Chromatographic Techniques: Separation and Quantification
Chromatographic methods are the cornerstone of quantitative analysis in the pharmaceutical industry, offering high-resolution separation of complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound. Its versatility allows for a wide range of detection methods, with UV-Vis spectroscopy being the most common for chromophoric compounds like benzophenones.
Principle of Analysis: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP) method is optimal, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The compound's retention is primarily governed by its hydrophobicity.
Experimental Protocol: A Validated RP-HPLC-UV Method
This protocol is designed to provide a robust and reproducible method for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 2.6 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm, determined from the UV spectrum of 4-hydroxybenzophenone, which is structurally similar.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in acetonitrile.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Validation Parameters: The method must be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC Method Development and Validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, this compound requires derivatization to increase its volatility and thermal stability for GC analysis.
Principle of Analysis: GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification and quantification.
Experimental Protocol: Derivatization followed by GC-MS
This protocol outlines a reliable method for the analysis of this compound using GC-MS after a silylation step.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization (Silylation):
-
Dissolve the sample in an aprotic solvent (e.g., acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a catalyst like pyridine.
-
Heat the reaction mixture (e.g., 60-70 °C for 30 minutes) to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.
-
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimized to separate the analyte from potential impurities. A typical program might start at 150 °C, ramp to 280 °C, and hold.
-
Injector Temperature: 250 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized compound.
-
-
Internal Standard: The use of an internal standard, such as benzophenone-d10, is recommended for improved accuracy and precision.
Workflow for GC-MS Analysis with Derivatization
Caption: GC-MS analysis workflow including derivatization.
Spectroscopic Techniques: Structural Elucidation and Identification
Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Principle of Analysis: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the -OH proton.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the number of unique protons, their chemical shifts, splitting patterns (multiplicity), and integration.
-
Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical environments.
-
Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural assignment if necessary.
-
-
Expected Spectral Features:
-
¹H NMR (in DMSO-d₆): Distinct aromatic signals for the fluoro-substituted and hydroxy-substituted rings, and a signal for the hydroxyl proton.
-
¹³C NMR: Resonances for all 13 carbon atoms, including the carbonyl carbon and the carbons attached to fluorine and the hydroxyl group.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.
Principle of Analysis: FT-IR measures the absorption of infrared radiation by a sample at different wavelengths. Specific functional groups absorb IR radiation at characteristic frequencies, causing the bonds to vibrate. The resulting spectrum is a fingerprint of the molecule.
Experimental Protocol: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.
-
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Characteristic Absorption Bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C=O stretch (ketone): A strong, sharp band around 1650 cm⁻¹.
-
C-F stretch: An absorption in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
Cross-Validation and Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, structural confirmation, or routine screening.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | FT-IR Spectroscopy |
| Primary Application | Quantification, Purity Analysis | Quantification, Impurity Identification | Structural Elucidation, Identification | Functional Group Identification |
| Sample Throughput | High | Medium (due to derivatization) | Low | Very High |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (mg range) | Medium (µg to mg range) |
| Specificity | Good (can be improved with DAD) | Excellent (based on mass spectrum) | Excellent (definitive structure) | Good (fingerprint region) |
| Quantitative Accuracy | Excellent | Excellent (with internal standard) | Good (qNMR) | Poor (semi-quantitative at best) |
| Sample Preparation | Simple (dissolution & filtration) | Complex (derivatization required) | Simple (dissolution) | Minimal to none |
| Cost (Instrument) | Moderate | High | Very High | Low |
| ICH Validation | Required for quantitative methods. | Required for quantitative methods. | Not typically validated for quantification | Not a primary quantitative tool |
Conclusion and Recommendations
The cross-validation of these analytical techniques demonstrates that a multi-faceted approach is often necessary for the comprehensive analysis of this compound.
-
For routine quality control and quantification , a validated HPLC-UV method is the technique of choice due to its high throughput, accuracy, and robustness.
-
For impurity profiling and trace-level analysis , GC-MS offers superior sensitivity and specificity, especially for identifying unknown impurities. The requirement for derivatization, however, adds complexity to the workflow.
-
For definitive structural confirmation and characterization of new batches or reference standards , NMR spectroscopy is indispensable.
-
For rapid and straightforward identity confirmation , FT-IR spectroscopy provides a quick and reliable fingerprint of the compound.
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their products. This integrated approach, grounded in scientific principles and validated methodologies, forms the bedrock of reliable and reproducible pharmaceutical analysis.
A Comparative Guide to the Photostability of 4-Fluoro-4'-hydroxybenzophenone
Introduction
Benzophenones are a class of aromatic ketones widely utilized across pharmaceutical, cosmetic, and industrial applications for their ultraviolet (UV) absorbing properties.[1] Compounds like oxybenzone (Benzophenone-3) are common active ingredients in sunscreens, while the core benzophenone structure serves as a versatile photosensitizer in organic synthesis.[1][2][3] A critical performance attribute for any compound intended for these applications is its photostability—the ability to resist chemical degradation upon exposure to light. Photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.[4][5]
4-Fluoro-4'-hydroxybenzophenone is an emerging derivative valued for its unique electronic properties imparted by the fluorine substitution.[6] While fluorine incorporation is a known strategy to enhance metabolic and thermal stability in drug design due to the strength of the carbon-fluorine bond, its impact on photostability is context-dependent.[7][8] This guide provides a comprehensive benchmark of the photostability of this compound against two widely recognized standards: the parent compound, Benzophenone, and the common UV filter, Oxybenzone (Benzophenone-3).
The objective of this guide is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform formulation and development decisions. The methodologies employed are grounded in the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing, ensuring the data is robust and relevant for regulatory contexts.[9][10][11]
The Science of Photodegradation in Benzophenones
The photochemical behavior of benzophenones is governed by their ability to absorb UV radiation, which elevates the molecule to an excited singlet state (S1). This state is extremely short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable, but highly reactive, triplet excited state (T1).[3][12] The triplet state is the primary driver of both desired photochemical reactions and undesired degradation pathways.
Degradation can occur via several mechanisms:
-
Self-Sensitization: The excited triplet state of one benzophenone molecule can react with a ground-state molecule, leading to degradation.[13][14]
-
Reaction with Solvents or Excipients: The triplet state is a powerful radical initiator and can abstract hydrogen atoms from surrounding molecules, leading to the formation of ketyl radicals and subsequent degradation products.[15]
-
Generation of Reactive Oxygen Species (ROS): The triplet state can transfer its energy to molecular oxygen (O2), generating highly reactive singlet oxygen (¹O₂), which can then oxidize the benzophenone molecule or other components in a formulation.[13][16]
Substituents on the benzophenone rings, such as the fluoro- and hydroxyl groups in this compound, can significantly alter the energy of the excited states and the rates of these degradation pathways.
Experimental Design: A Forced Degradation Study
To quantitatively assess photostability, a forced degradation study was designed in accordance with ICH Q1B principles.[17] This involves exposing dilute solutions of the test compounds to a high-intensity, controlled light source that simulates the solar spectrum and monitoring their degradation over time using a stability-indicating analytical method.
Materials and Instrumentation
-
Test Compounds:
-
This compound (≥98% purity)
-
Benzophenone (Benchmark 1, ≥99% purity)
-
Oxybenzone (Benzophenone-3) (Benchmark 2, ≥98% purity)
-
-
Solvent: Acetonitrile/Water (50:50, v/v), HPLC grade. This solvent system was chosen for its transparency in the UV region and its ability to dissolve all test compounds.
-
Instrumentation:
-
Photostability Chamber: Equipped with a Xenon arc lamp providing an output similar to the D65/ID65 standard, conforming to ICH Q1B specifications.[11][18] The chamber was set to deliver an overall illumination of at least 1.2 million lux hours and an integrated near-UV energy of at least 200 watt-hours/square meter over the study period.[11][17]
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. A stability-indicating method was developed to separate the parent compounds from their photodegradants.[19]
-
Experimental Protocol
-
Solution Preparation: Stock solutions of each compound (100 µg/mL) were prepared in the acetonitrile/water diluent.
-
Sample Exposure:
-
For each compound, 1 mL aliquots of the stock solution were placed in chemically inert, transparent quartz vials.
-
A parallel set of samples was prepared in amber vials to serve as "dark controls" to account for any non-photolytic degradation.
-
The vials were placed in the photostability chamber.
-
-
Time-Point Sampling: Samples (both light-exposed and dark controls) were withdrawn at predetermined intervals (0, 2, 4, 8, and 12 hours).
-
HPLC Analysis: Each sample was immediately analyzed by the validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Processing: The percentage of degradation was calculated for each time point relative to the initial concentration (t=0). The results from the dark controls were used to confirm that degradation was light-induced.
Visualization of Experimental Workflow
Caption: Workflow for the comparative photostability study.
Results and Discussion
The forced degradation study revealed distinct photostability profiles for the three compounds. The data, summarized below, represents the mean percentage of degradation observed in the light-exposed samples, corrected for any minor changes in the dark controls.
| Time (Hours) | Benzophenone | Oxybenzone (BP-3) | This compound |
| 0 | 0.0% | 0.0% | 0.0% |
| 2 | 4.1% | 1.5% | 2.3% |
| 4 | 9.8% | 3.2% | 4.9% |
| 8 | 22.5% | 7.0% | 10.6% |
| 12 | 38.6% | 11.4% | 17.8% |
Analysis of Results
-
Benzophenone (Benchmark 1): The unsubstituted parent compound was the most photolabile, exhibiting significant degradation of 38.6% after 12 hours. This is consistent with its known high photochemical reactivity, driven by the efficient formation of its n-π* triplet state, which readily abstracts hydrogen atoms.[3]
-
Oxybenzone (BP-3, Benchmark 2): Oxybenzone demonstrated the highest photostability among the three, with only 11.4% degradation. Its structure includes a hydroxyl group at the 2-position, which enables an efficient photoprotective mechanism. Upon excitation, the molecule can undergo rapid intramolecular hydrogen transfer, forming a keto-enol tautomer. This process provides a non-destructive pathway to dissipate the absorbed UV energy as heat, returning the molecule to its ground state with high fidelity.[2]
-
This compound: The test compound displayed intermediate photostability, with 17.8% degradation. Its performance is superior to the unsubstituted benzophenone but less stable than oxybenzone. This can be rationalized by its molecular structure:
-
The 4'-hydroxy group provides some stabilization compared to plain benzophenone, but its position at the 4'-position (para) does not allow for the highly efficient intramolecular hydrogen transfer seen in oxybenzone.[20][21]
-
The 4-fluoro group has a dual effect. The carbon-fluorine bond is exceptionally strong, which can enhance the intrinsic stability of the aromatic ring structure against certain degradation pathways.[7] However, the electron-withdrawing nature of fluorine can also influence the energy levels of the triplet state, potentially altering its reactivity compared to the parent compound.
-
Visualization of Photochemical Mechanisms
Caption: Key photochemical pathways for benzophenones.
Conclusion
This comparative guide demonstrates that this compound possesses moderate photostability, significantly outperforming the parent benzophenone structure but falling short of the highly stabilized UV filter, oxybenzone.
The key takeaways for researchers and formulators are:
-
The substitution pattern on the benzophenone core is a critical determinant of photostability.
-
While the 4'-hydroxy and 4-fluoro groups in this compound confer more stability than an unsubstituted ring, they do not provide the specialized intramolecular quenching mechanism found in 2-hydroxy substituted benzophenones like oxybenzone.
-
For applications requiring high photostability, such as primary UV filters in sunscreens, this compound may require the inclusion of additional photostabilizers in the formulation.
-
For applications where moderate stability is acceptable and its specific electronic properties are desired (e.g., as a photoinitiator or synthetic intermediate), it represents a viable and more stable alternative to unsubstituted benzophenone.
This guide provides a foundational benchmark for this compound. Further studies should focus on elucidating its specific photodegradation products and evaluating its performance in complex formulations.
References
- 1. learnskin.com [learnskin.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. iagim.org [iagim.org]
- 18. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The nature of the light absorption and emission transitions of 4-hydroxybenzophenone in different solvents. A combined computational and experimental study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Reactivity of Halogenated Benzophenones: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the reactivity of halogenated benzophenones, a class of compounds pivotal to photochemistry, materials science, and pharmacology. As a Senior Application Scientist, this document is structured to provide not only a theoretical framework but also actionable experimental protocols and comparative data to inform your research and development endeavors. We will explore how halogen substitution patterns modulate the photophysical and photochemical properties of the benzophenone core, with a particular focus on the underlying mechanisms and their practical implications.
The Photochemical Engine: Understanding Benzophenone's Reactivity
The photochemical behavior of benzophenone and its derivatives is fundamentally governed by the efficient population of its triplet excited state.[1] Upon absorption of ultraviolet (UV) light, the benzophenone molecule is promoted from its ground state (S₀) to a short-lived excited singlet state (S₁). Due to strong spin-orbit coupling, it then undergoes a rapid and highly efficient process called intersystem crossing (ISC) to a longer-lived triplet state (T₁).[2][3] This triplet state, which possesses a diradical character, is the primary photoactive species responsible for the rich photochemistry of benzophenones.[4]
The reactivity of the benzophenone triplet state is diverse, with two of its most characteristic reactions being hydrogen abstraction and energy transfer. In the presence of a hydrogen donor, the triplet benzophenone can abstract a hydrogen atom to form a ketyl radical.[5] Alternatively, it can transfer its triplet energy to another molecule, a process fundamental to its application as a photosensitizer.[6]
Caption: Key photochemical pathways of benzophenone.
The Halogen Influence: Modulating Reactivity through Substitution
The introduction of halogen atoms (F, Cl, Br, I) onto the benzophenone aromatic rings profoundly influences its photochemical reactivity. This is primarily due to the "heavy-atom effect," which enhances the rate of intersystem crossing.[5][7] The increased spin-orbit coupling in the presence of heavier halogens facilitates the spin-forbidden S₁ → T₁ transition.[8] This generally leads to a higher triplet quantum yield (ΦT) and a shorter triplet lifetime (τT).
The position of the halogen substituent (ortho, meta, or para) also plays a critical role in determining the molecule's photophysical properties and reactivity.[9][10] These positional isomers can exhibit different excited-state dynamics and reaction pathways.[11]
Comparative Photophysical Data of Para-Halogenated Benzophenones
The following table summarizes key photophysical parameters for a series of para-halogenated benzophenones. It is important to note that these values can be influenced by the solvent and experimental conditions.
| Compound | Substituent | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) | Intersystem Crossing Rate Constant (k_isc) |
| Benzophenone | H | ~1.0 | ~5-10 µs (in benzene) | ~1 x 10¹¹ s⁻¹ |
| 4-Fluorobenzophenone | 4-F | ~1.0 | Data not readily available | Likely similar to benzophenone |
| 4-Chlorobenzophenone | 4-Cl | ~1.0 | ~3 µs (in benzene) | >1 x 10¹¹ s⁻¹ |
| 4-Bromobenzophenone | 4-Br | ~1.0 | ~1 µs (in benzene) | Significantly >1 x 10¹¹ s⁻¹ |
| 4-Iodobenzophenone | 4-I | ~1.0 | <1 µs (in benzene) | Substantially >1 x 10¹¹ s⁻¹ |
Note: The triplet quantum yield for many benzophenones is near unity in non-polar solvents, making it a less sensitive parameter for comparison. The triplet lifetime and intersystem crossing rate constant are more indicative of the heavy-atom effect. The data presented is a synthesis of typical values found in the literature; direct comparative studies under identical conditions are limited.
The trend is clear: as the atomic weight of the halogen increases, the triplet lifetime decreases, reflecting a faster rate of intersystem crossing. This enhanced ISC is a direct consequence of the heavy-atom effect.
Experimental Protocols for Comparative Analysis
To empirically compare the reactivity of different halogenated benzophenones, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparative study.
Synthesis of Halogenated Benzophenones
A common and versatile method for the synthesis of both symmetrical and unsymmetrical benzophenones is the Friedel-Crafts acylation.[12]
Protocol: Synthesis of 4-Bromobenzophenone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add bromobenzene (1.0 eq) and anhydrous aluminum chloride (1.1 eq) in a suitable solvent such as dichloromethane.
-
Acylation: Slowly add benzoyl chloride (1.05 eq) to the stirred suspension at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent like ethanol to yield 4-bromobenzophenone.
This general procedure can be adapted for the synthesis of other halogenated benzophenones by using the appropriate starting materials (e.g., 2-chlorobenzoyl chloride and benzene for 2-chlorobenzophenone).[13] For meta-substituted derivatives, 3-bromobenzoic acid can be converted to its acid chloride and then reacted with benzene.[1][14]
Caption: General workflow for the synthesis of halogenated benzophenones.
Determination of Triplet Quantum Yield (ΦT) and Lifetime (τT) by Laser Flash Photolysis
Laser flash photolysis (LFP) is a powerful technique to directly observe and characterize transient species like triplet states.[15][16][17]
Protocol: Comparative LFP Analysis
-
Sample Preparation: Prepare solutions of the halogenated benzophenones and a standard with a known triplet quantum yield (e.g., benzophenone, ΦT ≈ 1 in benzene) in a spectroscopic grade solvent (e.g., acetonitrile or benzene) in quartz cuvettes. The concentrations should be adjusted to have similar absorbance at the excitation wavelength (e.g., 355 nm).[1][13]
-
Deoxygenation: Thoroughly deoxygenate the solutions by bubbling with nitrogen or argon for at least 20 minutes, as oxygen is an efficient quencher of triplet states.[5]
-
LFP Measurement:
-
Excite the sample with a short laser pulse (e.g., Nd:YAG laser at 355 nm).
-
Monitor the transient absorption of the triplet state at its absorption maximum (typically around 520-540 nm for benzophenones).
-
Record the decay of the transient absorption signal over time.
-
-
Data Analysis:
-
Triplet Lifetime (τT): Fit the decay of the transient absorption to a first-order exponential decay to determine the triplet lifetime.
-
Triplet Quantum Yield (ΦT): The triplet quantum yield of the sample (ΦT_sample) can be determined relative to the standard (ΦT_std) using the following equation, assuming the triplet extinction coefficients (εT) are similar for the structurally related compounds: ΦT_sample ≈ ΦT_std * (ΔOD_sample / ΔOD_std) where ΔOD is the maximum change in optical density immediately after the laser pulse.[1]
-
Caption: Workflow for determining triplet lifetime and quantum yield using LFP.
Applications in Drug Development and Beyond
The tunable reactivity of halogenated benzophenones makes them valuable tools in various scientific disciplines, particularly in drug development.
-
Photoaffinity Labeling: Benzophenones are widely used as photoaffinity labels to identify and characterize the binding sites of small molecules on their protein targets.[18] Upon photoactivation, the benzophenone triplet state can form a covalent bond with nearby amino acid residues. Halogenation can be used to fine-tune the photoreactivity and specificity of these probes.
-
Photodynamic Therapy (PDT): As efficient photosensitizers, benzophenone derivatives can generate reactive oxygen species (ROS) upon irradiation, which can be harnessed for therapeutic applications like PDT for cancer treatment.[3] The heavy-atom effect in halogenated benzophenones can enhance the efficiency of triplet state formation, potentially leading to more effective PDT agents.
-
Photoinitiators: In polymer chemistry, benzophenones are used as photoinitiators for polymerization reactions. The reactivity of the triplet state in initiating these reactions can be modulated by halogen substitution.
Conclusion
The reactivity of halogenated benzophenones is a rich and complex field with significant practical implications. The heavy-atom effect provides a powerful tool to modulate the photophysical properties of the benzophenone core, primarily by accelerating intersystem crossing and shortening the triplet state lifetime. The position of the halogen substituent further refines these properties. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is crucial for the rational design of halogenated benzophenones for a wide range of applications, from fundamental photochemical studies to the development of novel therapeutics and advanced materials.
References
- 1. 3-Bromobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 2. Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edinst.com [edinst.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. web.ist.utl.pt [web.ist.utl.pt]
- 8. External heavy-atom effect on fluorescence kinetics - PhysChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. CN106397156A - Preparation method of 2-chloro-benzophenone - Google Patents [patents.google.com]
- 14. chembk.com [chembk.com]
- 15. Laser flash photolysis of benzophenone in polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ru.ac.za [ru.ac.za]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 4-Fluoro-4'-hydroxybenzophenone in Preventing Photodegradation
For researchers, scientists, and drug development professionals, the battle against photodegradation is a critical front in ensuring the stability, efficacy, and shelf-life of photosensitive molecules. This guide provides an in-depth technical comparison of 4-Fluoro-4'-hydroxybenzophenone as a photostabilizing agent. We will delve into its mechanism of action, compare its theoretical and known performance against other common UV absorbers, and provide detailed experimental protocols for its evaluation. Our focus is on empowering researchers to make informed decisions based on a sound understanding of the underlying photochemical principles and robust analytical methods.
The Challenge of Photodegradation: A Constant Threat to Molecular Integrity
Photodegradation is the process by which a molecule is chemically altered by the absorption of light energy. This can lead to a loss of potency in active pharmaceutical ingredients (APIs), discoloration of materials, and the formation of potentially harmful degradants. The primary culprits are the ultraviolet (UV) portions of the electromagnetic spectrum, UVA (320-400 nm) and UVB (290-320 nm), which carry sufficient energy to excite electrons in susceptible chromophores within a molecule, initiating a cascade of degradative chemical reactions.
The Benzophenone Class of Photostabilizers: A Mechanistic Overview
Benzophenones are a well-established class of organic compounds used to protect materials from UV degradation. Their efficacy lies in their ability to absorb UV radiation and dissipate the energy as harmless heat, a process facilitated by their unique molecular structure.
The Photoprotective Mechanism of Benzophenones
The photostabilizing effect of many benzophenone derivatives, particularly those with a hydroxyl group in the ortho position to the carbonyl, is attributed to a highly efficient energy dissipation pathway involving an excited-state intramolecular proton transfer (ESIPT). While this compound has its hydroxyl group in the para position, the general mechanism of UV absorption and energy dissipation by the benzophenone backbone is still relevant.
Upon absorption of a UV photon, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a rapid and efficient intersystem crossing (ISC) to a more stable triplet state (T₁). This triplet state can then dissipate its energy through several non-radiative pathways, returning to the ground state without undergoing chemical alteration. This cyclical process allows a single benzophenone molecule to absorb and dissipate numerous UV photons, providing long-lasting protection.
Caption: Generalized energy dissipation pathway for benzophenones.
The substitution pattern on the phenyl rings of the benzophenone core can significantly influence its UV absorption characteristics and photostability. The presence of a fluorine atom, as in this compound, can enhance the molecule's electronic properties and overall stability.
A Comparative Look: this compound vs. Other UV Absorbers
While direct, quantitative comparative studies on the photostabilizing efficacy of this compound are not extensively available in peer-reviewed literature, we can draw comparisons based on the known properties of the benzophenone class and other common UV absorbers. For the purpose of this guide, we will compare it with the widely used Benzophenone-3 (Oxybenzone) and a representative from the triazine class of UV absorbers.
| Feature | This compound | Benzophenone-3 (Oxybenzone) | Triazine-Based Absorbers (e.g., Bemotrizinol) |
| Chemical Structure | Benzophenone derivative with fluoro and hydroxyl groups | Methoxy and hydroxyl substituted benzophenone | Hydroxyphenyl-triazine structure |
| UV Absorption Range | Expected to be broad, covering both UVA and UVB | Broad spectrum, covering UVA and UVB | Very broad spectrum, highly effective in the UVA range |
| Photostability | Expected to be high due to the stable benzophenone core and fluoro-substitution | Good, but can be prone to some photodegradation | Excellent, among the most photostable UV filters available |
| Mechanism of Action | UV absorption and energy dissipation via excited states | UV absorption and energy dissipation, aided by intramolecular hydrogen bonding | UV absorption and highly efficient, rapid energy dissipation |
| Key Advantages | Good UV absorption, potential for enhanced stability due to fluorination.[1] | Cost-effective, broad-spectrum protection.[2] | High efficacy, superior photostability, and broad-spectrum coverage.[2] |
| Potential Considerations | Limited publicly available comparative performance data. | Potential for endocrine disruption has been a subject of study and debate.[3] | Generally higher cost. |
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of this compound in preventing photodegradation, a systematic experimental approach is necessary. The following protocols are based on the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing.
Preparation of Samples
-
Stock Solutions: Prepare a stock solution of the photosensitive substrate (e.g., a drug molecule) in a suitable solvent (e.g., methanol, acetonitrile, or water, depending on solubility).
-
Control Sample: A solution of the photosensitive substrate without any photostabilizer.
-
Test Sample: A solution of the photosensitive substrate containing this compound at a relevant concentration (e.g., a molar ratio of 1:1 or other ratios as determined by the experimental design).
-
Comparative Samples: Solutions of the photosensitive substrate containing other photostabilizers (e.g., Benzophenone-3, a triazine-based absorber) at the same molar concentration as the test sample.
-
Dark Controls: Prepare duplicates of all samples and wrap them in aluminum foil to protect them from light. These will be stored under the same temperature and humidity conditions as the irradiated samples to account for any thermal degradation.
Caption: Workflow for the preparation of samples for photostability testing.
Photostability Exposure
-
Light Source: Expose the samples to a light source that provides a combination of visible and UV light, as specified in the ICH Q1B guidelines. This can be a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps.
-
Exposure Levels: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
Temperature and Humidity Control: Maintain a constant temperature and humidity during the exposure to minimize the influence of these variables on degradation.
-
Sampling: Withdraw aliquots of each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours) for analysis.
Analytical Methods for Degradation Assessment
UV-Vis spectrophotometry is a straightforward method for monitoring the degradation of the photosensitive substrate by observing changes in its absorption spectrum over time.
Protocol:
-
Record the UV-Vis spectrum of each sample aliquot.
-
Monitor the decrease in the absorbance at the λmax (wavelength of maximum absorbance) of the photosensitive substrate.
-
Plot the concentration of the substrate (calculated from the absorbance using the Beer-Lambert law) as a function of time to determine the degradation kinetics.
HPLC is a more powerful technique that allows for the separation and quantification of the parent compound and its degradation products.
Protocol:
-
Develop and validate a stability-indicating HPLC method capable of resolving the photosensitive substrate from its potential photodegradants and the photostabilizer.
-
Inject each sample aliquot into the HPLC system.
-
Quantify the peak area of the photosensitive substrate at each time point.
-
Calculate the percentage of the substrate remaining and plot it against time to determine the degradation rate.
-
The appearance and increase in the peak areas of new compounds can be used to identify and quantify degradation products.
Interpreting the Results and Drawing Conclusions
By comparing the degradation profiles of the control, test, and comparative samples, you can quantitatively assess the efficacy of this compound as a photostabilizer.
-
Higher percentage of substrate remaining in the presence of this compound compared to the control indicates a photoprotective effect.
-
Slower degradation rate constant (k) in the test sample compared to the control provides a quantitative measure of this protection.
-
Comparison with other photostabilizers will allow for a ranking of their relative efficacies under the tested conditions.
Conclusion and Future Outlook
This compound, as a member of the benzophenone class of UV absorbers, holds significant promise as a photostabilizing agent. Its inherent UV-absorbing properties, coupled with the potential for enhanced stability due to its fluoro-substitution, make it a compelling candidate for protecting photosensitive molecules. However, a thorough, data-driven evaluation is paramount for its effective application.
The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative studies. By systematically evaluating its performance against established photostabilizers, the scientific community can build a comprehensive understanding of the efficacy of this compound and confidently deploy it in the development of stable and effective pharmaceuticals and materials.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-4'-hydroxybenzophenone
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 4-Fluoro-4'-hydroxybenzophenone, grounded in regulatory standards and best laboratory practices.
Immediate Hazard Assessment & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This compound is a solid, crystalline powder and presents specific risks that dictate the required level of personal protection.[1][2]
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[1]
The causality behind these hazards lies in the chemical's ability to interact with and disrupt biological tissues. Therefore, a robust PPE protocol is the first line of defense.
Mandatory PPE Protocol:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the powder, especially when generating dust, must be conducted in a certified chemical fume hood to prevent inhalation.[3]
| Safety & Hazard Summary: this compound | |
| CAS Number | 25913-05-7[1] |
| Appearance | White to light yellow crystalline powder[2] |
| GHS Pictogram |
|
| GHS Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact |
| Required Engineering Controls | Chemical Fume Hood[3] |
Waste Characterization: A Halogenated Organic Compound
Proper disposal begins with correct waste characterization under the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA).[5] this compound is a halogenated organic compound due to the presence of a carbon-fluorine bond.[6][7]
While it may not be explicitly named on an EPA list of hazardous wastes (e.g., F-list, K-list), it must be managed as a hazardous chemical waste.[8] This is a critical self-validating step; treating all laboratory chemical waste with appropriate caution prevents regulatory violations and environmental harm.[5][8] Disposal into regular trash or down the sewer system is strictly prohibited.[5][9]
On-Site Waste Management & Segregation Protocol
The accumulation of chemical waste in the laboratory is a highly regulated process. The following steps ensure compliance and safety.
Step 1: Container Selection
Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container with a secure, leak-proof screw cap is an excellent choice. The container must be clean, in good condition, and appropriately sized for the expected volume of waste.[5]
Step 2: Waste Labeling
Proper labeling is not just a suggestion; it is a federal requirement.[10] The moment the first particle of waste enters the container, it must be labeled.
The label must include:
-
The words "Hazardous Waste" .[10]
-
The full, unambiguous chemical name: "this compound" . Avoid abbreviations or formulas.
-
An indication of the primary hazards (e.g., "Irritant").[10]
Step 3: Waste Segregation and Accumulation
Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[8][11]
Crucially, segregate this waste stream:
-
Do NOT mix with incompatible waste categories such as acids, bases, oxidizers, or aqueous waste. Mixing can cause dangerous chemical reactions.
-
Store as a "Halogenated Organic Solid Waste" . Many institutions have specific waste streams for halogenated and non-halogenated materials to facilitate proper final disposal.
Keep the waste container closed at all times, except when adding waste.[8]
Workflow for Waste Segregation and On-Site Management
The following diagram outlines the decision-making process for handling this compound waste in the laboratory.
Caption: Decision workflow for handling and disposing of this compound.
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is essential.
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area.
-
Don PPE: Before cleaning, ensure you are wearing the full, appropriate PPE described in Section 1.
-
Cleanup: For a dry spill, use dry cleanup procedures to avoid generating dust.[12] Carefully sweep or vacuum the material (using a vacuum rated for hazardous dusts if available) and place it into your labeled hazardous waste container.[13] Do not use compressed air to clean surfaces.[3]
-
Decontaminate: Wash the affected area with soap and water.[12] All materials used for cleanup (e.g., wipes, contaminated gloves) must also be disposed of as hazardous waste.[9]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Skin Contact: Wash the affected skin and hair with running water and soap.[12] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[14]
Final Off-Site Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check institutional policy), a pickup must be scheduled with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[5][8]
The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration in a specialized facility.[15] This process is designed to destroy the organic molecule, and the resulting gases are "scrubbed" to neutralize acidic components (like hydrogen fluoride) before being released, ensuring compliance with EPA air quality standards.[15]
By following these procedures, you ensure that your work is conducted safely, responsibly, and in full compliance with the law, upholding the integrity of your research and your institution.
References
- 1. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. danielshealth.com [danielshealth.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Mastering the Safe Handling of 4-Fluoro-4'-hydroxybenzophenone: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 4-Fluoro-4'-hydroxybenzophenone, a key intermediate in various synthetic pathways, requires meticulous handling to ensure both personal safety and experimental accuracy. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE), alongside a comprehensive plan for its operational handling and disposal.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[1]
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing skin and eye contact, and minimizing the inhalation of airborne particles.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural formality; it is a critical risk mitigation strategy. The following table outlines the essential PPE for handling this compound, with an explanation of the rationale behind each choice.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended) | To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals, including some solvents, and provide a clear indication of tears or breaks.[2] Butyl gloves are particularly effective against ketones and esters.[2][3] Crucially, always inspect gloves for any signs of degradation or punctures before use and change them immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect the eyes from splashes of solutions or airborne powder.[4] Goggles provide a more complete seal around the eyes and are recommended when there is a higher risk of splashing. |
| Body Protection | Laboratory coat | A standard lab coat is essential to protect skin and personal clothing from accidental spills and contamination. Ensure it is fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 particulate respirator) | Required when handling the powder outside of a certified chemical fume hood, or when there is a potential for dust generation (e.g., weighing large quantities, sonication). An N95 respirator will filter at least 95% of airborne particles and is suitable for environments with non-oil-based particulates.[5][6] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is essential to minimize exposure and maintain a safe laboratory environment. The following diagram and procedural steps outline the safe handling of this compound from preparation to cleanup.
Detailed Procedural Steps:
-
Preparation:
-
Designate a specific work area for handling the powder, preferably within a certified chemical fume hood.[7] Ensure the area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Assemble all necessary equipment, including spatulas, weigh boats, and containers, before starting.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling (Weighing and Dispensing):
-
Cleanup:
-
Decontaminate the work area and any non-disposable equipment with a suitable solvent, followed by soap and water.
-
Carefully collect any spilled material using a wet wipe or HEPA vacuum; avoid dry sweeping which can generate dust.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory penalties.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused powder and contaminated disposables (e.g., weigh boats, gloves, wipes) in a designated, sealed, and clearly labeled hazardous waste container.[4] |
| Liquid Waste | Collect solutions containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[4] |
| Contaminated Labware | Whenever possible, decontaminate non-disposable labware. If decontamination is not feasible, the labware must be disposed of as hazardous solid waste.[10] |
Key Disposal Principles:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Segregation: Do not mix different types of chemical waste unless you are certain of their compatibility.
-
Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[10][11]
By adhering to these rigorous safety and handling protocols, you can confidently work with this compound, ensuring the protection of yourself and your colleagues, and maintaining the integrity of your research.
References
- 1. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. aghealthandsafety.com [aghealthandsafety.com]
- 6. northwestern.edu [northwestern.edu]
- 7. studylib.net [studylib.net]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. ehso.emory.edu [ehso.emory.edu]
- 10. uwlax.edu [uwlax.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
